molecular formula C8H9ClNO5PS B1670445 Dicapthon CAS No. 2463-84-5

Dicapthon

Cat. No.: B1670445
CAS No.: 2463-84-5
M. Wt: 297.65 g/mol
InChI Key: OTKXWJHPGBRXCR-UHFFFAOYSA-N
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Description

Dicapthon is an insecticide that is toxic to humans. It increases occurrence of abnormal cell frequency, decreases the mitotic index, and decreases nuclear division index.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C8H9ClNO5PS/c1-13-16(17,14-2)15-8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OTKXWJHPGBRXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClNO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0041850
Record name Dicapthon
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Molecular Weight

297.65 g/mol
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Physical Description

White solid; [Hawley]
Record name Dicapthon
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Solubility

SOL IN ACETONE, CYCLOHEXANONE, ETHYL ACETATE, TOLUENE, XYLENE, ETHYLENE GLYCOL, PROPYLENE GLYCOL, SOME OILS; PRACTICALLY INSOL IN WATER, SOL IN CYCLOHEXANE, Water solubility= 14.7 mg/l at 20 °C
Record name DICAPTHON
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Vapor Pressure

0.0000036 [mmHg], 3.6X10-6 mm Hg
Record name Dicapthon
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Color/Form

CRYSTALS FROM METHANOL, WHITE SOLID FROM METHANOL

CAS No.

2463-84-5
Record name Dicapthon
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Record name (2-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ�-phosphane
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Record name DICAPTHON
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Melting Point

53 °C
Record name DICAPTHON
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Dicapthon

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the organophosphate insecticide Dicapthon, delving into its chemical structure, physicochemical properties, synthesis, mechanism of action, metabolism, toxicology, and analytical methods for its detection. This document is intended to serve as a technical resource for professionals in research, science, and drug development who require a detailed understanding of this compound.

Chemical Identity and Structure

This compound is an organothiophosphate insecticide.[1] Its chemical identity is well-established through various nomenclature and registry systems.

Table 1: Chemical Identifiers of this compound

IdentifierValueSource
IUPAC Name (2-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ⁵-phosphane[2]
CAS Number 2463-84-5[2]
Molecular Formula C₈H₉ClNO₅PS[2]
SMILES COP(=S)(OC)OC1=C(C=C(C=C1)[O-])Cl[2]
InChI Key OTKXWJHPGBRXCR-UHFFFAOYSA-N[2]

This compound is also known by a variety of synonyms, reflecting its history in commercial and experimental use. These include Isochlorthion, Dicapthion, Captec, Isomeric chlorthion, and American Cyanamid 4124, among others.[2][3]

The core structure of this compound consists of a 2-chloro-4-nitrophenyl group attached to a phosphorothioate moiety with two methoxy groups.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its formulation, environmental fate, and toxicological assessment.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 297.65 g/mol [2]
Appearance White solid, often crystalline[3]
Melting Point 53 °C[2]
Vapor Pressure 3.6 x 10⁻⁶ mmHg[2]
Solubility Practically insoluble in water; soluble in acetone, cyclohexanone, ethyl acetate, toluene, xylene, and some oils.[2]
LogP (Octanol-Water Partition Coefficient) 3.58[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of dimethyl phosphorochloridothionate with an alkali metal salt of 2-chloro-4-nitrophenol.[2] This reaction can also be carried out in the presence of a suitable base to neutralize the hydrogen chloride byproduct.[2]

Dicapthon_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Dimethyl phosphorochloridothionate Dimethyl phosphorochloridothionate This compound This compound Dimethyl phosphorochloridothionate->this compound + 2-chloro-4-nitrophenol 2-chloro-4-nitrophenol 2-chloro-4-nitrophenol->this compound + Alkali metal salt formation or presence of a suitable base Alkali metal salt formation or presence of a suitable base Alkali metal salt formation or presence of a suitable base->this compound facilitates

Caption: General synthesis pathway for this compound.

Mechanism of Action

As an organophosphate insecticide, the primary mechanism of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[2][4] AChE is critical for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine in the synaptic cleft.[4]

This compound itself is a thionophosphate, which is a relatively weak inhibitor of AChE. However, in vivo, it undergoes metabolic activation to its oxygen analog, known as this compound-oxon.[2] This oxon form is a potent and irreversible inhibitor of AChE.[5] The inhibition occurs through the phosphorylation of the serine hydroxyl group at the active site of the enzyme, rendering it inactive.[6] The accumulation of acetylcholine at the nerve endings leads to continuous stimulation of nerve fibers, resulting in tremors, convulsions, paralysis, and ultimately the death of the insect.[4]

AChE_Inhibition This compound This compound This compound-oxon This compound-oxon This compound->this compound-oxon Metabolic Activation (Oxidative Desulfuration) AChE Inhibition AChE Inhibition This compound-oxon->AChE Inhibition Phosphorylates Serine at Active Site Acetylcholine Accumulation Acetylcholine Accumulation AChE Inhibition->Acetylcholine Accumulation Prevents Hydrolysis Continuous Nerve Stimulation Continuous Nerve Stimulation Acetylcholine Accumulation->Continuous Nerve Stimulation Leads to Insect Death Insect Death Continuous Nerve Stimulation->Insect Death Results in

Caption: Mechanism of action of this compound leading to insect death.

Metabolism of this compound

The metabolism of this compound is a critical factor in both its activation to a toxic form and its eventual detoxification and excretion. The primary metabolic pathways occur in the liver of vertebrates and in various tissues of insects.[2]

The key metabolic steps include:

  • Oxidative Desulfuration: The conversion of the P=S (thion) group to a P=O (oxon) group, which is the activation step, is mediated by cytochrome P450 enzymes.[5] This results in the formation of the more potent AChE inhibitor, this compound-oxon.[2]

  • Hydrolysis: Both this compound and its oxon analog can be hydrolyzed by esterases, leading to the formation of 2-chloro-4-nitrophenol and dialkyl phosphates.[2] This is a detoxification pathway.

  • Glutathione Conjugation: The methyl groups can be removed by glutathione S-transferases, another important detoxification route.

In rats, a significant portion of this compound metabolism involves the hydrolysis of the alkyl phosphate bonds.[2] Studies on rat and rabbit liver microsomes have demonstrated the conversion of this compound to its oxon analog and the subsequent hydrolysis to 2-chloro-4-nitrophenol.[2]

Toxicology of this compound

This compound exhibits moderate to high toxicity in mammals and is a potent insecticide. Its toxicity is primarily due to the inhibition of acetylcholinesterase.

Table 3: Acute Toxicity of this compound in Rats

Route of AdministrationLD₅₀ (mg/kg)GenderSource
Oral400Male[7]
Oral790Female[7]
Dermal330Male[7]
Dermal125Female[7]

Studies have also investigated the mutagenic and genotoxic potential of this compound. In vitro studies using human peripheral blood lymphocytes have shown that this compound can induce chromosomal aberrations, sister chromatid exchanges, and micronuclei formation, indicating genotoxic potential.[7][8] It has also been observed to decrease the mitotic index and nuclear division index, suggesting cytotoxic effects.[8][9]

Analytical Methodologies

The detection and quantification of this compound and its metabolites are essential for monitoring environmental contamination, food residues, and exposure in biological systems. Several analytical techniques are employed for this purpose.

Common Analytical Methods:

  • Gas Chromatography (GC): This is the most widely used technique for the analysis of organophosphate pesticides like this compound.[2] Various detectors can be coupled with GC for selective and sensitive detection:

    • Flame Photometric Detector (FPD): Highly selective for phosphorus- and sulfur-containing compounds.

    • Nitrogen-Phosphorus Detector (NPD): Offers high sensitivity for nitrogen- and phosphorus-containing compounds.

    • Mass Spectrometry (MS): Provides definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.[10]

  • Thin-Layer Chromatography (TLC): A simpler and more rapid method for screening and qualitative analysis of this compound residues.[2]

  • High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of this compound and its more polar metabolites, often coupled with UV or MS detection.

Sample Preparation:

Effective sample preparation is crucial to remove interfering substances from the matrix (e.g., soil, water, food, biological tissues) and to concentrate the analyte before instrumental analysis. Common techniques include:

  • Liquid-Liquid Extraction (LLE): Using an organic solvent to extract this compound from aqueous samples.

  • Solid-Phase Extraction (SPE): Using a solid sorbent to isolate and concentrate the analyte from a liquid sample.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined and effective method for the extraction of pesticide residues from food matrices.

Analytical_Workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result Environmental, Food, or Biological Matrix Environmental, Food, or Biological Matrix Extraction (LLE, SPE, QuEChERS) Extraction (LLE, SPE, QuEChERS) Environmental, Food, or Biological Matrix->Extraction (LLE, SPE, QuEChERS) Cleanup Cleanup Extraction (LLE, SPE, QuEChERS)->Cleanup GC (FPD, NPD, MS) GC (FPD, NPD, MS) Cleanup->GC (FPD, NPD, MS) TLC TLC Cleanup->TLC HPLC (UV, MS) HPLC (UV, MS) Cleanup->HPLC (UV, MS) Detection and Quantification of this compound Detection and Quantification of this compound GC (FPD, NPD, MS)->Detection and Quantification of this compound TLC->Detection and Quantification of this compound HPLC (UV, MS)->Detection and Quantification of this compound

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Dicapthon

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dicapthon, chemically known as O,O-dimethyl O-(2-chloro-4-nitrophenyl) phosphorothioate, is an organophosphate insecticide and acaricide. This technical guide provides a comprehensive overview of the historical context of its development, a detailed examination of its synthesis, an elucidation of its mechanism of action as a cholinesterase inhibitor, and a summary of its key physicochemical and toxicological properties. This document is intended for researchers, scientists, and professionals in the fields of drug development, toxicology, and agricultural chemistry, offering both foundational knowledge and practical insights into the science of this compound.

Introduction: The Rise of Organophosphate Insecticides and the Genesis of this compound

The story of this compound is intrinsically linked to the broader history of organophosphate chemistry, which emerged from the shadows of World War II to revolutionize agriculture. The pioneering work of German chemist Gerhard Schrader in the 1930s and 1940s, initially in the pursuit of more effective pesticides, led to the discovery of highly potent organophosphorus compounds, including the nerve agents tabun and sarin[1][2]. Following the war, this research was repurposed for agricultural applications, leading to the commercialization of insecticides like parathion[1]. These compounds offered significant advantages over the arsenic-based pesticides and natural extracts that were prevalent at the time[1].

It was in this environment of burgeoning research and development that American Cyanamid Company, a major player in the chemical and pharmaceutical industries, began its foray into the world of synthetic organic pesticides[3][4][5]. Founded in 1907 as a fertilizer manufacturer, the company had a long history of diversification into various chemical sectors[3][5]. While the precise date and the specific researchers behind the discovery of this compound (also known by its experimental code ACC 4124) are not extensively documented in publicly available literature, its development can be situated within the intensive post-war industrial research into novel organophosphate insecticides. This compound was developed for the control of a wide range of agricultural, household, and public health pests, as well as for tick control in domestic animals[6].

Physicochemical and Toxicological Profile

A thorough understanding of a compound's physical, chemical, and toxicological properties is fundamental for its safe handling, formulation, and application.

Chemical and Physical Properties

This compound is a white crystalline solid with a melting point of 53°C[6]. Its solubility profile is characteristic of many organophosphate insecticides: practically insoluble in water but soluble in a range of organic solvents including acetone, toluene, and xylene[6].

PropertyValueSource
Molecular Formula C₈H₉ClNO₅PS
Molecular Weight 297.65 g/mol
Melting Point 53 °C
Water Solubility Practically insoluble
Solvent Solubility Soluble in acetone, cyclohexanone, ethyl acetate, toluene, xylene
Toxicological Data

As with other organophosphates, this compound exhibits toxicity, primarily through the inhibition of cholinesterase enzymes. The acute toxicity is typically measured by the median lethal dose (LD50).

SpeciesRouteLD50Source
Rat (female)Oral330 mg/kg
RatOral400 mg/kg
MouseOral475 mg/kg

Synthesis of this compound: A Detailed Methodological Approach

The synthesis of this compound follows a well-established route in organophosphorus chemistry: the reaction of a phosphorochloridothionate with a phenolate. The general method involves the reaction of dimethyl phosphorochloridothionate with an alkali metal 2-chloro-4-nitrophenate or with 2-chloro-4-nitrophenol in the presence of a suitable base[6].

Reaction Pathway

The synthesis can be visualized as a two-step process, starting from commercially available precursors.

Synthesis_Pathway cluster_0 Step 1: Formation of the Phenoxide cluster_1 Step 2: Nucleophilic Substitution 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol Sodium_2-chloro-4-nitrophenoxide Sodium_2-chloro-4-nitrophenoxide 2-Chloro-4-nitrophenol->Sodium_2-chloro-4-nitrophenoxide + NaOH (or other base) Base Base This compound This compound Sodium_2-chloro-4-nitrophenoxide->this compound + Dimethyl phosphorochloridothionate Sodium_2-chloro-4-nitrophenoxide->this compound Dimethyl_phosphorochloridothionate Dimethyl_phosphorochloridothionate

Caption: Synthesis pathway of this compound.

Experimental Protocol

The following protocol is a detailed, practical guide for the laboratory synthesis of this compound.

Materials:

  • 2-Chloro-4-nitrophenol

  • Sodium hydroxide (or a suitable base like potassium carbonate)

  • Dimethyl phosphorochloridothionate

  • Anhydrous solvent (e.g., acetone, acetonitrile, or toluene)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Preparation of Sodium 2-chloro-4-nitrophenoxide:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 2-chloro-4-nitrophenol (1 equivalent) in a suitable anhydrous solvent (e.g., acetone).

    • Slowly add a solution of sodium hydroxide (1 equivalent) in water or an anhydrous suspension of a base like potassium carbonate to the stirring solution at room temperature.

    • Stir the mixture for 1-2 hours to ensure complete formation of the sodium phenoxide salt. The formation of a precipitate may be observed.

  • Reaction with Dimethyl Phosphorochloridothionate:

    • To the suspension of sodium 2-chloro-4-nitrophenoxide, add dimethyl phosphorochloridothionate (1-1.1 equivalents) dropwise via the dropping funnel at room temperature.

    • After the addition is complete, heat the reaction mixture to a gentle reflux (the exact temperature will depend on the solvent used) and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with deionized water, a dilute sodium bicarbonate solution (to remove any unreacted phenol), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent such as methanol to obtain pure, crystalline this compound[6].

Mechanism of Action: Cholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals[6].

The Role of Acetylcholinesterase

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. This enzymatic degradation terminates the nerve impulse.

Inhibition by this compound

This compound itself is a relatively weak inhibitor of AChE. It undergoes metabolic activation in the target organism, primarily through oxidative desulfuration, to its oxygen analog, known as this compound-oxon. This oxon is a much more potent inhibitor of AChE.

The inhibition process involves the phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme. This forms a stable, phosphorylated enzyme that is unable to perform its normal function of hydrolyzing acetylcholine. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in the characteristic symptoms of organophosphate poisoning, including tremors, convulsions, paralysis, and ultimately, death due to respiratory failure.

AChE_Inhibition This compound This compound Metabolic_Activation Metabolic Activation (Oxidative Desulfuration) This compound->Metabolic_Activation This compound-Oxon This compound-Oxon Metabolic_Activation->this compound-Oxon AChE Acetylcholinesterase (Active Enzyme) This compound-Oxon->AChE Inhibition Phosphorylated_AChE Phosphorylated AChE (Inactive Enzyme) AChE->Phosphorylated_AChE Hydrolysis_Products Choline + Acetic Acid AChE->Hydrolysis_Products Continuous_Nerve_Impulse Continuous_Nerve_Impulse Phosphorylated_AChE->Continuous_Nerve_Impulse Acetylcholine Acetylcholine Acetylcholine->AChE Normal Function Nerve_Impulse_Termination Nerve_Impulse_Termination Hydrolysis_Products->Nerve_Impulse_Termination

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.

Mass Spectrometry

The mass spectrum of this compound shows characteristic fragmentation patterns. The molecular ion peak is expected at m/z 297. Key fragment ions include peaks at m/z 262, 125, 79, and 47[6].

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • P=S stretching: around 680-860 cm⁻¹

  • P-O-C (aryl) stretching: around 1150-1250 cm⁻¹

  • P-O-C (alkyl) stretching: around 1000-1050 cm⁻¹

  • NO₂ stretching (asymmetric and symmetric): around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹

  • C-Cl stretching: around 600-800 cm⁻¹

  • Aromatic C-H stretching: above 3000 cm⁻¹

  • Aliphatic C-H stretching: below 3000 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound would provide valuable information about the proton environment in the molecule. The aromatic protons would appear as a complex multiplet in the downfield region (typically 7.0-8.5 ppm). The two methoxy groups on the phosphorus atom would likely appear as a doublet in the upfield region (around 3.5-4.0 ppm) due to coupling with the phosphorus nucleus.

Conclusion

This compound represents a significant chapter in the history of synthetic insecticides. Its development by American Cyanamid in the mid-20th century provided an effective tool for pest control in various sectors. The synthesis of this compound is a classic example of organophosphorus chemistry, and its mechanism of action as a cholinesterase inhibitor is a hallmark of this class of compounds. While its use has been discontinued in some regions, the study of this compound continues to provide valuable insights for researchers in toxicology, environmental science, and the development of new, safer pest control agents. This guide has aimed to provide a comprehensive and technically sound resource for professionals in these fields.

References

  • Wikipedia. (n.d.). Organophosphate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kang, J., Zettel, V. H., & Ward, N. I. (1995). The Organophosphate Pesticides. Journal of Nutritional & Environmental Medicine, 5(4), 325-339.
  • Petroianu, G. A. (2010). History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. Military Medical Science Letters, 79(4), 147-154.
  • Costa, L. G. (2006). Current issues in organophosphate toxicology. Clinica Chimica Acta, 366(1-2), 1-13.
  • Grace's Guide. (2024, March 20). American Cyanamid. Retrieved from [Link]

  • Wikipedia. (n.d.). American Cyanamid. Retrieved from [Link]

  • Company-Histories.com. (n.d.). American Cyanamid Company. Retrieved from [Link]

  • Science History Institute. (n.d.). American Cyanamid Company. Retrieved from [Link]

  • Lipsitz, Ponterio & Comerford, LLC. (n.d.). American Cyanamid Company. Retrieved from [Link]

  • Main, A. R. (1969). Kinetics of cholinesterase inhibition by organophosphate and carbamate insecticides.
  • Kousba, A. A., Poet, T. S., & Timchalk, C. (2007). Age-related brain cholinesterase inhibition kinetics following in vitro incubation with chlorpyrifos-oxon and diazinon-oxon. Toxicological Sciences, 100(1), 126-135.
  • Keith, L. H., & Alford, A. L. (1972). Catalog of Pesticide NMR Spectra. U.S. Environmental Protection Agency.
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Cythioate.
  • ResearchGate. (2014). Mutagenicity and genotoxicity of this compound insecticide. Retrieved from [Link]

Sources

Isochlorthion physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Isochlorthion

Abstract

Isochlorthion is an organophosphorus pesticide belonging to the phosphorothioate family of compounds.[1][2] This technical guide provides a comprehensive overview of the essential physical and chemical properties of Isochlorthion, designed for researchers, scientists, and professionals in drug development and environmental science. The document delineates its chemical identity, core physicochemical parameters, stability profile, mechanism of action as an acetylcholinesterase inhibitor, relevant analytical methodologies, and its toxicological summary. The synthesis of this information is intended to provide a robust, data-driven foundation for advanced research, formulation development, and safety assessment.

Chemical Identity and Nomenclature

Establishing a precise chemical identity is the foundation of all further study. Isochlorthion is identified by several names and registry numbers across scientific databases and regulatory bodies.

IdentifierValueSource(s)
CAS Number 2463-84-5[1][2][3]
Chemical Formula C₈H₉ClNO₅PS[2]
IUPAC Name O-(4-chloro-3-nitrophenyl) O,O-dimethyl phosphorothioateInferred from structure
Synonyms OMS 214, Dicapthon, ENT 17035[1][2]

Physicochemical Properties

The physicochemical properties of a compound govern its environmental fate, biological uptake, and formulation characteristics. The key parameters for Isochlorthion are summarized below.

PropertyValueSignificance in Research & Development
Molecular Weight 297.65 g/mol [2]Fundamental for all stoichiometric calculations, formulation concentrations, and toxicological dose-response assessments.
Vapor Pressure Data not availableThis parameter is critical for assessing the compound's volatility.[4][5] A low vapor pressure would suggest it is less likely to disperse into the atmosphere, while a high vapor pressure indicates a greater inhalation exposure risk.
Solubility Data not availableSolubility in water dictates environmental mobility in aquatic systems and bioavailability. Solubility in organic solvents (e.g., methanol, ethanol, acetone) is essential for developing analytical standards, extraction protocols, and formulations.[6][7][8]
Log P (Octanol-Water Partition Coefficient) Data not availableLog P is a crucial indicator of a molecule's lipophilicity. It predicts the tendency of the compound to bioaccumulate in fatty tissues and is a key parameter in pharmacokinetic modeling (ADME - Absorption, Distribution, Metabolism, Excretion).

Chemical Stability and Reactivity

The stability of Isochlorthion under various environmental conditions determines its persistence and degradation pathways. As an organophosphorus ester, its primary non-biological degradation route is hydrolysis.[9]

Hydrolysis

Hydrolysis is a chemical reaction with water that breaks down the ester bonds in the Isochlorthion molecule.[10] The rate of this reaction is highly dependent on pH.[9][11][12]

  • Mechanism: Organophosphorus esters can undergo nucleophilic substitution. Under basic (alkaline) conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, accelerating the cleavage of the P-O ester bond.[9][13] In acidic or neutral conditions, the reaction is significantly slower.[11]

  • Causality in Experimental Design: When studying the environmental persistence of Isochlorthion, it is imperative to buffer the aqueous medium to a specific pH. Half-life studies should be conducted at a minimum of three pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and alkaline environmental conditions, respectively. The increase in the degradation rate constant with rising pH is a hallmark of base-catalyzed hydrolysis.[12]

Mechanism of Action: Acetylcholinesterase Inhibition

Isochlorthion exerts its pesticidal and toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). This mechanism is characteristic of organophosphate insecticides.

  • Metabolic Activation: As a phosphorothioate (containing a P=S bond), Isochlorthion itself is a relatively weak AChE inhibitor. It undergoes in-vivo metabolic activation (desulfuration) by cytochrome P450 enzymes, which converts the P=S bond to a P=O bond, forming the highly potent oxygen analog (oxon).

  • Enzyme Inhibition: The active oxon analog mimics the structure of acetylcholine. It binds to the active site of AChE and phosphorylates a critical serine hydroxyl group.

  • Irreversible Binding: This phosphorylation creates a stable, covalent bond between the inhibitor and the enzyme, rendering AChE non-functional.

  • Toxic Effect: The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions. This causes continuous, uncontrolled stimulation of cholinergic nerve pathways, resulting in neurotoxicity, paralysis, and ultimately, death of the target organism.

AChE_Inhibition_Pathway cluster_metabolism In-Vivo Activation cluster_synapse Synaptic Cleft Isochlorthion Isochlorthion (P=S) Oxon_Analog Oxon Analog (P=O) (Active Inhibitor) Isochlorthion->Oxon_Analog Metabolic Desulfuration AChE Acetylcholinesterase (AChE) Oxon_Analog->AChE Covalently Binds (Inhibits) Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->Hydrolysis Catalyzes Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE ACh Acetylcholine (ACh) ACh->AChE Binds to ACh_Buildup ACh Accumulation Inhibited_AChE->ACh_Buildup Leads to Neurotoxicity Neurotoxicity ACh_Buildup->Neurotoxicity

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Isochlorthion.

Analytical Methodologies

Accurate quantification of Isochlorthion in complex matrices like environmental samples or biological tissues requires robust analytical methods. The standard approach involves sample extraction followed by chromatographic separation and detection.

Experimental Protocol: Quantification by GC-MS

This protocol describes a self-validating system for the determination of Isochlorthion. The choice of Gas Chromatography-Mass Spectrometry (GC-MS) is based on its high selectivity and sensitivity for semi-volatile organic compounds like organophosphate pesticides.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: SPE is chosen to isolate Isochlorthion from interfering matrix components and to concentrate the analyte, thereby increasing method sensitivity.
  • Steps:
  • Homogenize 5 g of the sample (e.g., soil, tissue) with 10 mL of acetonitrile.
  • Centrifuge the mixture at 4000 rpm for 10 minutes.
  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
  • Load 1 mL of the supernatant onto the SPE cartridge.
  • Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
  • Elute the Isochlorthion with 5 mL of ethyl acetate.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of hexane.

2. Instrumental Analysis (GC-MS)

  • Rationale: GC separates compounds based on their boiling point and polarity, while MS provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
  • Parameters:
  • GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
  • Injector: Splitless mode, 250 °C.
  • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS Detector: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for Isochlorthion for maximum sensitivity and selectivity.

3. Quality Control & Validation

  • Trustworthiness: To ensure data integrity, a matrix-matched calibration curve must be prepared. Spike blank matrix with known concentrations of an Isochlorthion standard (2-100 ng/mL). A procedural blank and a spiked sample (for recovery assessment) must be run with every batch. Recovery should be within 70-120%.

"Sample" [label="Sample Collection\n(e.g., Soil, Water, Tissue)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Extraction" [label="Solvent Extraction\n(e.g., Acetonitrile)"]; "Cleanup" [label="Sample Cleanup\n(Solid-Phase Extraction)"]; "Concentration" [label="Concentration & Reconstitution\n(Solvent Exchange to Hexane)"]; "Injection" [label="GC-MS Injection", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Separation" [label="Chromatographic Separation\n(GC)"]; "Detection" [label="Mass Spectrometric Detection\n(MS)"]; "Quantification" [label="Data Analysis & Quantification\n(vs. Calibration Curve)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Report" [label="Final Report", shape=document, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Sample" -> "Extraction" [label="Step 1"]; "Extraction" -> "Cleanup" [label="Step 2"]; "Cleanup" -> "Concentration" [label="Step 3"]; "Concentration" -> "Injection" [label="Step 4"]; "Injection" -> "Separation" -> "Detection" -> "Quantification" -> "Report"; }

Caption: General analytical workflow for Isochlorthion quantification.

Toxicological Profile

The acute toxicity of a chemical is typically expressed as the LD₅₀ (Lethal Dose, 50%), which is the dose required to cause death in 50% of a test animal population.[14] It is a primary indicator used for hazard classification.[15]

ParameterValueSpeciesRouteSource(s)
LD₅₀ Data not available---

Note: While specific LD₅₀ values for Isochlorthion were not found in the provided search results, organophosphate pesticides as a class range from slightly toxic (LD₅₀ >500 mg/kg) to extremely toxic (LD₅₀ <5 mg/kg).[15] Specific toxicological testing is required for accurate classification.

Conclusion

Isochlorthion is a well-defined organophosphorus pesticide with a clear mechanism of action through the inhibition of acetylcholinesterase. While its fundamental chemical identity is established, this guide highlights critical gaps in publicly available data regarding its specific physicochemical properties, such as vapor pressure, solubility, and partition coefficient, as well as its definitive toxicological profile. The provided protocols for stability and analytical determination offer a framework for researchers to generate these essential data points, which are indispensable for comprehensive environmental risk assessment, the development of effective formulations, and ensuring human safety.

References

  • Title: Isochlorthion (OMS 214) | 有机磷农药 Source: MCE URL: [Link]

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  • Title: Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments Source: PubMed URL: [Link]

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  • Title: Characterization of ester hydrolysis in terms of microscopic rate constants Source: PubMed URL: [Link]

  • Title: 2-(4-Chlorophenyl)[1][3][14]triazolo[5,1-a]isoquinoline Source: CAS Common Chemistry URL: [Link]

  • Title: Soman hydrolysis catalysed by hypochlorite ions Source: E3S Web of Conferences URL: [Link]

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  • Title: Results of lethal doses of Chloroform for determination of LD50 in male mice (n=10). Source: ResearchGate URL: [Link]

  • Title: table 5 environmental toxicity data for chemicals listed under epcra section 313 Source: EPA URL: [Link]

  • Title: Vapor Pressure - Normal Boiling Point & Clausius Clapeyron Equation Source: YouTube URL: [Link]

  • Title: Intermolecular forces and vapor pressure (video) Source: Khan Academy URL: [Link]

  • Title: Isocorilagin | C27H22O18 | CID 10077799 Source: PubChem - NIH URL: [Link]

  • Title: Section 11.5 - Vapor Pressure Source: YouTube URL: [Link]

  • Title: What is the mechanism of Isoxsuprine Hydrochloride? Source: Patsnap Synapse URL: [Link]

  • Title: Isochorismate | C10H8O6-2 | CID 5460580 Source: PubChem - NIH URL: [Link]

  • Title: Liquid chromatography with absorbance detection and with isotope-dilution mass spectrometry for determination of isoflavones in soy standard reference materials Source: PubMed URL: [Link]

  • Title: Isoxazolidine, 2-hydroxy-3,4,5-triphenyl- | C21H19NO2 | CID 45123144 Source: PubChem - NIH URL: [Link]

  • Title: (PDF) Methods and techniques for the analysis of isoflavones in foods Source: ResearchGate URL: [Link]

  • Title: Isoorientin | C21H20O11 | CID 114776 Source: PubChem - NIH URL: [Link]

  • Title: Sensitivity, Selectivity, and Speed: Solving Analytical Challenges in Endocrinology using LC-MS/... Source: YouTube URL: [Link]

  • Title: Which organic solvent should I choose to make a cortisol stock solution for immunoassay? Source: ResearchGate URL: [Link]

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An In-depth Technical Guide to O-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate (Dicapthon)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

O-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate, commonly known as Dicapthon, is an organophosphate insecticide that has seen use in agricultural and veterinary applications. As with many organophosphates, its biological activity stems from its potent inhibition of acetylcholinesterase, a critical enzyme in the nervous system. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its mechanism of action, metabolism, and toxicological profile. It is intended to serve as a valuable resource for researchers and scientists working in the fields of toxicology, environmental science, and drug development, offering insights into the experimental considerations and methodologies relevant to the study of this and similar compounds. While this compound is no longer registered for use in the United States, its study remains relevant for understanding the broader class of organophosphate insecticides and their impact on biological systems and the environment.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its study and application. These properties influence its environmental fate, bioavailability, and the design of analytical methods.

PropertyValueReference
CAS Number 2463-84-5[1]
Molecular Formula C8H9ClNO5PS[1]
Molecular Weight 297.65 g/mol [1]
IUPAC Name O-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate[1]
Synonyms This compound, Isochlorthion, Chlorthion Isomer, ENT 17,035[1]
Appearance Information not available
Melting Point Information not available
Boiling Point Information not available
Solubility Information not available
Vapor Pressure Information not available
LogP 3.6[1]

Synthesis of O-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate

The primary route involves the condensation of O,O-dimethyl phosphorochloridothioate with the sodium salt of 2-chloro-4-nitrophenol. This reaction is a nucleophilic substitution at the phosphorus center.

Experimental Protocol: Representative Synthesis

Disclaimer: This protocol is a representative procedure based on established methods for the synthesis of similar organophosphate compounds.[2][3][4] Researchers should conduct their own risk assessments and optimization studies.

Materials:

  • 2-chloro-4-nitrophenol

  • Sodium hydroxide

  • O,O-dimethyl phosphorochloridothioate

  • Anhydrous solvent (e.g., acetone, acetonitrile, or toluene)

  • Stirring apparatus

  • Reaction vessel with reflux condenser and dropping funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation of Sodium 2-chloro-4-nitrophenoxide:

    • In a reaction vessel, dissolve 2-chloro-4-nitrophenol in a suitable anhydrous solvent.

    • Add an equimolar amount of sodium hydroxide (as a solution or pelletized) portion-wise with stirring. The formation of the sodium salt is typically accompanied by a color change.

    • Stir the mixture at room temperature until the formation of the phenoxide is complete.

  • Reaction with O,O-dimethyl phosphorochloridothioate:

    • To the suspension of sodium 2-chloro-4-nitrophenoxide, add O,O-dimethyl phosphorochloridothioate dropwise via a dropping funnel at room temperature with vigorous stirring.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride byproduct.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

    • Characterize the final product by spectroscopic methods (e.g., NMR, IR, and MS) to confirm its identity and purity.

Synthesis_Workflow cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Purification A 2-chloro-4-nitrophenol C Sodium 2-chloro-4-nitrophenoxide A->C + NaOH B Sodium Hydroxide B->C E This compound C->E + O,O-dimethyl phosphorochloridothioate (Reflux) D O,O-dimethyl phosphorochloridothioate D->E F Crude Product E->F Workup G Purified this compound F->G Column Chromatography

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity of this compound, characteristic of organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE). AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.

The Cholinergic Synapse and the Role of AChE

In a healthy nervous system, the arrival of a nerve impulse at the presynaptic terminal triggers the release of ACh into the synaptic cleft. ACh then binds to postsynaptic receptors, propagating the nerve signal. To terminate the signal and allow for subsequent nerve impulses, AChE rapidly hydrolyzes ACh into choline and acetic acid.

Inhibition by this compound

This compound itself is a relatively weak inhibitor of AChE. However, in vivo, it undergoes metabolic activation to its oxygen analog, O-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphate, often referred to as the "oxon" form.[1] This oxon is a much more potent inhibitor of AChE.

The oxon analog acts as an irreversible inhibitor of AChE by phosphorylating the serine hydroxyl group in the active site of the enzyme. This forms a stable, covalent bond that renders the enzyme inactive. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system is responsible for the signs and symptoms of organophosphate poisoning.

AChE_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound-oxon ACh_released Acetylcholine (ACh) Released Receptor Postsynaptic Receptor ACh_released->Receptor Binds AChE Acetylcholinesterase (AChE) ACh_released->AChE Binds Signal Signal Propagation Receptor->Signal Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Dicapthon_oxon This compound-oxon AChE_inhibited Inhibited AChE (Phosphorylated) Dicapthon_oxon->AChE_inhibited Irreversibly Binds ACh_accumulation ACh Accumulation AChE_inhibited->ACh_accumulation Prevents Hydrolysis Overstimulation Continuous Stimulation ACh_accumulation->Overstimulation

Caption: Mechanism of acetylcholinesterase inhibition by this compound-oxon.

Metabolism

The metabolic fate of this compound is a critical determinant of its toxicity. As mentioned, the primary metabolic pathway is the oxidative desulfuration to its highly toxic oxon analog. This bioactivation is primarily mediated by cytochrome P450 enzymes in the liver.

In addition to bioactivation, detoxification pathways also exist. These include the hydrolysis of the phosphate ester bond, leading to the formation of dimethyl phosphate and 2-chloro-4-nitrophenol.[1] This hydrolysis can occur for both the parent compound and the oxon analog. The resulting metabolites are generally less toxic and more water-soluble, facilitating their excretion from the body.

Studies have shown that rabbit and rat liver microsomes, as well as housefly microsomes, are capable of metabolizing this compound to its corresponding phenol and oxon analog.[1]

Toxicological Profile

The toxicity of this compound is primarily attributed to its inhibition of acetylcholinesterase.

Acute Toxicity

The acute toxicity of this compound has been determined in animal studies, with the LD50 (the dose required to cause death in 50% of the test animals) being a key metric.

SpeciesRouteLD50Reference
Rat (male)Oral400 mg/kg[5]
Rat (female)Oral330 mg/kg[5]
Rat (male)Dermal790 mg/kg[5]
Rat (female)Dermal125 mg/kg[5]
MouseOral475 mg/kg
Chronic Toxicity and No-Observed-Adverse-Effect Level (NOAEL)

Information on the chronic toxicity and specific NOAEL values for this compound is limited in the available literature. One study noted that in a one-year feeding study with rats, retarded growth was the only adverse effect observed at the highest dose of 250 ppm.[1] A NOAEL is the highest dose at which no adverse effects are observed and is a critical parameter for risk assessment.[6][7] Further research would be needed to establish definitive NOAELs for various exposure routes and durations for this compound.

Genotoxicity

A study investigating the mutagenic and genotoxic effects of this compound found that it was weakly mutagenic in the Ames test with Salmonella typhimurium strain TA98 without metabolic activation.[8] In human peripheral blood lymphocytes, this compound induced chromosomal aberrations and micronuclei in a dose-dependent manner.[8]

Analytical Methodology

The detection and quantification of this compound residues in environmental and biological samples are crucial for monitoring exposure and contamination. The most common analytical techniques for organophosphate pesticides are gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Sample Preparation

A critical step in the analysis of this compound is the extraction and cleanup of the sample to remove interfering matrix components. A widely used and effective method for sample preparation of pesticide residues in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[9][10][11][12]

QuEChERS Protocol Outline:

  • Extraction: A homogenized sample (e.g., soil, water, or biological tissue) is extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride, and sodium citrate) to induce phase separation and enhance extraction efficiency.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols. The mixture is centrifuged, and the supernatant is collected for analysis.

Instrumental Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound.[9][10][11][12][13]

Representative GC-MS/MS Parameters:

  • GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms.

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

  • Carrier Gas: Helium or hydrogen.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound would need to be determined and optimized for maximum sensitivity and selectivity.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):

HPLC-DAD is a suitable alternative for the analysis of this compound, particularly for samples where derivatization for GC analysis is not desirable.[14]

Representative HPLC-DAD Parameters:

  • HPLC Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: Typically around 1 mL/min.

  • Detection: A diode-array detector set to monitor the UV absorbance at the wavelength of maximum absorbance for this compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis Sample Environmental or Biological Sample QuEChERS QuEChERS Extraction and Cleanup Sample->QuEChERS Extract Purified Extract QuEChERS->Extract GCMSMS GC-MS/MS Extract->GCMSMS HPLCDAD HPLC-DAD Extract->HPLCDAD Data Data Acquisition and Quantification GCMSMS->Data HPLCDAD->Data

Sources

The Environmental Fate of Dicapthon: A Technical Guide to its Degradation Pathways in Soil

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Authored for Researchers, Environmental Scientists, and Public Health Professionals

Abstract

Dicapthon, an organophosphate insecticide, has a legacy of use in agricultural and public health settings. Although its production and registration have been discontinued, understanding its environmental persistence and degradation is crucial for assessing the long-term impact on soil ecosystems and for developing potential remediation strategies for contaminated sites. This technical guide provides a comprehensive analysis of the primary degradation pathways of this compound in the soil matrix. We will explore the intricate mechanisms of microbial breakdown, abiotic chemical hydrolysis, and photodegradation. This document synthesizes current knowledge, drawing parallels from structurally similar organophosphates to elucidate the key transformation processes, influential environmental factors, and the resulting metabolites. Furthermore, it offers detailed experimental protocols for researchers aiming to investigate these pathways, ensuring a robust and scientifically sound approach to studying the environmental fate of this compound.

Introduction to this compound

This compound (O-(2-Chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate) is a non-systemic organophosphate insecticide and acaricide. Its mode of action, typical of organophosphates, involves the inhibition of the acetylcholinesterase (AChE) enzyme, leading to neurotoxicity in target pests. Historically, it was employed to control a variety of pests in both agricultural and household applications. Like many organophosphates, its environmental fate is governed by a combination of biological and chemical processes that transform the parent molecule into various metabolites.

Chemical Structure:

  • IUPAC Name: O-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate

  • CAS Number: 2463-84-5

  • Molecular Formula: C₈H₉ClNO₅PS

Core Degradation Pathways in Soil

The persistence of this compound in soil is ultimately determined by the rate of its degradation through three primary pathways: microbial degradation, chemical hydrolysis, and photodegradation. These processes can occur concurrently, with their relative importance dictated by specific soil conditions.

Microbial Degradation: The Biotic Engine

The principal route for the dissipation of many organophosphate pesticides from the environment is through the metabolic action of soil microorganisms. Bacteria, fungi, and actinomycetes can utilize these complex molecules as a source of carbon, phosphorus, or energy, effectively mineralizing them into simpler, less toxic compounds.

Causality of Microbial Action: While specific studies on this compound-degrading microbial strains are limited, the degradation mechanism can be inferred from extensive research on analogous organophosphates like parathion, diazinon, and chlorpyrifos. The key to this process is the enzymatic cleavage of the phosphorus-ester bonds (P-O, P-S). Soil microorganisms have evolved a range of enzymes, such as phosphotriesterases (PTEs), hydrolases, and phosphatases, that are highly efficient at catalyzing this breakdown. The initial and rate-limiting step for this compound is the hydrolysis of the P-O-aryl bond, which detoxifies the compound by separating the substituted phenolic ring from the phosphorothioate moiety.

Key Microbial Genera Involved in Organophosphate Degradation:

  • Bacteria: Pseudomonas, Bacillus, Flavobacterium, Arthrobacter, Serratia

  • Fungi: Aspergillus, Penicillium, Fusarium

The catabolic process typically follows the pathway illustrated below, where the primary hydrolytic event yields key intermediates that can be further metabolized.

Dicapthon_Microbial_Degradation cluster_main Microbial Degradation of this compound cluster_enzymes Key Enzymes This compound This compound (C8H9ClNO5PS) Metabolite1 2-Chloro-4-nitrophenol This compound->Metabolite1  Hydrolysis (Phosphotriesterase) Metabolite2 O,O-dimethyl phosphorothioate This compound->Metabolite2 Metabolite3 Chlorohydroquinone Metabolite1->Metabolite3  Monooxygenase Mineralization CO2 + H2O + Cl- + NO2- + PO4^3- Metabolite2->Mineralization Further Metabolism RingCleavage Ring Cleavage Products (e.g., Maleylacetate) Metabolite3->RingCleavage  Dioxygenase RingCleavage->Mineralization Enzyme1 Phosphotriesterase (e.g., OPH) Enzyme2 Monooxygenase/ Dioxygenase

Caption: Proposed microbial degradation pathway for this compound in soil.

Chemical Hydrolysis: The Abiotic Alternative

Independent of microbial activity, this compound can undergo chemical hydrolysis, a reaction with water that cleaves the ester bond. This is a significant abiotic degradation process for many organophosphates.

Causality of Hydrolysis: The reaction involves the nucleophilic attack of a water molecule (or hydroxide ion) on the electrophilic phosphorus atom. The rate of this reaction is highly dependent on environmental factors.

  • Influence of pH: Hydrolysis of organophosphates is significantly faster under alkaline (high pH) conditions due to the higher concentration of the stronger nucleophile, the hydroxide ion (OH⁻). Conversely, the reaction is much slower in acidic or neutral soils.

  • Influence of Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Warmer soil conditions will accelerate the chemical breakdown of this compound.

Experimental data for this compound confirms its susceptibility to hydrolysis, demonstrating moderate persistence in neutral to slightly acidic conditions.

Photodegradation: The Role of Sunlight

On the soil surface, this compound can be degraded by sunlight in a process known as photodegradation or photolysis.

Causality of Photodegradation: This process is initiated when the molecule absorbs light energy, primarily in the UV spectrum, which excites its electrons to a higher energy state. This excitation can lead to:

  • Direct Photolysis: The absorbed energy directly causes the cleavage of chemical bonds within the this compound molecule.

  • Indirect (Sensitized) Photolysis: Soil components, such as humic substances, can absorb sunlight and transfer the energy to the this compound molecule, or they can generate highly reactive oxygen species (e.g., hydroxyl radicals) that then attack and degrade the pesticide.

The efficiency of photodegradation is limited to the top few millimeters of the soil where sunlight can penetrate. Factors such as soil composition, moisture content, and the intensity of solar radiation will influence the rate of this process.

Degradation Metabolites

Both microbial and chemical degradation pathways initially lead to the formation of the same primary metabolites through hydrolysis of the P-O-aryl bond.

  • 2-Chloro-4-nitrophenol: This is the aromatic portion of the molecule and a key intermediate. Its own environmental fate is of interest, as it can be further degraded by microorganisms.

  • O,O-dimethyl phosphorothioate: This is the phosphorus-containing moiety.

  • Oxon Analog: Metabolic studies have also observed the activation of this compound to its corresponding oxon analog (where P=S is converted to P=O). This oxon is often more toxic than the parent compound but may also be subject to hydrolysis.

Quantitative Degradation Data

The rate of degradation is often expressed as a half-life (T₁/₂), the time required for 50% of the initial concentration of a compound to disappear.

Matrix Condition Half-life (T₁/₂) (days) Reference
SoilpH 6.2, sealed vials43
Water (Phosphate Buffer)pH 6.1, 20°C49
Water (Phosphate Buffer)pH 7.4, 20°C29

Factors Influencing Degradation in Soil

The actual persistence of this compound in a field setting is a complex interplay of its chemical properties and various environmental factors.

  • Soil pH: As discussed, pH is a master variable, strongly influencing the rate of chemical hydrolysis, with degradation accelerating in alkaline soils.

  • Soil Moisture: Water is a reactant in hydrolysis and is essential for microbial activity. Both very dry and waterlogged (anaerobic) conditions can slow degradation rates compared to optimally moist (aerobic) soil.

  • Temperature: Higher temperatures increase the rates of both chemical reactions and microbial metabolism, leading to faster degradation.

  • Organic Matter: Soil organic matter can adsorb pesticides, which may reduce their bioavailability to microorganisms but can also facilitate indirect photodegradation.

  • Microbial Population: The presence, diversity, and acclimatization of organophosphate-degrading microorganisms are paramount for efficient biotic degradation. Soils with a history of pesticide application may exhibit enhanced degradation rates due to an adapted microbial community.

Experimental Protocols for Degradation Analysis

To provide a framework for empirical research, the following section details standardized methodologies for investigating this compound degradation.

Protocol: Soil Microcosm Degradation Study

Objective: To determine the degradation rate of this compound in soil and to differentiate between biotic and abiotic processes.

Methodology:

  • Soil Preparation:

    • Collect topsoil (0-15 cm) from a relevant site. Sieve (2 mm) to remove stones and debris.

    • Characterize the soil (pH, organic matter content, texture).

    • To create a sterile control, autoclave a portion of the soil at 121°C for 60 minutes on two consecutive days.

  • Microcosm Setup:

    • Weigh 50 g of soil (both non-sterile and sterile) into triplicate 250 mL glass flasks.

    • Adjust soil moisture to 60% of water-holding capacity with sterile deionized water.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Spike each flask with the this compound solution to achieve a final concentration of 10 mg/kg. Allow the solvent to evaporate in a fume hood.

    • Cover the flasks with perforated foil to allow gas exchange and incubate in the dark at a constant temperature (e.g., 25°C).

  • Sampling:

    • Sacrifice triplicate flasks from both sterile and non-sterile sets at predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 42, 56 days).

    • Store samples at -20°C prior to analysis.

  • Extraction and Analysis:

    • Extract a 10 g subsample of soil using an appropriate solvent system (e.g., acetonitrile/water mixture) via sonication or accelerated solvent extraction (ASE).

    • Centrifuge and filter the extract.

    • Analyze the concentration of this compound and its primary metabolite (2-chloro-4-nitrophenol) using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and confirmation.

  • Data Interpretation:

    • Plot concentration versus time for both sterile and non-sterile treatments.

    • Calculate the half-life (T₁/₂) for each treatment using first-order kinetics. The rate in the non-sterile soil represents total degradation, while the rate in the sterile soil represents abiotic degradation (hydrolysis). The difference indicates the contribution of microbial degradation.

Soil_Microcosm_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Collect & Sieve Soil A2 Sterilize Half of Soil (Autoclave) A1->A2 A3 Spike Soil Samples (Sterile & Non-Sterile) A2->A3 B1 Incubate Microcosms (Dark, 25°C) A3->B1 B2 Sacrifice Samples (Time points: 0-56 days) B1->B2 C1 Solvent Extraction B2->C1 C2 HPLC or LC-MS Analysis C1->C2 C3 Calculate Half-Life (T½) C2->C3 D1 Final Report C3->D1 Compare biotic vs. abiotic rates

Caption: Experimental workflow for a soil microcosm degradation study.

Conclusion

The degradation of this compound in soil is a multifaceted process driven by microbial metabolism and chemical hydrolysis, with potential contributions from photodegradation at the soil surface. The rate of degradation is not intrinsic to the molecule alone but is heavily modulated by soil-specific factors such as pH, temperature, moisture, and the resident microbial community. Hydrolysis, leading to the formation of 2-chloro-4-nitrophenol and O,O-dimethyl phosphorothioate, is the primary transformation step in both biotic and abiotic pathways. While this compound exhibits moderate persistence, its breakdown is achievable under favorable environmental conditions. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to further investigate and predict the environmental behavior of this and other related organophosphate compounds.

References

  • Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17168, this compound. [Link]

  • Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13(1), 1-15.
  • Aburas, M. (2021). Experimental Insights into Biochemical Degradation of the Organophosphate Pesticide, Diazinon by Soil Microorganisms and Mechanisms of Actions. Bioscience and Biotechnology Research Communications. [Link]

  • Singh, B. K., & Walker, A. (2006). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 30(3), 428-471.
  • Kumar, S., Kaushik, G., Dar, M. A., Nimesh, S., & López-Chuken, U. J. (2018). Microbial degradation of organophosphate pesticides: a review. Pedosphere, 28(2), 191-208.
  • Bashir, S., et al. (2022). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Agriculture, 12(11), 1809. [Link]

  • Katagi, T. (2004). Photodegradation of pesticides on plant and soil surfaces. Reviews of environmental contamination and toxicology, 182, 1-189. [Link]

  • Gavrilescu, M. (2017). Microbial degradation of pesticide: a review. African Journal of Biotechnology, 16(26), 1429-1448. [Link]

  • Grisolia, A., & Reidy, L. (2003). Pesticides and the Environment. University of Missouri Extension. [Link]

  • Ferrel, D. (2001). Factors Affecting Pesticide Behavior. Greenhouse Product News. [Link]

  • Katagi, T. (2004). Photodegradation of Pesticides on Plant and Soil Surfaces. ResearchGate. [Link]

  • Herath, H. M. S. K., et al. (2022). Bioremediation of pesticide-contaminated soil: a review on indispensable role of soil bacteria. ResearchGate. [Link]

  • Al-Ghamdi, A. A., et al. (2022). Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. Molecules, 27(3), 731. [Link]

  • Vischetti, C., et al. (2022). Bioremediation of Agricultural Soils Polluted with Pesticides: A Review. MDPI. [Link]

  • Katagi, T. (2004). Photodegradation of pesticides on plant and soil surfaces. Semantic Scholar. [Link]

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  • National Pesticide Information Center. (2014). Diazinon Technical Fact Sheet. [Link]

  • Cardeal, Z. L., & de Souza, L. P. (2011). Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. ResearchGate. [Link]

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  • Munnecke, D. M., Johnson, L. M., Talbot, H. W., & Barik, S. (1982). Microbial metabolism of organophosphate insecticides.

The Environmental Fate of Dicapthon: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the environmental fate of Dicapthon (CAS 2463-84-5), an organophosphate insecticide. As a compound with a history of agricultural and public health applications, understanding its behavior and persistence in various environmental compartments is critical for assessing its ecological impact. This document synthesizes available data on this compound's physicochemical properties, abiotic degradation pathways (hydrolysis and photolysis), biotic transformations, and environmental mobility. By integrating established scientific principles with standardized testing protocols, this guide offers researchers and environmental scientists a comprehensive framework for evaluating the environmental dynamics of this compound and related organothiophosphate compounds. Methodologies are detailed to provide not only a summary of known data but also a practical basis for designing contemporary environmental fate studies.

Introduction and Physicochemical Profile

This compound, chemically known as O-(2-Chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate, is an organophosphate insecticide that functions by inhibiting the enzyme acetylcholinesterase, a mechanism common to this class of pesticides.[1][2] Although its production has been discontinued, its historical use necessitates a clear understanding of its environmental persistence and transformation pathways.[3] The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties, which dictate its partitioning between soil, water, and air.

A critical analysis of these properties is the first step in any robust environmental fate assessment. For instance, a low water solubility combined with a high octanol-water partition coefficient (Kow) suggests a tendency to sorb to organic matter in soil and sediment, potentially reducing its bioavailability for microbial degradation but increasing its persistence.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₈H₉ClNO₅PS[2]
Molecular Weight 297.65 g/mol [3][4]
Physical State White crystalline solid[3]
Melting Point 53 °C[3][5]
Vapor Pressure 3.6 x 10⁻⁶ mmHg[3]
Water Solubility 7.8 mg/L (at room temperature)[5]
Log Kow (Octanol-Water Partition Coefficient) 3.58[3]
Estimated Koc (Soil Organic Carbon-Water Partitioning Coefficient) 865 - 2100[3]

Abiotic Degradation Pathways

Abiotic degradation processes are chemical transformations that occur without the intervention of living organisms. For this compound, the most significant abiotic pathways are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a primary mechanism for the degradation of organophosphate esters in aqueous environments. The reaction involves the cleavage of an ester bond, typically the P-O-aryl linkage, which is susceptible to nucleophilic attack by water. The rate of this reaction is highly dependent on pH and temperature.[6] For organophosphates like this compound, hydrolysis rates generally increase with increasing alkalinity.[3]

Available data indicates that this compound will degrade in moist soil and water through hydrolysis.[3] The reported half-life at 20°C is 49 days at a pH of 6.1 and shortens to 29 days at a pH of 7.4, confirming its instability under neutral to alkaline conditions.[3] The primary hydrolysis product is expected to be 2-chloro-4-nitrophenol, a compound whose own environmental fate is of interest.

The increased rate of hydrolysis under alkaline conditions is due to the higher concentration of hydroxide ions (OH⁻), which are stronger nucleophiles than water molecules. The OH⁻ ion readily attacks the electrophilic phosphorus atom, leading to the cleavage of the phenoxy group and detoxification of the parent insecticide. This pH dependency is a critical parameter in predicting persistence in different aquatic environments, from acidic bogs to alkaline soils.

Experimental Protocol: Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

This protocol outlines a standardized laboratory procedure to determine the rate of abiotic hydrolysis of a test substance like this compound.[7][8][9]

  • Preparation of Solutions:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Use a concentration of the test substance (this compound) that is less than half its water solubility and not exceeding 0.01 M.[9]

    • If using a radiolabeled substance (e.g., ¹⁴C-Dicapthon), this allows for the creation of a mass balance.

  • Test Conditions:

    • Conduct a preliminary test at an elevated temperature (e.g., 50°C) for 5 days to quickly assess stability.[9]

    • For the main test, incubate the buffered solutions in the dark at a constant temperature (e.g., 20°C or 25°C) to prevent photodegradation.

    • Use sterilized glassware and water to inhibit microbial activity.[8]

  • Sampling and Analysis:

    • At appropriate time intervals, sacrifice duplicate samples from each pH level.

    • Analyze the samples for the concentration of the parent compound and any significant hydrolysis products (>10% of applied amount).

    • Analytical methods typically involve High-Performance Liquid Chromatography (HPLC) with UV detection or, for radiolabeled material, Liquid Scintillation Counting (LSC) and radio-HPLC.

  • Data Interpretation:

    • Plot the concentration of the parent compound versus time for each pH/temperature combination.

    • Assuming pseudo-first-order kinetics, calculate the hydrolysis rate constant (k) and the half-life (DT₅₀) for each condition.

Photolysis (Phototransformation)

Photolysis, or degradation by light, can be a significant dissipation pathway for pesticides present on soil surfaces or in the upper layers of water bodies.[10] This process can occur through direct absorption of light energy by the pesticide molecule or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals.[10]

In laboratory studies, simulating natural sunlight is paramount for obtaining environmentally relevant data. Xenon arc lamps equipped with specific optical filters are the standard choice as their spectral output closely matches that of the sun at the Earth's surface (wavelengths > 290 nm).[10][13] Using unfiltered, high-energy UV lamps would lead to artificially high degradation rates and potentially form products not found under environmental conditions.

Experimental Protocol: Phototransformation on Soil Surfaces (Adapted from OECD Draft Guideline)

This workflow describes a method to assess the photodegradation of a non-volatile compound like this compound on a soil surface.[10][13][14]

  • Soil Plate Preparation:

    • Select a representative soil (e.g., sandy loam).

    • Apply a thin layer of the soil (approx. 1-2 mm) onto a support like a glass plate.

    • Uniformly apply the test substance, typically ¹⁴C-labeled for mass balance, to the soil surface.

  • Irradiation:

    • Place the prepared plates in a temperature-controlled chamber.

    • Irradiate the samples with an artificial light source (e.g., filtered xenon lamp) that simulates natural sunlight.

    • Maintain a parallel set of samples in identical conditions but protected from light (dark controls) to differentiate photochemical degradation from other processes like hydrolysis or microbial action.[13]

  • Volatile Trapping:

    • Pass a gentle stream of air over the soil surface and through a series of traps (e.g., ethylene glycol for semi-volatiles, ethanolamine for ¹⁴CO₂) to capture any volatile degradation products.

  • Sampling and Analysis:

    • At defined intervals, remove replicate irradiated and dark control plates.

    • Extract the soil using appropriate solvents (e.g., acetonitrile/water).

    • Analyze the extracts and trapping solutions for the parent compound and transformation products using methods like HPLC and LSC.

  • Data Interpretation:

    • Calculate the mass balance at each time point to ensure recovery of the applied radioactivity.

    • Determine the dissipation half-life (DT₅₀) under both irradiated and dark conditions. A significantly shorter DT₅₀ in the irradiated samples indicates that photolysis is a relevant degradation pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Soil Thin Layer Plates prep2 Apply ¹⁴C-Dicapthon Uniformly prep1->prep2 exp1 Irradiated Samples (Xenon Lamp) prep2->exp1 exp2 Dark Control Samples prep2->exp2 trap1 Volatile Trapping (Irradiated) exp1->trap1 sample1 Sample Irradiated Plates at Intervals exp1->sample1 trap2 Volatile Trapping (Dark) exp2->trap2 sample2 Sample Dark Plates at Intervals exp2->sample2 analysis1 Solvent Extraction analysis2 HPLC / LSC Analysis analysis3 Calculate DT₅₀ & Mass Balance

Biotic Degradation in Soil

The transformation of pesticides by soil microorganisms is a critical determinant of their environmental persistence.[15][16] For organophosphates, the primary microbial degradation mechanism is enzymatic hydrolysis, catalyzed by enzymes such as phosphotriesterases (PTEs) or organophosphate hydrolases (OPH).[17] This process is generally more rapid and efficient than abiotic chemical hydrolysis.[12]

While specific microbial degradation studies on this compound are scarce, a soil persistence study reported a half-life of 43 days in a soil with a pH of 6.2.[3] The principal reactions involved in the microbial degradation of organophosphates include hydrolysis, oxidation, and alkylation/dealkylation.[17] The initial and most significant step is often the hydrolytic cleavage of the P-O-aryl bond, leading to the formation of 2-chloro-4-nitrophenol and dimethyl thiophosphoric acid.

The subsequent fate of the 2-chloro-4-nitrophenol (2C4NP) metabolite is important. Studies on other bacteria have shown that 2C4NP can be utilized as a sole source of carbon and nitrogen.[18] Degradation can proceed via pathways that form intermediates like hydroxyquinol before ring cleavage, ultimately mineralizing the compound to CO₂, water, and inorganic ions.[18][19][20]

Soils with a history of pesticide application often exhibit faster degradation rates for those compounds. This phenomenon, known as enhanced degradation, occurs because the microbial community adapts over time.[12] A small population of microbes capable of degrading the pesticide proliferates, or existing microbes evolve new enzymatic capabilities. Therefore, the degradation rate of this compound would be expected to be significantly faster in a previously exposed agricultural soil compared to a pristine soil.

Experimental Protocol: Aerobic Soil Transformation (Adapted from OECD Guideline 307)

This protocol is designed to determine the rate and pathway of degradation of a substance like this compound in soil under aerobic laboratory conditions.[12][15][16]

  • Soil Selection and Preparation:

    • Select fresh, sieved soil, characterized by its texture, pH, organic carbon content, and microbial biomass.

    • Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).

    • Pre-incubate the soil for several days to allow microbial activity to stabilize.

  • Application and Incubation:

    • Treat soil samples (typically 50-100g) with ¹⁴C-labeled this compound at a concentration relevant to its agricultural use.

    • Incubate the samples in the dark at a constant temperature (e.g., 20°C) in a flow-through system or biometer flasks.[1]

    • Maintain an aerobic environment by continuously supplying fresh, humidified air.

    • Include sterile (e.g., autoclaved or irradiated) soil controls to distinguish biotic from abiotic degradation.[16]

  • Trapping of Volatiles:

    • Pass the effluent air from the incubation vessels through traps to capture ¹⁴CO₂ (a measure of mineralization) and organic volatiles.

  • Sampling and Extraction:

    • At increasing time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days), sacrifice duplicate flasks.

    • Perform a sequential solvent extraction of the soil (e.g., with acetonitrile/water followed by a more rigorous Soxhlet extraction) to recover the parent compound and transformation products.

  • Analysis and Data Interpretation:

    • Quantify the radioactivity in the solvent extracts, the volatile traps, and the remaining unextracted soil ("bound residues") using LSC.

    • Characterize and quantify the parent compound and major metabolites in the extracts using techniques like radio-HPLC or LC-MS/MS.[16]

    • Plot the decline of the parent compound and the formation and decline of metabolites over time.

    • Calculate the DT₅₀ and DT₉₀ (time for 50% and 90% dissipation) for the parent compound.

G parent This compound (O-(2-Chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate) prod1 prod1 parent->prod1 P-O-Aryl Cleavage prod2 prod2 parent->prod2 P-O-Aryl Cleavage prod3 prod3 parent->prod3 P=S to P=O prod4 prod4 prod1->prod4 Dioxygenase Activity prod5 prod5 prod4->prod5

Environmental Mobility and Distribution

The mobility of a pesticide determines its potential to move from the point of application and contaminate other environmental compartments, particularly groundwater. Mobility is primarily governed by the compound's tendency to adsorb to soil particles.

Sorption in Soil and Sediment

The soil organic carbon-water partitioning coefficient (Koc) is a standardized measure of a chemical's tendency to bind to the organic matter fraction of soil or sediment.[21] High Koc values indicate strong binding and low mobility, while low Koc values suggest the chemical will remain in the soil water and be prone to leaching.

This compound has estimated Koc values ranging from 865 to 2100 L/kg.[3] According to standard classification schemes, these values indicate low mobility in soil.[3] This suggests that this compound, when applied to soil, will be primarily associated with the solid phase rather than the pore water. The practical implication is that its potential for leaching into groundwater is low. However, it may be susceptible to transport via soil erosion while bound to soil particles.

While Koc normalizes for organic carbon, other soil properties like clay content and pH can also influence sorption. The clay fraction can provide additional binding sites, and pH can affect the surface charge of soil colloids and the ionization state of the pesticide, although the latter is not a major factor for a non-ionizable compound like this compound. Therefore, mobility assessments should ideally consider a range of soil types representative of the areas of use.

Conclusion: An Integrated Environmental Fate Profile

The environmental fate of this compound is characterized by multiple, competing dissipation pathways. Its physicochemical properties—low water solubility, low vapor pressure, and moderate-to-high Koc—suggest it will primarily reside in the soil or sediment compartment upon release. Abiotic hydrolysis is a significant degradation route, particularly in neutral to alkaline waters, with half-lives on the order of weeks. While specific data is limited, photolysis is expected to contribute to its degradation on surfaces. The most critical pathway for its ultimate removal from the environment is likely microbial degradation in soil, which proceeds via hydrolysis of the phosphate ester bond. The resulting primary metabolite, 2-chloro-4-nitrophenol, is itself subject to further microbial breakdown. Due to its low mobility, the risk of this compound leaching to groundwater is considered low. Overall, this compound exhibits moderate persistence in the environment, with its degradation rate being highly dependent on specific environmental conditions such as soil microbial activity, pH, and sunlight exposure.

References

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The Metabolic Fate of Dicapthon: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dicapthon, an organothiophosphate insecticide, has seen historical use in agricultural and public health settings.[1] Understanding its metabolic journey within mammalian systems is paramount for a comprehensive assessment of its toxicological profile and potential human health risks. This technical guide provides a detailed exploration of the core metabolic pathways of this compound, from its absorption and distribution to its biotransformation and subsequent excretion. We delve into the enzymatic machinery responsible for its metabolic activation and detoxification, with a focus on the cytochrome P450 superfamily. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the in vitro and in vivo investigation of this compound metabolism, equipping researchers with the practical knowledge to conduct self-validating studies. Visualized pathways and workflows are provided to enhance comprehension of the complex processes involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's behavior in mammalian systems.

Introduction: The Significance of this compound Metabolism

This compound, chemically known as O,O-Dimethyl-O-(2-chloro-4-nitrophenyl) phosphorothioate, belongs to the organophosphate (OP) class of insecticides.[1] Like other OPs, its primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] The accumulation of the neurotransmitter acetylcholine leads to a state of cholinergic crisis, characterized by a range of symptoms affecting the parasympathetic and central nervous systems, as well as neuromuscular junctions.[3][4]

However, the parent this compound molecule is not the primary bioactive agent. Its toxicity is largely dependent on its metabolic transformation within the host organism. The balance between metabolic activation to a more potent AChE inhibitor and detoxification to less harmful byproducts is a critical determinant of its overall toxic potential. A thorough understanding of these metabolic pathways is therefore not merely an academic exercise; it is fundamental for:

  • Risk Assessment: Accurately predicting the potential for toxicity in humans and other non-target organisms.

  • Biomonitoring: Identifying key metabolites that can serve as biomarkers of exposure.

  • Development of Antidotes and Therapeutics: Designing effective interventions for OP poisoning.

  • Regulatory Decision-Making: Providing a scientific basis for establishing safe exposure limits.

This guide will systematically dissect the metabolic fate of this compound, providing both the theoretical framework and the practical methodologies to investigate this critical aspect of its toxicology.

Absorption, Distribution, and Excretion: The Journey of this compound in the Body

The journey of this compound in a mammalian system begins with its entry into the body and culminates in its elimination. As a lipophilic compound, this compound is readily absorbed and distributed.[5]

Routes of Absorption

Like many xenobiotics, this compound can enter the body through multiple routes:

  • Oral Ingestion: Contaminated food and water are primary sources of exposure. The gastrointestinal tract, particularly the small intestine, serves as an efficient site for absorption due to its large surface area.[6]

  • Dermal Contact: As a moderately lipophilic molecule, this compound can be absorbed through the skin, a significant route of exposure for agricultural and occupational settings.[7]

  • Inhalation: Aerosolized this compound can be inhaled and readily absorbed through the respiratory tract.[1]

Distribution

Once absorbed into the bloodstream, this compound is distributed throughout the body.[5] Its lipophilicity allows it to cross cell membranes and distribute into various tissues. The liver is a primary site of accumulation and metabolism.[5] Due to its fat-soluble nature, there is a potential for accumulation in adipose tissue, which can act as a reservoir, leading to prolonged release and potential for delayed toxicity.[5]

Excretion

The elimination of this compound and its metabolites is a crucial step in detoxification. Due to their increased water solubility, the metabolites are primarily excreted through the kidneys in urine.[6] A smaller proportion may be eliminated through biliary excretion into the feces.[6] The rapid hydrolysis and excretion of organophosphorus compounds, in general, mean they do not typically bioaccumulate to a large extent in the body over long periods, though the potential for storage in fat exists.[1]

Metabolic Pathways: The Biotransformation of this compound

The biotransformation of this compound is a two-phase process, primarily occurring in the liver, aimed at converting the lipophilic parent compound into more water-soluble metabolites that can be easily excreted.[8]

Phase I Metabolism: Activation and Detoxification

Phase I reactions introduce or expose functional groups on the this compound molecule, primarily through oxidation and hydrolysis. These reactions are critical as they can lead to either bioactivation or detoxification.[8]

The most significant Phase I reaction for this compound is oxidative desulfuration. This process, mediated by cytochrome P450 (CYP) enzymes, replaces the sulfur atom on the phosphate group with an oxygen atom.[9] This conversion results in the formation of the "oxon" analog of this compound, which is a significantly more potent inhibitor of acetylcholinesterase.[1] This metabolic step is therefore considered a bioactivation, as it dramatically increases the toxicity of the compound.

Another key Phase I pathway is oxidative dearylation, also catalyzed by CYP enzymes.[9] This reaction cleaves the ester bond linking the 2-chloro-4-nitrophenyl group to the phosphorus atom. This results in the formation of 2-chloro-4-nitrophenol and a dialkyl phosphate metabolite.[1] This is a detoxification pathway, as it breaks down the parent compound into less toxic components.

Hydrolysis of the alkyl phosphate groups can also occur, contributing to the detoxification of this compound.[1] This process is particularly relevant in rats for other dialkyl organophosphates.[1]

Key Enzymes in Phase I Metabolism: The Cytochrome P450 Superfamily
  • CYP3A4: A major human CYP isozyme involved in the metabolism of a wide range of drugs and xenobiotics. It has been shown to be involved in the metabolism of organophosphates, particularly at higher concentrations.[11][12]

  • CYP2B6: This isozyme has been identified as a key player in the bioactivation of other organophosphates like chlorpyrifos and methyl parathion.[1][9]

  • CYP2C19: Also implicated in the metabolism of diazinon and methyl parathion.[1][9]

  • CYP1A2: Involved in the bioactivation of methyl parathion.[12]

  • CYP2D6: Evidence suggests a role for this polymorphic enzyme in the bioactivation of some organophosphates, which could contribute to inter-individual differences in susceptibility.[11]

It is highly probable that a combination of these and potentially other CYP isozymes is responsible for the metabolic transformation of this compound in mammals.

Phase II Metabolism: Conjugation and Excretion

Phase II reactions involve the conjugation of the metabolites produced in Phase I with endogenous molecules, such as glucuronic acid or sulfate.[8] This process further increases their water solubility, facilitating their rapid excretion from the body. The primary metabolite, 2-chloro-4-nitrophenol, is a likely substrate for conjugation reactions.

Diagram: Proposed Metabolic Pathways of this compound

Dicapthon_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism cluster_excretion Excretion This compound This compound (O,O-Dimethyl-O-(2-chloro-4-nitrophenyl) phosphorothioate) Oxon This compound-oxon (Potent AChE Inhibitor) This compound->Oxon Oxidative Desulfuration (CYP450-mediated) [Bioactivation] Phenol 2-chloro-4-nitrophenol This compound->Phenol Oxidative Dearylation (CYP450-mediated) [Detoxification] Dialkylphosphate Dimethyl thiophosphate This compound->Dialkylphosphate Alkyl Phosphate Hydrolysis [Detoxification] Oxon->Phenol Hydrolysis Dialkylphosphate_oxon Dimethyl phosphate Oxon->Dialkylphosphate_oxon Hydrolysis Conjugated_Phenol Conjugated 2-chloro-4-nitrophenol (e.g., glucuronide, sulfate) Phenol->Conjugated_Phenol Conjugation (e.g., UGTs, SULTs) Urine Urinary Excretion Dialkylphosphate->Urine Dialkylphosphate_oxon->Urine Conjugated_Phenol->Urine in_vitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Buffer, Microsomes, this compound) B Pre-incubate at 37°C A->B C Initiate with NADPH Regenerating System B->C D Incubate at 37°C C->D E Terminate with Acetonitrile D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H Analyze by LC-MS/MS G->H in_vivo_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing & Analysis cluster_pkpd Data Analysis A Administer this compound to Animal Model (e.g., Rat) B Collect Blood Samples (Time Course) A->B C Collect Urine and Feces (Metabolic Cages) A->C D Process Samples (Plasma, Homogenates) B->D C->D E Extract Metabolites D->E F Analyze by LC-MS/MS or GC-MS E->F G Pharmacokinetic Analysis F->G

Sources

An In-depth Technical Guide to the Toxicological Profile of Dicapthon

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Dicapthon is an organophosphate insecticide and acaricide, formerly utilized for agricultural and public health pest control.[1][2] As with all organophosphates, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), leading to neurotoxicity.[1][3] This guide provides a comprehensive toxicological profile of this compound, synthesizing data on its physicochemical properties, toxicokinetics, and toxicodynamics. We delve into its acute toxicity, genotoxic potential, and metabolic fate, while also addressing the broader toxicological framework for organophosphates. This document is intended for researchers and toxicologists, offering not just data, but the scientific rationale behind the assessment methodologies, thereby providing a holistic understanding of this compound's potential hazards.

Chemical Identity and Physicochemical Properties

A thorough toxicological assessment begins with a fundamental understanding of the compound's identity and physical characteristics, which govern its absorption, distribution, and environmental behavior.

Chemical Name: O,O-Dimethyl O-(2-chloro-4-nitrophenyl) phosphorothioate[1] Synonyms: Isochlorthion, Dicapthion, ENT 17,035, BAY 14981[1][4] CAS Number: 2463-84-5[1] Molecular Formula: C₈H₉ClNO₅PS[1] Molecular Weight: 297.65 g/mol [1]

These identifiers are critical for unambiguous literature searching and regulatory cross-referencing. The compound's physicochemical properties are summarized in Table 1, providing insights into its potential for environmental mobility and biological uptake. The Log P value, for instance, suggests a high potential for bioaccumulation.[5]

Table 1: Physicochemical Properties of this compound

Property Value Source
Physical State White crystalline solid [1]
Melting Point 53 °C [1]
Water Solubility 14.7 mg/L (at 20°C) [5]
Vapor Pressure 3.6 x 10⁻⁶ mmHg [1]

| Octanol-Water Partition Coefficient (Log P) | 3.58 | |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of a xenobiotic dictates its concentration and persistence at the target site. As a member of the organophosphate class, this compound is readily absorbed via dermal, oral, and respiratory routes.[1] Its lipophilic nature, indicated by its Log P, facilitates passage across biological membranes.

Metabolism: Bioactivation and Detoxification

The metabolism of this compound is a critical determinant of its toxicity. It undergoes a two-pronged metabolic process primarily in the liver.[1][6]

  • Bioactivation: this compound is metabolically activated to its oxygen analog (oxon). This desulfuration reaction, mediated by cytochrome P450 enzymes, converts the parent compound into a much more potent inhibitor of acetylcholinesterase.[1][7] The P=S bond is replaced by a P=O bond, dramatically increasing the electrophilicity of the phosphorus atom and its affinity for the serine hydroxyl group in the active site of AChE.

  • Detoxification: The primary detoxification pathway is hydrolysis, which cleaves the ester bond, yielding 2-chloro-4-nitrophenol and dimethyl thiophosphoric acid.[1] Further metabolism in rats involves alkyl phosphate hydrolysis.[1] These more polar metabolites are then readily excreted, primarily in the urine.[1]

The balance between bioactivation and detoxification rates is a key factor in individual and species susceptibility to this compound poisoning.

Dicapthon_Metabolism cluster_phase1 Phase I Metabolism (Liver) This compound This compound (Thion form, P=S) Oxon This compound-Oxon (Oxon form, P=O) Potent AChE Inhibitor This compound->Oxon Bioactivation (Desulfuration via CYP450) Hydrolysis_Products 2-Chloro-4-nitrophenol + Alkyl Phosphates This compound->Hydrolysis_Products Detoxification (Hydrolysis) Oxon->Hydrolysis_Products Detoxification (Hydrolysis) Excretion Urinary Excretion Hydrolysis_Products->Excretion Phase II Conjugation (not explicitly detailed but typical for phenols)

Caption: Metabolic pathway of this compound showing bioactivation and detoxification.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[1][8][9] AChE is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.

Inhibition of AChE by the this compound-oxon metabolite leads to an accumulation of ACh in the synapse. This results in excessive and continuous stimulation of cholinergic receptors (both muscarinic and nicotinic), leading to the clinical signs of poisoning.[3] The phosphorylation of the serine residue in the AChE active site forms a stable, covalent bond that is slow to hydrolyze, leading to prolonged enzyme inactivation.[10]

AChE_Inhibition cluster_normal Normal Synaptic Function cluster_poisoning This compound Poisoning ACh Acetylcholine (ACh) Released AChE AChE Active Site Serine-OH ACh->AChE:f0 Binds Postsynaptic Postsynaptic Receptor (Stimulated) ACh->Postsynaptic Binds Products Choline + Acetate AChE:f1->Products Hydrolysis Postsynaptic->ACh Signal Terminated ACh_p Excess Acetylcholine (ACh) Postsynaptic_p Postsynaptic Receptor (Overstimulated) ACh_p->Postsynaptic_p Continuous Binding AChE_p AChE Active Site Phosphorylated Serine DicapthonOxon This compound-Oxon DicapthonOxon->AChE_p:f1 Covalently Binds (Inhibition)

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

Toxicological Endpoints

Acute Toxicity

This compound exhibits moderate to high acute toxicity via oral and dermal routes of exposure.[1] The median lethal dose (LD50), the statistically estimated dose required to kill 50% of a test population, is a standard measure of acute toxicity.[11][12]

Table 2: Acute Toxicity of this compound

Species Route LD50 Value (mg/kg) Source(s)
Rat (female) Oral 330 [1]
Rat Oral 400 [9]
Rat Oral 500-1000 [1]
Mouse Oral 475 [1]
Rat (male) Dermal 790 [9]

| Rat (female) | Dermal | 125 |[9] |

The GHS classification for this compound reflects this data, labeling it as "Toxic if swallowed" and "Toxic in contact with skin".[1]

Genotoxicity and Mutagenicity

Genotoxicity assessment is crucial for identifying compounds that can damage genetic material, potentially leading to cancer or heritable defects.[13] Studies on this compound have demonstrated genotoxic potential in vitro.[8][9]

A key study investigated this compound's effects using a battery of standard assays.[8][9] The results, summarized in Table 3, indicate that while this compound is at most a weak point mutagen, it is capable of inducing larger-scale chromosomal damage.

Table 3: Summary of In Vitro Genotoxicity Studies on this compound

Assay System Metabolic Activation (S9) Result Source(s)
Bacterial Reverse Mutation (Ames Test) S. typhimurium TA98 Without S9 Weakly Mutagenic [8][9]
S. typhimurium TA97, TA100, TA102 With and Without S9 Negative [8][9]
Sister Chromatid Exchange (SCE) Human Peripheral Blood Lymphocytes N/A Increased frequency at 100 µg/mL [8][9]
Chromosome Aberrations (CA) Human Peripheral Blood Lymphocytes N/A Increased frequency (dose-dependent) [8][9]
Micronucleus (MN) Test Human Peripheral Blood Lymphocytes N/A Increased frequency (dose-dependent) [8][9]

| Cytotoxicity | Human Peripheral Blood Lymphocytes | N/A | Decreased Mitotic Index (dose-dependent) |[8][9][14] |

These findings suggest that this compound possesses clastogenic (chromosome-breaking) and/or aneugenic (chromosome loss/gain) properties. The induction of chromosome aberrations and micronuclei in human cells is a significant finding, highlighting a potential hazard for exposed individuals.[8][9]

Neurotoxicity

The primary toxicological concern for this compound is neurotoxicity, stemming directly from its mechanism of action.[3] The effects can be categorized into three distinct syndromes:

  • Acute Cholinergic Crisis: Occurs shortly after exposure and is characterized by overstimulation of muscarinic receptors (salivation, lacrimation, urination, defecation, GI distress, emesis - SLUDGE) and nicotinic receptors (muscle fasciculations, cramping, weakness, tachycardia, hypertension).[3] Central nervous system effects include confusion, seizures, and respiratory depression, which is the leading cause of death.[3]

  • Intermediate Syndrome: Appears 24-96 hours after exposure, following the resolution of the acute crisis. It is characterized by weakness of the proximal limb muscles, neck flexors, and cranial nerves, which can progress to respiratory failure.[3]

  • Organophosphate-Induced Delayed Neuropathy (OPIDN): A rare, delayed neurotoxicity that can occur weeks after exposure. It results from the inhibition of neuropathy target esterase (NTE) and leads to a distal sensory-motor neuropathy, causing weakness and paralysis in the extremities.

Other Toxicological Concerns
  • Chronic Toxicity: While specific long-term studies on this compound are scarce, chronic exposure to organophosphates can be associated with persistent neurological and neuropsychological effects.[15]

  • Carcinogenicity: There is no specific data classifying the carcinogenicity of this compound. However, the International Agency for Research on Cancer (IARC) has classified other organophosphates, such as malathion and diazinon, as "probably carcinogenic to humans" (Group 2A).[16] Given this compound's demonstrated genotoxicity, a carcinogenic potential cannot be dismissed without further investigation.

Ecotoxicology and Environmental Fate

The environmental impact of a pesticide is a critical component of its overall risk profile.[17][18] this compound's release into the environment was primarily through its use as an insecticide.[1]

  • Environmental Fate: this compound is susceptible to degradation in the environment. It undergoes aqueous hydrolysis with half-lives of 49 days at pH 6.1 and 29 days at pH 7.4, indicating faster degradation in more alkaline conditions.[1] In the atmosphere, it is expected to degrade rapidly. With an estimated soil organic carbon-water partitioning coefficient (Koc) between 865 and 2100, this compound is expected to have low mobility in soil, suggesting a tendency to remain in the upper soil layers rather than leaching into groundwater.[1]

  • Ecotoxicity: Limited data is available, but a 48-hour median tolerance limit (TLm) of 3.34 mg/L for the eggs of the hard clam (Mercenaria mercenaria) has been reported, indicating toxicity to aquatic invertebrates.[1]

Clinical Management of Poisoning

Management of acute this compound poisoning follows the standard protocol for organophosphate toxicity. The primary goals are decontamination, supportive care, and administration of specific antidotes.

  • Decontamination: Removal of contaminated clothing and thorough washing of the skin. If ingested, gastric lavage or activated charcoal may be considered.

  • Supportive Care: Maintenance of a clear airway and mechanical ventilation may be necessary in cases of respiratory failure.[1]

  • Antidotal Therapy:

    • Atropine: A competitive antagonist of acetylcholine at muscarinic receptors. It is administered intravenously to counteract the effects of muscarinic overstimulation (e.g., bronchorrhea, bradycardia).[1]

    • Pralidoxime (2-PAM): An oxime that acts as a cholinesterase reactivator. It works by removing the phosphate group from the serine residue of the inhibited AChE, but it is most effective when administered soon after exposure before the enzyme-inhibitor complex "ages" into a permanently non-reactivatable state.

Methodologies for Toxicological Assessment

To ensure the trustworthiness and reproducibility of toxicological data, standardized and validated protocols are essential. Below are representative methodologies for key toxicological endpoints.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

This protocol is a self-validating system for assessing point mutation potential, based on OECD Guideline 471.

  • Objective: To determine if this compound can induce reverse mutations (reversions) in histidine-requiring strains of Salmonella typhimurium.

  • Causality: A positive result (a significant increase in revertant colonies) indicates that the chemical or its metabolites can directly alter DNA sequence, a hallmark of mutagenicity.

  • Methodology:

    • Strain Selection: Use a minimum of four tester strains, such as TA98 (frameshift mutations), TA100 (base-pair substitutions), TA1535, and TA1537. The choice of strains is designed to detect different types of mutational events.

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver). This is crucial because, like this compound, many chemicals are not mutagenic themselves but are converted to mutagens by metabolism.

    • Dose Selection: Perform a preliminary cytotoxicity assay to determine a non-toxic dose range. The main experiment should use at least five analysable concentrations.

    • Exposure: In triplicate for each condition, combine the tester strain, the test article (this compound dissolved in a suitable solvent like DMSO), and either S9 mix or a buffer onto a minimal glucose agar plate. A small amount of histidine is included to allow for initial cell divisions, which are necessary for mutations to be fixed.

    • Incubation: Incubate plates at 37°C for 48-72 hours.

    • Scoring & Analysis: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine). A positive response is defined as a dose-related increase in revertants and/or a reproducible increase of at least two-fold over the solvent control for at least one strain.

    • Controls: Include a solvent control (e.g., DMSO) and known positive controls for each strain (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9) to validate the sensitivity of the assay and the activity of the S9 mix.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure

This protocol provides an alternative to the classical LD50 test, aiming to identify a dose that causes clear toxicity without causing death, based on OECD Guideline 420.

  • Objective: To determine the acute oral toxicity of this compound and identify the dose range causing evident toxicity.

  • Causality: This method refines the assessment of acute toxicity by focusing on morbidity rather than solely mortality, providing data for hazard classification with fewer animals.

  • Methodology:

    • Animal Model: Use a single sex (typically female rats, as they are often slightly more sensitive) from a standard laboratory strain.

    • Housing & Acclimation: House animals individually with controlled temperature, humidity, and light cycle. Allow a minimum of 5 days for acclimation before dosing.

    • Dosing: Administer this compound in a suitable vehicle (e.g., corn oil) by oral gavage. The test is a stepwise procedure using fixed dose levels (5, 50, 300, and 2000 mg/kg). Start with a dose expected to produce some signs of toxicity.

    • Sighting Study (Optional but recommended): Dose a single animal at the starting dose level. The outcome determines the dose for the next animal. If the animal survives, dose the next animal at a higher level; if it dies, dose the next at a lower level.

    • Main Study: Dose a group of animals (e.g., 5 animals) at the selected starting dose.

    • Observations: Observe animals closely for the first few hours post-dosing and at least once daily for 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes; autonomic signs like salivation; CNS signs like tremors, convulsions; changes in activity level). Record body weights shortly before dosing and at least weekly thereafter.

    • Endpoint: The test is terminated when a dose causing evident toxicity or mortality is identified. If a dose of 2000 mg/kg produces no mortality, the study can be stopped.

    • Pathology: Perform a gross necropsy on all animals at the end of the study.

    • Validation: The clarity of the dose-response relationship and the consistency of clinical signs provide internal validation of the test results.

Toxicology_Workflow cluster_tier1 Tier 1: In Vitro & In Silico cluster_tier2 Tier 2: Acute In Vivo cluster_tier3 Tier 3: Repeated Dose & Advanced cluster_tier4 Tier 4: Chronic & Carcinogenicity QSAR QSAR / In Silico Prediction Ames Genotoxicity (Ames Test) QSAR->Ames PhysChem Physicochemical Characterization Acute_Oral Acute Oral Toxicity (e.g., OECD 420/423) PhysChem->Acute_Oral InVitro_Chromo Genotoxicity (In Vitro Chromosomal Aberration) Ames->InVitro_Chromo InVivo_Geno In Vivo Genotoxicity (e.g., Micronucleus) InVitro_Chromo->InVivo_Geno InVitro_Cyto In Vitro Cytotoxicity InVitro_Cyto->Acute_Oral Subchronic Repeated Dose Toxicity (28- or 90-day study) Acute_Oral->Subchronic Acute_Dermal Acute Dermal Toxicity (OECD 402) Acute_Dermal->Subchronic Acute_Inhal Acute Inhalation Toxicity (OECD 403) Irritation Skin/Eye Irritation (OECD 404/405) Repro_Dev Reproductive/Developmental Toxicity Screening Subchronic->Repro_Dev Chronic_Tox Chronic Toxicity Study (≥ 1 year) Subchronic->Chronic_Tox Carcinogenicity Carcinogenicity Bioassay (2-year) InVivo_Geno->Carcinogenicity Chronic_Tox->Carcinogenicity

Caption: A tiered workflow for comprehensive toxicological assessment.

Conclusion

This compound is an organophosphate insecticide with a well-defined primary mechanism of toxicity: the inhibition of acetylcholinesterase. Its toxicological profile is characterized by moderate to high acute toxicity and a clear potential for in vitro genotoxicity, specifically clastogenicity in human cells. While its production has been discontinued, the existing data serves as a valuable reference for the toxicological assessment of other organophosphorus compounds. The data gaps, particularly concerning chronic toxicity and carcinogenicity in robust animal models, underscore the importance of a comprehensive, tiered testing strategy when evaluating new and existing chemicals to fully characterize their potential risk to human health and the environment.

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Methodological & Application

Application Note: Analytical Methods for the Detection of Dicapthon

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dicapthon (CAS No. 2463-84-5) is an organothiophosphate insecticide used in agricultural and public health applications.[1][2] Due to its potential toxicity and environmental persistence, sensitive and reliable analytical methods are required for its detection in environmental, agricultural, and biological samples.[3] This document provides a detailed guide to the primary analytical techniques for this compound determination, with a focus on chromatographic and electrochemical methods. We present validated protocols, explain the rationale behind methodological choices, and offer insights into data interpretation and quality control, designed for researchers and analytical scientists.

Introduction to this compound

This compound, chemically known as O-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate, is a non-systemic insecticide.[4] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. The presence of a phosphorus atom and a distinct chromophore (the 2-chloro-4-nitrophenyl group) makes it amenable to several modern analytical techniques. Monitoring its residues is crucial for ensuring food safety, environmental protection, and toxicological assessment.

A summary of this compound's key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 2463-84-5 [1]
Molecular Formula C₈H₉ClNO₅PS [4]
Molecular Weight 297.65 g/mol [1]
Melting Point 53 °C [1][5]
logP (Kow) 3.58 [1]
Solubility Practically insoluble in water; Soluble in acetone, toluene, and other organic solvents. [1]

| Vapor Pressure | 3.6 x 10⁻⁶ mmHg |[1] |

Overview of Analytical Approaches

The determination of this compound, like many organophosphorus pesticides (OPPs), relies on separating the analyte from a complex matrix and quantifying it with high sensitivity and selectivity. The primary analytical platforms include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.[6] Emerging electrochemical methods also offer compelling alternatives for rapid screening.[7]

  • Gas Chromatography (GC): As the cornerstone for OPP analysis, GC offers high resolution and is compatible with highly selective detectors. For this compound, detectors sensitive to phosphorus, such as the Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD), are ideal for minimizing matrix interference.[8] Coupling GC with Mass Spectrometry (GC-MS) provides definitive identification based on the analyte's mass spectrum, making it the gold standard for confirmation.[1][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust alternative, particularly for analytes that may be thermally labile.[10] this compound can be analyzed using a reversed-phase C18 column with detection by a Diode-Array Detector (DAD) or UV detector, leveraging the chromophore in its structure. For enhanced sensitivity and confirmation, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred approach.[11]

  • Electrochemical Sensors: These devices represent a newer frontier, offering rapid, portable, and low-cost detection.[12] Recent research has demonstrated the development of a highly sensitive electrochemical sensor for this compound using silver-doped TiO₂ nanoparticles on a glassy carbon electrode, achieving a very low detection limit.[7] While excellent for screening, positive results often require confirmation by a chromatographic method.

Table 2: Comparison of Key Analytical Methods for this compound Detection

Method Principle Advantages Disadvantages Common Applications
GC-NPD/FPD Separation by volatility; Detection based on phosphorus/nitrogen content. High selectivity for OPPs, robust, well-established (e.g., EPA Method 8141B). Requires volatile analytes; potential for matrix interference. Routine environmental and food residue analysis.
GC-MS Separation by volatility; Detection by mass-to-charge ratio. Definitive identification, high sensitivity, structural information.[13] Higher instrument cost, potential for inlet degradation of analytes.[14] Confirmatory analysis, metabolite identification, complex matrices.
HPLC-DAD/UV Separation by polarity; Detection by UV absorbance. Suitable for less volatile or thermally labile compounds, simpler instrumentation. Lower sensitivity and selectivity compared to MS; potential for co-eluting interferences. Quality control of formulations, analysis in cleaner matrices.

| Electrochemical Sensor | Measures changes in electrical properties upon analyte binding. | Rapid, portable, low cost, high sensitivity.[15] | Susceptible to matrix effects, often requires confirmation, may have limited selectivity.[7] | Field screening, rapid point-of-care testing. |

Sample Preparation: A Critical Prerequisite

Effective sample preparation is paramount to isolate this compound from the sample matrix, eliminate interferences, and concentrate the analyte to levels compatible with instrumental detection.[16][17] The choice of method depends on the matrix (e.g., water, soil, food, biological fluid).

Solid-Phase Extraction (SPE) for Water Samples

SPE is a widely used technique that minimizes solvent consumption while providing excellent cleanup and concentration.[18] A C18 sorbent is typically effective for trapping non-polar to moderately polar compounds like this compound from aqueous matrices.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction Sample 1. Water Sample (1L) Adjust to pH ~7 Filter 2. Filter Sample (0.45 µm) Sample->Filter Load 4. Load Sample (Flow rate ~5 mL/min) Filter->Load Condition 3. Condition Cartridge (e.g., C18) with Methanol then Water Condition->Load Wash 5. Wash Cartridge (e.g., 5% Methanol in Water) to remove interferences Load->Wash Dry 6. Dry Sorbent (Nitrogen stream or vacuum) Wash->Dry Elute 7. Elute this compound (e.g., Ethyl Acetate) Dry->Elute Concentrate 8. Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Reconstitute 9. Reconstitute Residue in appropriate solvent (e.g., Hexane for GC-MS) Concentrate->Reconstitute Analysis 10. Instrumental Analysis (GC-MS or HPLC) Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from water.

QuEChERS for Solid and Complex Matrices (e.g., Fruits, Vegetables)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for preparing samples like fruits, vegetables, and soil. It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive SPE (dSPE) to remove interferences like fats, sugars, and pigments.[19]

Detailed Analytical Protocols

The following protocols provide step-by-step guidance for the analysis of this compound. All procedures should be performed by trained personnel in a laboratory setting.

Protocol 1: Confirmatory Analysis by GC-MS

This protocol is based on principles outlined in U.S. EPA methods for organophosphorus pesticide analysis and is designed for definitive confirmation and quantification.[8][20]

1. Reagents and Standards

  • Solvents: Pesticide residue grade Hexane, Acetonitrile, Ethyl Acetate, Acetone.

  • Reagents: Anhydrous Sodium Sulfate.

  • Standards: Certified reference standard of this compound (≥98% purity). Prepare a stock solution (e.g., 100 µg/mL) in acetone or other suitable solvent.[14] From this, prepare a series of working calibration standards (e.g., 0.05 to 2.5 µg/mL) in hexane.[21] Store standards at ≤10°C in amber vials.

2. Sample Preparation (using SPE as described in Section 3.1)

  • Follow the SPE workflow (Figure 1). After elution, pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

  • Add an internal standard if required and adjust the final volume to 1.0 mL with hexane.

3. GC-MS Instrumentation and Conditions

  • Rationale: A 5% phenyl polysiloxane phase column (e.g., TG-5MS or equivalent) provides excellent separation for a wide range of pesticides.[14] A deactivated injector liner is critical to prevent analyte degradation.[14] Electron Ionization (EI) is a standard technique that produces a reproducible fragmentation pattern for library matching.

Table 3: Example GC-MS Instrument Parameters

Parameter Setting Rationale
GC System Agilent 7890A or equivalent Provides robust and reproducible chromatography.[21]
Injector Split/Splitless (SSL) in Splitless mode Maximizes analyte transfer to the column for trace analysis.
Inlet Temp. 250 °C Ensures volatilization without significant thermal degradation.
Liner Deactivated, single taper with quartz wool Minimizes active sites that can cause peak tailing and degradation.[14]
Carrier Gas Helium, constant flow ~1.2 mL/min Inert gas providing good chromatographic efficiency.
Oven Program 70°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min Provides good separation of this compound from potential interferences.
Column 30 m x 0.25 mm ID x 0.25 µm film (e.g., TG-5MS) Standard column for multi-residue pesticide analysis.[14]
MS System Agilent 5977 or equivalent Standard mass selective detector for environmental analysis.
Ion Source Electron Ionization (EI) at 70 eV Standard ionization energy for creating reproducible mass spectra.[22]
Source Temp. 230 °C Standard operating temperature.
Acquisition Mode Selected Ion Monitoring (SIM) & Full Scan SIM for high sensitivity quantification; Full Scan for confirmation.

| SIM Ions (m/z) | 262 (Quantifier) , 125, 79, 216 | Based on the NIST and PubChem mass spectra for this compound. The most abundant ions are chosen for sensitivity and selectivity.[1][9] |

4. Calibration and Quantification

  • Inject the series of calibration standards to generate a calibration curve (peak area vs. concentration). A linear weighted calibration with r² > 0.99 is typically required.[21]

  • Inject the prepared sample extracts.

  • Identify this compound by its retention time and the presence and ratio of its characteristic ions. Quantify using the calibration curve.

GCMS_Workflow cluster_instrument GC-MS Analysis cluster_data Data Processing Injection 1. Inject Sample (1 µL) into GC Separation 2. Chromatographic Separation on Capillary Column Injection->Separation Ionization 3. Eluted compounds enter MS Electron Ionization (EI) Separation->Ionization Detection 4. Mass Analysis (Quadrupole) Ionization->Detection TIC 5. Generate Chromatogram (Total Ion Current - TIC) Detection->TIC Identify 6. Peak Identification - Retention Time Match - Mass Spectrum Match TIC->Identify Quantify 7. Peak Integration & Quantification (Using Calibration Curve) Identify->Quantify Report 8. Final Report (Concentration in µg/L) Quantify->Report

Caption: General analytical workflow for GC-MS based detection.

Protocol 2: Screening Analysis by HPLC-DAD

This protocol is suitable for screening or for matrices where GC analysis is problematic.

1. Reagents and Standards

  • Solvents: HPLC grade Acetonitrile and Methanol.

  • Reagents: HPLC grade water (e.g., 18 MΩ·cm).

  • Standards: Prepare stock and working standards as in Protocol 4.1, but use acetonitrile/water as the final solvent.

2. Sample Preparation

  • Use the same SPE protocol as for GC-MS (Section 3.1).

  • After concentration, reconstitute the final residue in 1.0 mL of acetonitrile/water (e.g., 60:40 v/v).

  • Filter the final extract through a 0.45 µm syringe filter before injection.

3. HPLC-DAD Instrumentation and Conditions

  • Rationale: A C18 column is the standard for reversed-phase chromatography, effectively retaining and separating moderately non-polar compounds like this compound. A mobile phase of acetonitrile and water provides good peak shape and resolution. DAD detection allows for spectral confirmation in addition to retention time.

Table 4: Example HPLC-DAD Instrument Parameters

Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent
Degasser In-line
Pump Isocratic or Gradient
Mobile Phase Acetonitrile : Water (65:35 v/v)
Flow Rate 1.0 mL/min
Column C18, 4.6 x 150 mm, 5 µm particle size
Column Temp. 30 °C
Injection Vol. 20 µL
Detector Diode-Array Detector (DAD)

| Wavelength | 270 nm (for quantification), spectral scan 200-400 nm |

4. Calibration and Quantification

  • Generate a calibration curve using external standards.

  • Identify this compound in samples by matching the retention time and comparing the UV-Vis spectrum from the DAD with that of a pure standard.

  • Quantify using the peak area at the primary wavelength.

Trustworthiness and Quality Control

To ensure the trustworthiness of results, a robust quality control system must be implemented.

  • Method Blank: An analyte-free matrix carried through the entire sample preparation and analysis process to check for contamination.

  • Laboratory Control Spike (LCS): A clean matrix (e.g., reagent water) spiked with a known concentration of this compound to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known amount of analyte to evaluate matrix effects on recovery and precision.[20]

  • Initial Demonstration of Capability (IDOC): Analysis of four LCS samples to demonstrate the laboratory's ability to achieve required precision and accuracy before analyzing real samples.[21]

Conclusion

The analytical determination of this compound can be reliably achieved using well-established chromatographic methods, particularly GC-MS for confirmatory analysis and HPLC-DAD for screening. The choice of method is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Proper sample preparation, such as SPE, is critical for achieving accurate and reproducible results. Emerging technologies like electrochemical sensors show promise for future rapid-screening applications. Adherence to strict quality control protocols is essential for generating data of high scientific integrity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17168, this compound. Retrieved from [Link]

  • OI Analytical (n.d.). Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B. Retrieved from [Link]

  • U.S. Environmental Protection Agency (1996). Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Dai, Y., & Li, H. (2024). Effective electrochemical sensor by using silver doped TiO2 nanoparticles modified glassy carbon electrode for determination of this compound pesticide in agricultural food. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). This compound in NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency (1996). Method 622: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Compendium of Pesticide Common Names (n.d.). This compound data sheet. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Toxicological Profile for Diazinon - Chapter 6: Analytical Methods. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (n.d.). Toxicological Profile for Dichlorvos - Chapter 6: Analytical Methods. Retrieved from [Link]

  • SIELC Technologies (n.d.). HPLC Analysis of Diazinon. Retrieved from [Link]

  • Organomation (n.d.). Pesticide Sample Preparation. Retrieved from [Link]

  • Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (n.d.). Toxicological Profile for Malathion - Chapter 7: Analytical Methods. Retrieved from [Link]

  • U.S. FDA/Vet-LIRN (2024). GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood v1. protocols.io. Retrieved from [Link]

  • Arrebola, F. J., et al. (n.d.). Analytical methods for human biomonitoring of pesticides. A review. ScienceDirect. Retrieved from [Link]

  • Sobhanzadeh, E., et al. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. ResearchGate. Retrieved from [Link]

  • U.S. FDA/Vet-LIRN (2024). GC/MS Method for the Detection of Terbufos, Diazinon and Parathion in Blood. protocols.io. Retrieved from [Link]

  • ResearchGate (2000). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. Retrieved from [Link]

  • MDPI (2023). Development of Analytical Methods to Analyze Pesticide Residues. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Toxicological Profile for Guthion - Chapter 7: Analytical Methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency (1974). Analysis of Pesticide Residues In Human And Environmental Samples. Retrieved from [Link]

  • University of Kentucky (2022). Analysis of toxic substances by gas chromatography/multiphoton ionization/time-of- flight mass spectrometry. Retrieved from [Link]

  • Sensors (2020). Electrochemical (Bio)Sensors for Pesticides Detection Using Screen-Printed Electrodes. Retrieved from [Link]

  • Repository of UKIM (n.d.). Determination of malathion and its residues by normal-phase high-performance liquid chromatography method. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). Electrochemical Sensor Platform for Rapid Detection of Foodborne Toxins. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Dicapthon Using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated protocol for the quantitative analysis of Dicapthon, an organothiophosphate insecticide, in complex matrices. The methodology leverages the high selectivity and sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS) for robust and reliable detection. The protocol details a complete workflow, including sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, optimized instrumental parameters for GC-MS analysis, and rigorous method validation procedures. This guide is intended for researchers, analytical scientists, and professionals in drug development and food safety who require a field-proven method for the determination of this compound residues.

Introduction: The Analytical Challenge of this compound

This compound (O-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate) is a non-systemic insecticide and acaricide.[1][2][3] Its chemical structure, C8H9ClNO5PS, and molecular weight of approximately 297.65 g/mol make it amenable to gas chromatography.[1][4] Due to its potential toxicity to humans and its application in agriculture, regulatory bodies worldwide have set maximum residue limits (MRLs) for this compound in various commodities.[5] This necessitates the use of highly sensitive and selective analytical methods to ensure food safety and environmental monitoring.

Gas chromatography coupled with mass spectrometry (GC-MS) has become the gold standard for the analysis of multi-residue pesticides, including organophosphates like this compound.[6][7] The technique offers excellent separation of target analytes from complex sample matrices and provides definitive identification based on mass-to-charge ratios, thereby minimizing false positives.[8][9] This document provides a detailed protocol grounded in established analytical principles to achieve accurate and precise quantification of this compound.

Principle of the Method

The analytical workflow begins with the extraction of this compound from the sample matrix using the QuEChERS protocol. This procedure employs an acetonitrile extraction followed by a salting-out step and dispersive solid-phase extraction (dSPE) for cleanup.[6][8] The purified extract is then injected into the GC-MS system.

In the gas chromatograph, the vaporized sample is transported by an inert carrier gas through a capillary column.[9] The separation of this compound from other components is achieved based on its volatility and differential interactions with the column's stationary phase.[9] Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The resulting ions are separated by a mass analyzer (e.g., a quadrupole), providing a unique mass spectrum that serves as a chemical fingerprint for identification.[10] Quantification is achieved by comparing the response of the target analyte to that of a calibration curve prepared with certified reference standards.

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Homogenization (10-15g) Extraction 2. Acetonitrile Extraction + Internal Standard Sample->Extraction Salts 3. Addition of QuEChERS Salts (e.g., MgSO4, NaCl) Extraction->Salts Centrifuge1 4. Centrifugation Salts->Centrifuge1 dSPE 5. Dispersive SPE Cleanup (Supernatant) Centrifuge1->dSPE Centrifuge2 6. Centrifugation dSPE->Centrifuge2 FinalExtract 7. Final Extract for Injection Centrifuge2->FinalExtract Injection GC Injection FinalExtract->Injection Transfer Separation Chromatographic Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection DataAcq Data Acquisition Detection->DataAcq Signal Identification Peak Identification (Retention Time & Mass Spectrum) DataAcq->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report caption Figure 1: Overall workflow for this compound analysis.

Figure 1: Overall workflow for this compound analysis.

Detailed Protocols and Methodologies

Part 3.1: Sample Preparation - QuEChERS Protocol

The QuEChERS method is highly effective for multi-residue pesticide analysis in food matrices.[6][8] This protocol is based on the EN 15662 method.

Materials and Reagents:

  • Homogenizer/Blender

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC or pesticide residue grade

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) - use with caution for planar pesticides

  • C18 sorbent

  • 0.2 µm syringe filters

Step-by-Step Protocol:

  • Sample Homogenization: Weigh 10 g (± 0.1 g) of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, rehydrate by adding an appropriate amount of Milli-Q water.

  • Internal Standard Spiking (Optional but Recommended): Spike the sample with an appropriate internal standard (e.g., Triphenylphosphate - TPP) to correct for variations in extraction efficiency and instrument response.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer or mechanical shaker. This ensures thorough interaction between the solvent and the sample matrix.[6]

  • Salting-Out:

    • Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, and 0.5 g Na₂HCitrate.

    • Immediately cap and shake vigorously for 1 minute to prevent the formation of agglomerates and ensure proper phase separation.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes. This will result in a clear separation of the upper acetonitrile layer from the aqueous and solid phases.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL dSPE tube containing PSA and anhydrous MgSO₄. For samples with significant pigment content, C18 or GCB may be included.

    • Vortex the dSPE tube for 30-60 seconds to facilitate the removal of interfering matrix components like fatty acids, sugars, and pigments.

  • Final Centrifugation and Collection:

    • Centrifuge the dSPE tube at high speed (e.g., > 8000 rpm) for 5 minutes.

    • Carefully transfer the supernatant into a clean autosampler vial, filtering through a 0.2 µm syringe filter if necessary.[11] The sample is now ready for GC-MS analysis.[10]

Part 3.2: GC-MS Instrumental Analysis

The following parameters provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrument and matrix.

Parameter Condition Rationale
Gas Chromatograph (GC) Agilent Intuvo 9000 GC, Thermo Scientific TRACE 1310, or equivalentProvides reliable and reproducible chromatographic separation.
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A low-polarity 5% phenyl-methylpolysiloxane phase offers excellent selectivity and inertness for a wide range of pesticides.[12][13]
Carrier Gas Helium (99.999% purity) at a constant flow of 1.2 mL/minInert gas that ensures good chromatographic efficiency. Constant flow mode maintains stable retention times.[11]
Injection Mode Splitless, 1 µL injection volumeMaximizes the transfer of analyte onto the column, which is crucial for trace-level analysis.[7]
Injector Temperature 250 °CEnsures rapid and complete vaporization of this compound without thermal degradation.
Oven Program Initial 70°C (hold 1 min), ramp to 150°C at 25°C/min, then to 280°C at 10°C/min (hold 5 min)A programmed temperature ramp allows for the separation of volatile components from the analyte of interest and cleans the column.[7][11]
Mass Spectrometer (MS) Agilent 7010B Triple Quadrupole, Thermo Scientific ISQ 7000, or equivalentProvides high sensitivity and selectivity, especially when operated in MS/MS mode.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Source Temperature 230 °COptimized to prevent analyte degradation while ensuring efficient ionization.
Transfer Line Temp 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.[11]
Acquisition Mode Full Scan: m/z 50-350 (for initial identification)SIM/MRM: (for quantification)Full Scan is used for qualitative analysis and spectral confirmation. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) significantly enhances sensitivity and selectivity for quantification.[8]
Quantifier/Qualifier Ions Quantifier: m/z 262Qualifiers: m/z 216, m/z 125Based on the EI mass spectrum of this compound. The most abundant ion is used for quantification, while others confirm identity.[14][15][16][17]

Method Validation for Trustworthy Results

To ensure the reliability of the analytical data, the method must be validated according to internationally recognized guidelines (e.g., SANTE/11312/2021, Eurachem).[5][18]

Parameter Acceptance Criteria Procedure
Linearity Correlation coefficient (R²) ≥ 0.99Analyze a series of at least five calibration standards across the expected concentration range. Plot the instrument response versus concentration and perform a linear regression analysis.[12][19]
Selectivity No significant interfering peaks at the retention time of this compound in blank matrix samples.Analyze at least five different blank matrix samples to ensure no endogenous components co-elute and interfere with the analyte peak.
Accuracy (Recovery) 70-120%Spike blank matrix samples at low, medium, and high concentration levels (e.g., LOQ, 2x LOQ, and 10x LOQ). Analyze in replicate (n=5) and calculate the percentage of analyte recovered.[20]
Precision (RSD) Repeatability (RSDr) ≤ 20% Reproducibility (RSDR) ≤ 20%Repeatability: Analyze replicate (n=5) spiked samples under the same conditions on the same day. Reproducibility: Analyze replicate spiked samples on different days with different analysts if possible.[19][20]
Limit of Quantitation (LOQ) The lowest concentration level validated with acceptable accuracy and precision (S/N ratio > 10).Determined by analyzing spiked blank samples at decreasing concentrations to find the lowest level that meets the accuracy and precision criteria.[5]

Data Analysis and Quantification

  • Identification: The primary identification of this compound is based on its retention time, which should match that of a certified reference standard analyzed under the same conditions. Confirmation is achieved by comparing the ion ratios of the qualifier ions to the quantifier ion in the sample against those in the standard. The ratios should typically be within ±30% (relative).

  • Quantification: Create a calibration curve by plotting the peak area of the quantifier ion (m/z 262) against the concentration of the calibration standards. The concentration of this compound in the sample extract is determined by interpolating its peak area onto this curve.

  • Final Calculation: The final concentration in the original sample is calculated by accounting for the initial sample weight and the volume of extraction solvent used, as shown in the equation below:

    Concentration (mg/kg) = (C_extract × V_final) / W_sample

    Where:

    • C_extract = Concentration in the final extract (mg/L) from the calibration curve

    • V_final = Final volume of the extract (L)

    • W_sample = Weight of the initial sample (kg)

Conclusion

This application note details a robust and reliable GC-MS method for the quantitative analysis of this compound. The combination of a streamlined QuEChERS sample preparation protocol and the high selectivity of GC-MS provides a powerful tool for ensuring compliance with regulatory limits in various matrices. Proper method validation is paramount to generating defensible and trustworthy data. The parameters and protocols described herein offer a comprehensive framework for laboratories to implement effective this compound residue analysis.

References

Application Note: Sample Preparation for the Analysis of Dicapthon Residues in Water

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dicapthon is an organophosphorus (OP) insecticide and acaricide once used in agricultural and public health settings to control a variety of pests.[1] Like other organophosphates, it functions by inhibiting the acetylcholinesterase enzyme in the nervous system.[1] Due to its potential toxicity and environmental persistence under certain conditions, monitoring for this compound residues in aqueous environments is critical for ensuring public health and ecological safety.

This application note provides a comprehensive guide to the sample preparation of water matrices for the quantitative analysis of this compound residues. We will explore the foundational principles behind method selection, grounded in the physicochemical properties of the analyte, and provide detailed, field-proven protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These protocols are designed for researchers, environmental scientists, and analytical chemists requiring robust and reliable methods for trace-level analysis.

Analyte Properties: The Key to Method Design

Understanding the physicochemical properties of this compound is the cornerstone of developing an effective sample preparation strategy. These properties dictate how the analyte will behave in a multiphase system, allowing us to manipulate conditions to achieve efficient extraction and concentration.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceSignificance for Sample Preparation
Molecular Formula C₈H₉ClNO₅PS[2][3]Basic identification of the analyte.
Molecular Weight 297.65 g/mol [2][3]Used for preparing standard solutions of known molarity.
Water Solubility 14.7 mg/L (at 20°C)[4]Low solubility suggests it will readily partition into organic solvents or adsorb to non-polar sorbents.
Log Kₒw (Log P) 3.58[4]Indicates a high affinity for non-polar environments over water. This is the primary justification for using reverse-phase SPE or LLE with non-polar organic solvents.[5][6][7]
Vapor Pressure 3.6 x 10⁻⁶ mmHg[4]Low vapor pressure means losses due to volatilization during sample concentration (e.g., nitrogen evaporation) are minimal under controlled conditions.
Hydrolysis Half-Life 49 days (pH 6.1, 20°C)29 days (pH 7.4, 20°C)[4]This compound degrades via hydrolysis, and the rate increases with alkalinity.[4] Water samples should be preserved by acidification (e.g., to pH < 4) to ensure analyte stability prior to extraction.

The Log Kₒw (octanol-water partition coefficient) is a critical parameter, representing the ratio of a chemical's concentration in octanol (a surrogate for fatty, organic phases) to its concentration in water at equilibrium.[6][7] A Log Kₒw of 3.58 signifies that this compound is nearly 4,000 times more soluble in octanol than in water, making it an ideal candidate for extraction from an aqueous matrix into a non-polar phase.

Principle of Sample Preparation

The goal of sample preparation for trace residue analysis is threefold:

  • Extraction: To isolate the analyte of interest (this compound) from the bulk sample matrix (water).

  • Concentration: To increase the concentration of the analyte to a level detectable by the analytical instrument (e.g., GC-MS, LC-MS/MS).

  • Cleanup: To remove interfering compounds from the sample matrix that could compromise the analytical results.

For this compound in water, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective techniques that leverage its hydrophobic nature.[8][9]

Recommended Method: Solid-Phase Extraction (SPE)

SPE is the preferred method for its efficiency, lower solvent consumption compared to LLE, and potential for automation.[5] The principle relies on passing the liquid sample through a solid sorbent that retains the analyte. Interfering components pass through, and the analyte is later eluted with a small volume of organic solvent.

Causality of Sorbent Selection: Given this compound's high Log Kₒw (3.58), a reverse-phase mechanism is appropriate. A non-polar sorbent, such as octadecyl-bonded silica (C18), will retain the non-polar this compound from the polar water sample via hydrophobic interactions.

Protocol 4.1: C18 Solid-Phase Extraction

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Reagent Grade Water (HPLC Grade)

  • Methanol (Pesticide Grade)

  • Ethyl Acetate (Pesticide Grade)

  • Dichloromethane (Pesticide Grade)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Glassware: 1 L sample bottles, graduated cylinders, conical centrifuge tubes

Procedure:

  • Sample Preservation: Upon collection, acidify the water sample to pH 3-4 with HCl or H₂SO₄ to inhibit hydrolysis of this compound. Store at 4°C until extraction.

  • Cartridge Conditioning:

    • Pass 5 mL of Ethyl Acetate through the C18 cartridge to wet the sorbent.

    • Pass 5 mL of Methanol through the cartridge.

    • Pass 10 mL of reagent grade water (adjusted to pH 3-4) through the cartridge. Crucially, do not allow the sorbent bed to go dry after this step.

  • Sample Loading:

    • Measure 500 mL to 1 L of the preserved water sample.

    • Pass the entire sample through the conditioned C18 cartridge at a flow rate of approximately 10-15 mL/min.

  • Sorbent Washing:

    • After the entire sample has passed, wash the cartridge with 5 mL of reagent grade water to remove any remaining polar interferences.

    • Dry the cartridge thoroughly by applying vacuum for 15-20 minutes to remove residual water.

  • Analyte Elution:

    • Place a clean collection tube inside the vacuum manifold.

    • Elute the retained this compound by passing 5-10 mL of a suitable solvent, such as ethyl acetate or a mixture of dichloromethane and ethyl acetate, through the cartridge at a slow flow rate (1-2 mL/min).[4]

  • Drying and Concentration:

    • Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen in a water bath set to 35-40°C.

  • Analysis: The final extract is now ready for analysis by GC or LC.

SPE_Workflow s1 1. Sample Preservation (Acidify to pH 3-4) s2 2. Cartridge Conditioning (Ethyl Acetate -> Methanol -> Acidified Water) s1->s2 Preserved Sample s3 3. Sample Loading (Pass 1 L water sample through C18 cartridge) s2->s3 Conditioned Cartridge s4 4. Sorbent Washing & Drying (Wash with water, dry under vacuum) s3->s4 This compound retained s5 5. Analyte Elution (Elute with Ethyl Acetate) s4->s5 Cleaned & Dried Cartridge s6 6. Drying & Concentration (Na2SO4, N2 Evaporation to 1 mL) s5->s6 Eluate containing this compound s7 7. Final Extract for GC/LC Analysis s6->s7 Concentrated Extract

Figure 1: Solid-Phase Extraction (SPE) Workflow.

Alternative Method: Liquid-Liquid Extraction (LLE)

LLE is a classic and robust technique for isolating non-polar compounds from aqueous samples.[9][10] It operates on the principle of differential solubility, partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Causality of Solvent Selection: A solvent that is immiscible with water and in which this compound has high solubility is required. Dichloromethane (DCM) is an excellent choice due to its polarity and ability to efficiently extract a wide range of organophosphorus pesticides.[11] According to EPA methods, a mixture such as 15% methylene chloride in hexane can also be effective.[3][7]

Protocol 5.1: Dichloromethane Liquid-Liquid Extraction

Materials:

  • Dichloromethane (DCM), Pesticide Grade

  • Reagent Grade Water (HPLC Grade)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate

  • Glassware: 2 L separatory funnel, 1 L sample bottles, Erlenmeyer flasks, Kuderna-Danish (K-D) concentrator apparatus

  • Boiling chips

Procedure:

  • Sample Preservation: As with SPE, acidify the 1 L water sample to pH 3-4 and store at 4°C.

  • First Extraction:

    • Pour the 1 L sample into a 2 L separatory funnel.

    • Add 60 mL of DCM to the funnel.

    • Stopper and shake vigorously for 2 minutes, venting periodically to release pressure.

    • Allow the layers to separate for at least 10 minutes. The DCM layer, being denser, will be at the bottom.

  • Combine Extracts:

    • Drain the bottom DCM layer into an Erlenmeyer flask or K-D flask.

    • Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining all three extracts.

  • Drying the Extract:

    • Pour the combined extract through a drying column containing approximately 10 cm of anhydrous sodium sulfate. Collect the dried extract in a K-D flask fitted with a 10 mL concentrator tube.

  • Concentration:

    • Add one or two clean boiling chips to the K-D flask.

    • Attach a three-ball Snyder column to the flask and concentrate the extract on a water bath (80-90°C) until the apparent volume is approximately 1 mL.

    • Remove the K-D apparatus from the bath and allow it to cool. Adjust the final volume to 1.0 mL if necessary.

  • Analysis: The final extract is ready for analysis.

LLE_Workflow s1 1. Sample Preservation (1 L water, Acidify to pH 3-4) s2 2. Serial Extraction (Extract 3x with 60 mL Dichloromethane) s1->s2 Preserved Sample s3 3. Combine & Dry (Pool organic layers, pass through Na2SO4) s2->s3 Combined Extracts s4 4. Concentration (Kuderna-Danish apparatus to 1 mL) s3->s4 Dried Extract s5 5. Final Extract for GC/LC Analysis s4->s5 Concentrated Extract

Figure 2: Liquid-Liquid Extraction (LLE) Workflow.

Method Validation and Quality Control

To ensure the trustworthiness and accuracy of the results, a robust quality control (QC) system is mandatory. The following QC samples should be processed with every batch of environmental samples:

  • Method Blank: An aliquot of reagent water processed through the entire sample preparation and analysis procedure. This is used to identify any contamination from reagents, glassware, or the laboratory environment.

  • Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of this compound. The recovery of the analyte is used to assess the performance of the entire analytical method.

  • Matrix Spike (MS) / Matrix Spike Duplicate (MSD): Two aliquots of an environmental sample are spiked with a known concentration of this compound. The recoveries and the relative percent difference (RPD) between the two spikes are used to evaluate the effect of the sample matrix on the extraction efficiency and precision of the method.

Acceptable recoveries for these QC samples are typically within 70-130%, with an RPD of <20%, although specific laboratory or regulatory requirements may vary.

Concluding Remarks

The successful analysis of this compound residues in water hinges on a well-designed sample preparation protocol that accounts for the analyte's physicochemical properties. Both Solid-Phase Extraction with C18 sorbent and Liquid-Liquid Extraction with dichloromethane are proven, effective methods for isolating and concentrating this compound from aqueous matrices. The choice between SPE and LLE may depend on available resources, desired sample throughput, and solvent consumption limits. Regardless of the method chosen, strict adherence to quality control procedures is essential for generating data of high scientific integrity. The concentrated extracts from these methods are suitable for final determination by established techniques such as Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), Flame Photometric Detector (FPD), or Mass Spectrometry (GC-MS), as well as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][12]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17168, this compound. Retrieved from [Link]

  • Stevens, J., & Spadola, F. (2014, November 7). Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL. Agilent Technologies, Inc. Retrieved from [Link]

  • Karadimou, N. K., et al. (n.d.). Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Partition coefficient octanol/water. Pesticide Registration Toolkit. Retrieved from [Link]

  • Zhang, R., et al. (2023). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. International Journal of Molecular Sciences, 24(13), 10874. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1657: The Determination of Organo-Phosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Eldaly, E. A., et al. (2015). Cartap hydrolysis relative to its action at the insect nicotinic channel. PubMed. Retrieved from [Link]

  • Ketelaar, J. A. A., & Gersmann, H. R. (1950). Chemical studies on insecticides II: The hydrolysis of OO′-diethyl- and -dimethyl-O″-p-nitrophenyl thiophosphonate (parathion and dimethylparathion (E 605)). ResearchGate. Retrieved from [Link]

  • Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]

  • University of South Florida. (n.d.). Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. Retrieved from [Link]

  • Cai, M., & Zou, Y. (2008, November 13). A Rapid Method for Trace Analysis of Organophosphorus Pesticides in Drinking Water. Agilent. Retrieved from [Link]

  • Bhadekar, R., et al. (2011). Developments in Analytical Methods for Detection of Pesticides in Environmental Samples. American Journal of Analytical Chemistry, 2, 1-15. Retrieved from [Link]

  • Jimoh, W.L.O., et al. (2021). GC-ECD Organophosphate Pesticide Residues Analysis In Water, Fish AndSediment in River LOKO, Nasarawa State, Nigeria. IOSR Journal of Environmental Science, Toxicology and Food Technology, 15(7), 41-46. Retrieved from [Link]

  • Semantic Scholar. (2011, December 21). Developments in Analytical Methods for Detection of Pesticides in Environmental Samples. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • VTechWorks. (n.d.). Analysis of Organic Pollutants by Micro Scale Liquid-Liquid Extraction. Retrieved from [Link]

  • Donfack, V. F. M. (2022, March 25). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. Retrieved from [Link]

  • Hussein, Z. B., et al. (2023). Analytical methods for determining environmental contaminants of concern in water and wastewater. Heliyon, 9(5), e15729. Retrieved from [Link]

Sources

Application Notes & Protocol: Determining the Efficacy of Dicapthon Against Target Pests

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for evaluating the insecticidal efficacy of Dicapthon against specific target pest species. This compound is an organophosphate (OP) insecticide that functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2][3][4][5] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at neuromuscular junctions, causing rapid, uncontrolled nerve firing, tremors, paralysis, and ultimately, death.[4][5] Although its use in the United States has been cancelled, its toxicological properties and the methodologies for testing its efficacy remain relevant for research, resistance monitoring, and the development of new pest control agents.[3] This guide is designed for researchers and toxicologists, detailing standardized bioassay procedures, data analysis, and best practices for ensuring scientifically rigorous and reproducible results.

Introduction & Scientific Rationale

The primary goal of insecticide efficacy testing is to determine the dose-response relationship of a compound against a target pest. This relationship is typically quantified by determining the Lethal Dose (LD50) or Lethal Concentration (LC50)—the dose or concentration required to kill 50% of a test population within a specified time.[6] These values are crucial for comparing the toxicity of different compounds, establishing effective application rates, and monitoring for the development of insecticide resistance in pest populations.[6][7]

Organophosphate insecticides like this compound have been used extensively for agricultural and public health pest control.[3] However, their widespread use has led to the development of resistance in many pest species. Therefore, standardized efficacy testing is a critical component of any integrated pest management (IPM) and resistance management strategy. The protocols outlined herein are based on widely accepted methodologies from organizations such as the World Health Organization (WHO) and the Insecticide Resistance Action Committee (IRAC) to ensure data comparability and validity.[8][9]

This guide will focus on two primary bioassay methods:

  • Topical Application Bioassay: Directly applies a precise volume of insecticide to the insect's body. This method is ideal for determining the intrinsic toxicity of a compound and calculating a precise LD50 (e.g., in nanograms per insect).[10][11][12] It minimizes variability caused by insect behavior or uneven exposure.[10][11][13]

  • Residual Contact Bioassay: Exposes insects to a surface treated with a known concentration of insecticide. This method simulates field exposure where a pest comes into contact with a treated surface and is used to determine the LC50 (e.g., in µg/cm²).[14][15][16]

The choice of bioassay depends on the research question. Topical assays are best for assessing physiological resistance and intrinsic toxicity, while residual assays can provide insights into how a formulation might perform in a real-world scenario.[10][11][15]

Experimental Workflow Overview

The following diagram illustrates the general workflow for conducting a this compound efficacy bioassay, from initial preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_data Phase 3: Data & Analysis Pest Pest Colony Rearing (e.g., Musca domestica) Exposure Insect Exposure (Topical or Residual) Pest->Exposure Test Subjects Chem This compound Stock Solution & Dilutions Chem->Exposure Test Compound Arena Bioassay Arena Prep (Vials, Petri Dishes) Arena->Exposure Test Environment Incubate Incubation (24-72h at controlled temp/humidity) Exposure->Incubate Post-treatment Collect Mortality Assessment Incubate->Collect Observation Period Analyze Statistical Analysis (Probit Analysis) Collect->Analyze Result Determine LD50/LC50 & Confidence Intervals Analyze->Result Final Output

Sources

Application Notes & Protocols for In Vitro Genotoxicity Assessment of Dicapthon

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro assessment of the genotoxic potential of Dicapthon (CAS No. 2463-84-5)[1][2], an organophosphate insecticide.[3][4] Given the critical importance of evaluating the genotoxicity of pesticides, which can induce DNA damage and potentially lead to mutagenic or carcinogenic outcomes, this guide presents a framework of robust and validated assays.[5] We detail the scientific rationale and step-by-step protocols for a standard battery of tests, including the Bacterial Reverse Mutation (Ames) Test, the In Vitro Mammalian Cell Micronucleus Test, and the In Vitro Mammalian Chromosomal Aberration Test. These protocols are grounded in internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD), and are supplemented with specific insights derived from published literature on this compound.[6][7] This application note is intended for researchers, toxicologists, and drug development professionals engaged in chemical safety assessment.

Introduction: The Imperative for Genotoxicity Testing of this compound

This compound is an organophosphate insecticide belonging to the phosphorothioate class of compounds.[1][2][3] Its primary mechanism of insecticidal action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[8] However, beyond its intended biological activity, the potential for off-target effects, particularly genotoxicity, must be rigorously evaluated to ensure human and environmental safety. Genotoxicity assessment is a cornerstone of regulatory toxicology, as chemical-induced genetic damage is a key initiating event in carcinogenesis.[9][10]

A standard battery of in vitro tests is the first line of investigation, designed to be highly sensitive in detecting a compound's intrinsic ability to interact with DNA.[10] Studies have indicated that this compound can induce genotoxic effects in various in vitro systems, including gene mutations, chromosomal aberrations, and the formation of micronuclei in cultured human cells.[6][7][11] A critical aspect of testing organophosphates is their potential requirement for metabolic activation to exert genotoxic effects, a factor that must be integrated into the assay design.[12][13]

The Role of Metabolic Activation

Many organophosphorus pesticides, including this compound, are pro-mutagens that require enzymatic conversion into electrophilic metabolites capable of reacting with DNA. The primary bioactivation pathway for phosphorothioates is the oxidative desulfuration of the thion (P=S) group to the highly reactive oxon (P=O) analog by cytochrome P450 (CYP) enzymes.[8][13][14] This oxon analog is a more potent cholinesterase inhibitor and is often the primary genotoxic species.[8]

Therefore, all in vitro genotoxicity assays for this compound must be conducted both in the absence and presence of an exogenous metabolic activation system. The most common system is a post-mitochondrial supernatant (S9 fraction) derived from the livers of rats induced with CYP-inducing agents (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone), supplemented with necessary cofactors (e.g., NADP, G6P).[15]

G This compound This compound (P=S) Enzymes Cytochrome P450 Enzymes (in S9 Mix) This compound->Enzymes Metabolism Oxon This compound-Oxon (P=O) (Reactive Metabolite) DNA Cellular DNA Oxon->DNA Covalent Binding Enzymes->Oxon Oxidative Desulfuration Adducts DNA Adducts (Genotoxicity) DNA->Adducts

Figure 1: Metabolic activation pathway of this compound to its genotoxic oxon analog.

Recommended In Vitro Assay Battery Workflow

A tiered approach is recommended, starting with a bacterial gene mutation assay, followed by mammalian cell assays to detect chromosomal damage. A positive result in any of these sensitive in vitro assays triggers the need for further investigation and a weight-of-evidence analysis.[10]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Interpretation & Follow-up Ames Assay 1: Ames Test (OECD 471) Detects Gene Mutations Micro Assay 2: Micronucleus Test (OECD 487) Detects Chromosome Damage Ames->Micro Proceed if positive or as part of standard battery Result Analyze Data: Dose-response? Statistical Significance? Biological Relevance? Ames->Result CA Assay 3: Chromosomal Aberration Test (OECD 473) Confirms Structural Chromosome Damage Micro->CA Consider for mechanistic insight or if micronucleus result is equivocal Micro->Result CA->Result Risk Genotoxicity Hazard Assessment Result->Risk

Figure 2: General workflow for the in vitro genotoxicity assessment of this compound.

Assay 1: Bacterial Reverse Mutation (Ames) Test

This assay is performed in compliance with OECD Test Guideline 471 .

Principle

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the genes required to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[16] These strains cannot grow on a medium lacking this amino acid. A test chemical that is a mutagen will cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize the amino acid and form visible colonies. The assay is performed with and without the S9 metabolic activation system to detect both direct-acting mutagens and those that require metabolic activation.

Materials and Key Parameters
ParameterRecommendation for this compound AssessmentRationale / Source
Test Strains S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA (pKM101) or S. typhimurium TA102.Standard battery to detect both frameshift (TA98, TA1537) and base-pair substitution (TA100, TA1535, WP2) mutagens. Literature shows this compound induced weak mutagenicity in TA98.[6]
Vehicle/Solvent Dimethyl sulfoxide (DMSO)This compound is soluble in DMSO, which is a standard, non-mutagenic solvent for this assay.[6][17]
Metabolic Activation Aroclor-1254 or Phenobarbital/β-naphthoflavone induced rat liver S9 fraction + cofactors.Standard practice. Organophosphates often require metabolic activation.[15][18]
Test Concentrations 5 non-toxic concentrations, e.g., 0.1, 1, 10, 50, 100 µ g/plate .A preliminary range-finding assay is required to determine cytotoxicity. Doses >100 µ g/plate have been shown to be cytotoxic.[6][7]
Controls Vehicle: DMSO; Strain-Specific Positive Controls: (e.g., 2-Nitrofluorene for TA98 without S9, Benzo[a]pyrene for TA98 with S9).Essential to validate the assay, ensuring strains are responsive and the S9 mix is active.[19]
Method Plate incorporation or pre-incubation method.Both are acceptable under OECD 471. Pre-incubation may increase sensitivity for some compounds.[20]
Step-by-Step Protocol (Plate Incorporation Method)
  • Preparation: Prepare stock solutions of this compound in DMSO. Prepare fresh S9 mix (S9 fraction + cofactor solution).

  • Labeling: Label sterile test tubes for each strain, dose level, and control (vehicle, positive), for both with and without S9 conditions. Prepare 3 replicate plates per condition.

  • Assay Procedure (-S9):

    • To each tube, add 0.1 mL of the appropriate bacterial culture.

    • Add 0.1 mL of this compound solution or control solution.

    • Add 0.5 mL of sterile phosphate buffer.

    • Add 2.0 mL of molten top agar containing a trace amount of histidine/biotin.

    • Vortex gently and immediately pour onto the surface of a minimal glucose agar plate.

  • Assay Procedure (+S9):

    • To each tube, add 0.1 mL of the appropriate bacterial culture.

    • Add 0.1 mL of this compound solution or control solution.

    • Add 0.5 mL of S9 mix.

    • Add 2.0 mL of molten top agar containing a trace amount of histidine/biotin.

    • Vortex gently and immediately pour onto the surface of a minimal glucose agar plate.

  • Incubation: Once the top agar has solidified, invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. Examine for signs of cytotoxicity (e.g., a clearing or reduction in the background bacterial lawn).

Data Analysis and Acceptance Criteria
  • Validity: The assay is valid if the vehicle control counts are within the laboratory's historical range and the positive controls show a significant increase in revertant colonies.

  • Positive Result: this compound is considered mutagenic if it produces a concentration-related increase in the mean number of revertants and/or a reproducible increase at one or more concentrations that is at least twice the mean vehicle control value for the respective strain.

Assay 2: In Vitro Mammalian Cell Micronucleus Test

This assay is performed in compliance with OECD Test Guideline 487 .[21][22][23]

Principle

This assay detects genotoxic damage by measuring micronuclei (MN). Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that lag behind during cell division.[23] To ensure that only cells that have divided during or after treatment are scored, the assay often uses Cytochalasin B (CytoB), an agent that blocks cytokinesis, resulting in binucleated cells.[22] The frequency of micronucleated binucleated cells is the primary endpoint.

Materials and Key Parameters
ParameterRecommendation for this compound AssessmentRationale / Source
Cell Lines Human peripheral blood lymphocytes (HPBL) or a suitable mammalian cell line (e.g., CHO, V79, TK6).HPBLs have been used successfully to demonstrate this compound's clastogenicity.[6][7] Other cell lines are also acceptable under OECD 487.[21][24]
Vehicle/Solvent Dimethyl sulfoxide (DMSO); final concentration in culture should typically not exceed 0.5-1.0%.Standard solvent for non-aqueous test articles.[6][17]
Metabolic Activation Aroclor-1254 or Phenobarbital/β-naphthoflavone induced rat liver S9 fraction + cofactors.Required to detect pro-mutagens.[15][21]
Test Concentrations At least 3 analyzable concentrations based on a preliminary cytotoxicity test. The highest concentration should induce ~50-60% cytotoxicity/cytostasis (e.g., reduction in Replication Index).Ensures that genotoxicity is not an artifact of high cytotoxicity. Concentrations of 25-200 µg/mL have been tested for this compound.[6][21]
Controls Vehicle: DMSO; Positive (-S9): e.g., Mitomycin C (clastogen), Colchicine (aneugen); Positive (+S9): e.g., Cyclophosphamide.Validates the ability of the test system to detect both clastogens and aneugens, and confirms S9 activity.[19][22]
Treatment Schedule Short (3-6 hr): with and without S9, followed by a recovery period. Long (18-24 hr): without S9.Covers different mechanisms of action and allows for detection of compounds requiring cell cycle progression.[21][22]
Step-by-Step Protocol (Using HPBLs)
  • Culture Initiation: Set up whole blood cultures using a mitogen (e.g., phytohemagglutinin) to stimulate lymphocyte division. Incubate for ~48 hours.

  • Treatment:

    • Short Treatment: Add at least 3 concentrations of this compound (and controls) to the cultures for 3-6 hours, with and without S9 mix. After exposure, wash the cells and resuspend in fresh medium.

    • Long Treatment: Add this compound (and controls) to cultures without S9 and incubate for a period equivalent to 1.5-2.0 normal cell cycles (~24 hours for HPBLs).

  • Cytokinesis Block: Add Cytochalasin B to all cultures at an appropriate time to allow cells that were in S-phase during treatment to complete one nuclear division.

  • Harvesting: Approximately 24-28 hours after the start of treatment (for short-term exposure), harvest the cells by centrifugation.

  • Slide Preparation: Treat cells with a mild hypotonic solution, fix with methanol:acetic acid, and drop the cell suspension onto clean microscope slides.

  • Staining: Stain slides with a suitable DNA stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Determine the Cytokinesis-Block Proliferation Index (CBPI) from at least 500 cells per concentration to assess cytotoxicity.

Data Analysis and Acceptance Criteria
  • Validity: The assay is valid if vehicle controls are within historical limits, positive controls induce a significant response, and a sufficient number of binucleated cells are available for analysis.

  • Positive Result: this compound is considered to induce micronuclei if it produces a statistically significant, dose-dependent increase in the frequency of micronucleated cells. A result is generally considered positive if the increase is also deemed biologically relevant (e.g., exceeds the historical negative control range).

Assay 3: In Vitro Mammalian Chromosomal Aberration Test

This assay is performed in compliance with OECD Test Guideline 473 .[9][25][26]

Principle

This assay identifies substances that cause structural chromosomal aberrations (e.g., breaks, gaps, exchanges) in cultured mammalian cells.[27] Actively dividing cells are treated with the test substance and then arrested in metaphase. Chromosomes are harvested, stained, and microscopically examined for structural damage.[25]

Materials and Key Parameters
ParameterRecommendation for this compound AssessmentRationale / Source
Cell Lines Human peripheral blood lymphocytes (HPBL) or Chinese Hamster Ovary (CHO) cells.HPBLs are a well-validated primary cell system and have been used to show this compound induces aberrations.[6][9][25]
Vehicle/Solvent Dimethyl sulfoxide (DMSO).Standard solvent.[6][17]
Metabolic Activation Aroclor-1254 or Phenobarbital/β-naphthoflavone induced rat liver S9 fraction + cofactors.Required for pro-mutagens.[25][26]
Test Concentrations At least 3 concentrations selected based on cytotoxicity, with the highest concentration inducing >50% reduction in Mitotic Index (MI).Ensures analysis is conducted on viable cells. Concentrations of 100-200 µg/mL were positive for this compound.[6]
Controls Vehicle: DMSO; Positive (-S9): e.g., Mitomycin C; Positive (+S9): e.g., Cyclophosphamide.To ensure the test system can detect known clastogens.[19]
Treatment Schedule Short (3-6 hr): with and without S9. Long (18-24 hr): without S9. Cells are harvested at a time equivalent to ~1.5 normal cell cycles post-treatment initiation.Standard OECD 473 exposure conditions.[25][26]
Step-by-Step Protocol (Using HPBLs)
  • Culture & Treatment: Initiate and treat lymphocyte cultures as described for the micronucleus test (Section 4.3, Step 1-2).

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., Colcemid) to the cultures for the final 2-3 hours of incubation to accumulate cells in metaphase.

  • Harvesting: Harvest cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a warm hypotonic solution (e.g., 0.075 M KCl) and incubate to swell the cells and disperse the chromosomes.

  • Fixation: Fix the cells using multiple changes of fresh, cold Carnoy's fixative (methanol:glacial acetic acid, 3:1).

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow to air dry.

  • Staining: Stain the slides with Giemsa solution.

  • Scoring:

    • Microscopically analyze at least 300 well-spread metaphases per concentration for structural chromosomal aberrations (both chromatid- and chromosome-type).

    • Determine the Mitotic Index (MI) from at least 1000 cells per concentration to measure cytotoxicity.

Data Analysis and Acceptance Criteria
  • Validity: The assay is valid if vehicle controls show low aberration frequencies, positive controls induce a significant response, and a sufficient number of metaphases are scorable.

  • Positive Result: this compound is considered a clastogen if it produces a statistically significant and dose-dependent increase in the percentage of cells with structural aberrations.

References

  • Unal, F., Yuzbasioglu, D., Rasgele, P. G., & Aksoy, H. (2011). Mutagenicity and genotoxicity of this compound insecticide. Food and Chemical Toxicology, 49(9), 2098-2104. [Link]

  • Wu, J. C., Chye, S. M., Shih, M. K., Chen, C. H., Yang, H. L., & Chen, S. C. (2012). Genotoxicity of dicrotophos, an organophosphorous pesticide, assessed with different assays in vitro. Environmental toxicology, 27(5), 307–315. [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • CAS Common Chemistry. This compound. [Link]

  • National Institute of Standards and Technology. This compound - NIST WebBook. [Link]

  • National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • Creative Bioarray. OECD 473: Chromosome aberration test (in vitro mammalian). [Link]

  • Haz-Map. This compound - Hazardous Agents. [Link]

  • OECD iLibrary. Test No. 473: In Vitro Mammalian Chromosome Aberration Test. [Link]

  • ResearchGate. Mutagenicity and genotoxicity of this compound insecticide. [Link]

  • Nucro-Technics. OECD 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • CPT Labs. Ames Mutagenicity Testing (OECD 471). [Link]

  • Eurofins Australia. The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • Nucro-Technics. OECD 473: In Vitro Mammalian Chromosomal Aberration Test. [Link]

  • SlideShare. Oced 473 chromosomal aberration. [Link]

  • OECD iLibrary. Test No. 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • OECD iLibrary. Test No. 473: In Vitro Mammalian Chromosomal Aberration Test (Summary). [Link]

  • Corsini, E., et al. (2020). In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity. Nature Communications. [Link]

  • Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Particle and Fibre Toxicology. [Link]

  • ResearchGate. (PDF) Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. [Link]

  • PubMed. Biotransformation of Organophosphate Diesters Characterized via In Vitro Metabolism and In Vivo Screening. [Link]

  • Gentronix. OECD 471 Ames Test | Regulatory Genotoxicity Studies. [Link]

  • ResearchGate. Genotoxicity of dicrotophos, an organophosphorous pesticide, assessed with different assays in vitro | Request PDF. [Link]

  • Elespuru, R. K., et al. (2022). Common Considerations for Genotoxicity Assessment of Nanomaterials. Toxicological Sciences. [Link]

  • ResearchGate. Examples of positive control chemicals to be used for the comet assay. [Link]

  • Scantox. GLP OECD 471 Ames Test. [Link]

  • Tagle, D. A., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ALTEX. [Link]

  • Poet, T. S., et al. (2003). In vitro rat hepatic and intestinal metabolism of the organophosphate pesticides chlorpyrifos and diazinon. Toxicological Sciences. [Link]

  • Oxford Academic. Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay. [Link]

  • CDC Stacks. In Vitro Rat Hepatic and Intestinal Metabolism of the Organophosphate Pesticides Chlorpyrifos and Diazinon. [Link]

  • Biocompare. Dealing with Positive In Vitro Mammalian Cell Genotoxicity Assays. [Link]

  • MDPI. Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes. [Link]

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Application Notes & Protocols for Dicapthon in Agricultural Pest Management Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding Dicapthon

This compound is an organophosphate (OP) insecticide and acaricide.[1] Structurally identified as O,O-dimethyl O-2-chloro-4-nitrophenyl phosphorothioate, its utility in pest management stems from its potent neurotoxicity to a range of invertebrate pests.[2][3] Historically, it saw use in controlling agricultural pests like aphids and the boll weevil, as well as in public health applications and for tick control on domestic animals.[2] Although its registration for use in the United States has been canceled, its study remains relevant for understanding organophosphate toxicology, resistance mechanisms, and environmental behavior.[2]

Like other organophosphates, this compound's primary mechanism of action is the inhibition of the acetylcholinesterase (AChE) enzyme.[2][4][5] In a healthy nervous system, AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synapse, terminating the nerve signal. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation. This results in hyperexcitation of the insect's nervous system, characterized by tremors, paralysis, and ultimately, death.[5][6]

Chemical and Physical Properties of this compound
PropertyValueReference
CAS Number 2463-84-5[1]
Molecular Formula C₈H₉ClNO₅PS[7]
Molecular Weight 297.65 g/mol [2]
Physical Form White crystalline solid[2][8]
Melting Point 53 °C[2]
Solubility Practically insoluble in water; Soluble in acetone, toluene, xylene.[2]
Log Kow 3.58[2]
Mechanism of Action: Acetylcholinesterase Inhibition

The diagram below illustrates the biochemical pathway disrupted by this compound. In its initial thiono (P=S) form, this compound is a weak AChE inhibitor. However, it undergoes metabolic activation within the insect (and mammals) via cytochrome P-450 monooxygenases to its oxon (P=O) analog.[2][5] This oxon is a much more potent inhibitor that binds to the serine hydroxyl group in the active site of AChE, effectively deactivating the enzyme.

Dicapthon_MoA cluster_0 Insect Synapse cluster_1 This compound Action ACh Acetylcholine (ACh) Transmitter AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Hydrolyzes Receptor ACh Receptor ACh->Receptor Binds & Stimulates AChE->ACh Terminates Signal AChE->Receptor ACh Accumulates, Continuous Stimulation This compound This compound (Thion) (Weak Inhibitor) Metabolism Metabolic Activation (P450s) This compound->Metabolism Enters Insect Dicapthon_Oxon This compound-Oxon (Potent Inhibitor) Dicapthon_Oxon->AChE Inhibits/ Phosphorylates Metabolism->Dicapthon_Oxon

Caption: Mechanism of this compound-induced neurotoxicity via AChE inhibition.

Section 1: Efficacy Evaluation Protocols

The foundational step in assessing any insecticide is to determine its biological activity against a target pest. This involves quantifying the dose-response relationship to establish lethal concentrations.

Protocol 1.1: Laboratory Dose-Response Bioassay

This protocol details a standardized method to determine the median lethal concentration (LC₅₀) or median lethal dose (LD₅₀) of this compound against a target insect species. The choice between LC₅₀ (concentration in diet or environment) and LD₅₀ (direct topical application) depends on the primary route of exposure for the pest. This example outlines a topical application bioassay.

Causality and Experimental Choices:

  • Topical Application: This method ensures a precise dose is delivered to each insect, reducing variability and providing a clear dose-response relationship. It is ideal for comparing the intrinsic toxicity of a compound across different populations.

  • Acetone as Solvent: Acetone is a common solvent for non-polar insecticides like this compound.[9] It is volatile and evaporates quickly, leaving the active ingredient on the insect's cuticle, and has low toxicity to most insects at the volumes used.

  • Dose Range: A geometric series of concentrations is used to ensure that the resulting mortalities span from >0% to <100%, which is essential for accurate statistical analysis (e.g., Probit analysis).[9]

  • Control Groups: A solvent-only control is critical to account for mortality caused by the application procedure or the solvent itself. An untreated control accounts for natural mortality in the test population.

Step-by-Step Methodology:

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of technical-grade this compound in acetone (e.g., 1000 µg/mL).

    • Perform serial dilutions from the stock solution to create a range of at least five concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Include a solvent-only control (acetone).

  • Insect Handling:

    • Use insects of a uniform age and life stage (e.g., third-instar larvae or 2-5 day old adults) from a known susceptible laboratory colony.[9]

    • Anesthetize the insects briefly using CO₂ or chilling to facilitate handling.

  • Topical Application:

    • Using a calibrated micro-applicator, apply a precise volume (e.g., 0.5-1.0 µL) of each test solution to the dorsal thorax of each insect.

    • Treat at least 3-4 replicates of 10-20 insects per concentration level.

    • Treat the control groups in the same manner.

  • Incubation and Observation:

    • Place the treated insects in clean containers with access to an appropriate food source and water.

    • Maintain the insects under controlled environmental conditions (e.g., 27±2°C, 80±10% RH, and a consistent photoperiod).[9]

    • Assess mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to make coordinated movement when prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if control mortality is between 5-20%. (Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100).

    • Analyze the dose-mortality data using Probit analysis to calculate the LD₅₀ value, its 95% confidence limits, and the slope of the regression line.

Efficacy_Workflow start Start: Obtain Susceptible Insect Colony prep_sol Prepare Serial Dilutions of this compound in Acetone start->prep_sol treat Topical Application (Micro-applicator) start->treat Anesthetize Insects prep_sol->treat incubate Incubate with Food/Water (Controlled Environment) treat->incubate assess Assess Mortality (e.g., 24h, 48h) incubate->assess analyze Data Analysis (Abbott's Correction, Probit) assess->analyze end End: Determine LD₅₀ and Confidence Limits analyze->end

Caption: Workflow for a laboratory topical bioassay to determine LD₅₀.

Section 2: Insecticide Resistance Monitoring

Insecticide resistance is a heritable change in the sensitivity of a pest population that renders an insecticide less effective.[10] Monitoring for resistance is crucial for sustainable pest management and to inform decisions about insecticide rotation.[11][12]

Protocol 2.1: Determining a Resistance Ratio (RR)

This protocol uses the LD₅₀ value generated from Protocol 1.1 as a baseline to assess the resistance level in a field-collected population.

Causality and Experimental Choices:

  • Field Population vs. Susceptible Strain: The core of this protocol is comparison. The resistance ratio quantifies how much more tolerant the field population is compared to a known baseline, providing a clear metric of resistance.[12]

  • Generational Rearing (F1): Testing the first-generation (F1) offspring of field-collected insects, rather than the field insects themselves, helps to reduce variability caused by age, environmental stress, or prior non-lethal pesticide exposure.

Step-by-Step Methodology:

  • Establish Baseline Susceptibility:

    • Perform Protocol 1.1 on a known susceptible laboratory strain of the target pest to establish a baseline LD₅₀ (LD₅₀-S).

  • Collect and Rear Field Population:

    • Collect a sufficient number of insects from the agricultural field .

    • Rear them in the laboratory for one generation (to produce F1 offspring) under pesticide-free conditions to normalize the population.

  • Bioassay of Field Population:

    • Perform Protocol 1.1 on the F1 generation of the field-collected population to determine their LD₅₀ (LD₅₀-F).

  • Calculate and Interpret the Resistance Ratio:

    • Calculate the RR using the formula: RR = LD₅₀-F / LD₅₀-S

    • Interpret the results based on established thresholds.

Resistance Ratio (RR)InterpretationRecommended Action
1-5 Susceptible / Very Low ResistanceContinue monitoring. This compound is likely effective.
6-10 Low ResistanceInvestigate product performance in the field. Consider rotation with other MoAs.
11-50 Moderate ResistanceThis compound may fail under high pest pressure. Rotation is strongly advised.
>50 High/Very High ResistanceThis compound is likely ineffective. Discontinue use and switch to a different MoA.

Section 3: Environmental Fate and Residue Analysis

Understanding the persistence and location of this compound residues after application is critical for assessing food safety and environmental impact.[13][14]

Protocol 3.1: General Workflow for Residue Analysis in Crops

This protocol provides a generalized workflow for the extraction and analysis of this compound residues from a plant matrix (e.g., fruits, leaves). The primary analytical methods for organophosphates are Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).[15][16]

Causality and Experimental Choices:

  • Representative Sampling: Taking samples from multiple points in a field (e.g., a "W" pattern) ensures the composite sample is representative of the entire treated area.[13]

  • QuEChERS Extraction: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted standard for pesticide residue analysis.[16] It uses a simple solvent extraction followed by a cleanup step (dispersive solid-phase extraction, d-SPE) to efficiently extract pesticides while removing interfering matrix components like pigments and fats.

  • GC-MS Analysis: GC is well-suited for analyzing thermally stable and volatile compounds like many organophosphates.[17][18] Coupling it with MS provides high selectivity and sensitivity, allowing for both identification (based on mass spectrum) and quantification of this compound.

Step-by-Step Methodology:

  • Sample Collection and Preparation:

    • Collect a representative sample of the crop material from the field according to standard sampling protocols.[13]

    • Homogenize the sample (e.g., using a high-speed blender). Store frozen if not analyzed immediately.

  • Extraction (QuEChERS Method):

    • Weigh a subsample of the homogenized material (e.g., 10-15 g) into a centrifuge tube.

    • Add an extraction solvent (typically acetonitrile) and specific buffering salts.

    • Shake vigorously to extract this compound from the matrix into the solvent.

    • Centrifuge to separate the solvent layer from the solid plant material.

  • Cleanup (d-SPE):

    • Transfer an aliquot of the acetonitrile extract to a new tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove sugars and fatty acids, and C18 to remove non-polar interferences).

    • Vortex and centrifuge the sample. The supernatant now contains the "cleaned-up" extract.

  • Analysis by GC-MS:

    • Inject a small volume of the final extract into the GC-MS system.

    • The GC separates this compound from other compounds in the extract based on its volatility and interaction with the GC column.

    • The MS detects and quantifies this compound based on its unique mass-to-charge ratio.

  • Quantification:

    • Prepare calibration standards of this compound in a pure solvent.

    • Run the standards on the GC-MS to create a calibration curve.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Residue_Analysis_Workflow sample 1. Representative Crop Sampling homogenize 2. Homogenize Sample sample->homogenize extract 3. QuEChERS Extraction (Acetonitrile + Salts) homogenize->extract cleanup 4. Dispersive SPE Cleanup extract->cleanup Centrifuge & Decant analyze 5. GC-MS Analysis cleanup->analyze quantify 6. Quantification (vs. Calibration Curve) analyze->quantify

Caption: General workflow for pesticide residue analysis using QuEChERS and GC-MS.

References

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  • World Health Organization. (2009). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. WHO. ([Link])

  • Casida, J. E., & Durkin, K. A. (2013). Neuroactive insecticides: targets, selectivity, resistance, and secondary effects. Annual Review of Entomology, 58, 99–117. ([Link] - Note: Abstract link, full text may require subscription)

  • MESA Malaria. (n.d.). Manual for monitoring insecticide resistance in mosquito vectors and selecting appropriate interventions. Retrieved December 18, 2025, from [Link]

  • World Health Organization. (1998). Techniques to detect insecticide resistance mechanisms (Field and laboratory manual). WHO. ([Link])

  • Metcalf, R. L. (1955). Mode of Action of Pesticides, Metabolism of Organophosphorus Insecticides in Relation to Their Antiesterase Activity, Stability, and Residual Properties. Journal of Agricultural and Food Chemistry, 3(7), 558–567. ([Link])

  • New Jersey Department of Environmental Protection. (n.d.). Managing Insecticide Resistance in Mosquito Populations. Retrieved December 18, 2025, from [Link]

  • World Health Organization. (2012). Guidelines for testing the efficacy of insecticide products used in aircraft. WHO. ([Link])

  • Pacific Northwest Pest Management Handbooks. (n.d.). Insecticide Resistance Management. Retrieved December 18, 2025, from [Link]

  • Entomology Testing Laboratory. (2018). Insecticides efficacy testing PT18. Retrieved December 18, 2025, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17168, this compound. Retrieved December 18, 2025, from [Link]

  • Cropnuts. (2023). How to take a sample for pesticide residue analysis. Retrieved December 18, 2025, from [Link]

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  • SCION Instruments. (n.d.). A Comprehensive Guide to Pesticide Residue Analysis. Retrieved December 18, 2025, from [Link]

  • Insecticide Resistance Action Committee (IRAC). (n.d.). Monitoring. Retrieved December 18, 2025, from [Link]

  • Sert, Y., et al. (2014). Mutagenicity and genotoxicity of this compound insecticide. Cytotechnology, 66(5), 875–883. ([Link])

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Application Notes & Protocols: A Comprehensive Framework for Assessing the Environmental Impact of Dicapthon

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed experimental framework for evaluating the environmental impact of Dicapthon, an organophosphate insecticide.[1] As a cholinesterase inhibitor, this compound poses potential risks to non-target organisms and ecosystems.[2] A robust environmental risk assessment (ERA) is crucial to understand its behavior, persistence, and toxicity in the environment.[3][4][5] This guide is designed for researchers and environmental scientists, offering a structured approach grounded in internationally recognized protocols, primarily those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). We will detail the necessary studies, from determining physicochemical properties and environmental fate to assessing ecotoxicity and bioaccumulation potential, providing the scientific rationale behind each step.

Introduction: The Imperative for a Structured Environmental Risk Assessment

This compound, O-(2-Chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate, is an organophosphate insecticide and acaricide.[1][2] Although its use has been discontinued in the United States, understanding its environmental legacy and providing a framework for assessing similar organophosphate compounds remains critical.[2] The environmental risk assessment (ERA) process is a scientific evaluation of the potential adverse effects that a substance, such as a pesticide, may have on the environment.[4][5] It is a multi-phase process that integrates data on chemical fate and transport with data on ecological effects to characterize risk.[3]

The framework presented here follows a logical progression, beginning with the fundamental properties of this compound that dictate its behavior in the environment, moving to its degradation and mobility, and finally, evaluating its toxicological impact on representative non-target organisms.

cluster_0 Environmental Risk Assessment Framework cluster_1 Exposure Assessment cluster_2 Effects Assessment (Ecotoxicology) A Phase 1: Problem Formulation (Characterize this compound) B Phase 2: Analysis (Exposure & Effects Assessment) A->B Define Assessment Endpoints C Phase 3: Risk Characterization (Integrate Data & Quantify Risk) B->C Calculate Risk Quotients (RQ) D Environmental Fate & Transport (Persistence, Mobility) B->D F Aquatic Toxicity (Fish, Invertebrates, Algae) B->F G Terrestrial Toxicity (Earthworms, Bees, Birds) B->G RM Risk Management & Decision Making C->RM E Residue Analysis (PEC Determination) D->E H Bioaccumulation & Metabolism (PNEC Determination) F->H G->H

Caption: High-level overview of the EPA's Ecological Risk Assessment process.[3]

Part 1: Physicochemical Properties and Environmental Fate

Rationale: A pesticide's journey and longevity in the environment are governed by its inherent physical and chemical properties and its interactions with environmental compartments (soil, water, air).[6] Understanding these characteristics is the first step in predicting exposure levels. For this compound, we need to quantify its stability in water (hydrolysis), its degradation by sunlight (photolysis), its breakdown by microbes in soil and sediment, and its mobility.

Key Physicochemical and Fate Parameters

The following table summarizes the essential properties of this compound and the corresponding standard testing guidelines.

ParameterTypical Value (this compound)Significance for Environmental FateStandard Guideline
Molecular Formula C₈H₉ClNO₅PS[2]Basic identification.N/A
Molecular Weight 297.65 g/mol [7]Influences diffusion and transport.N/A
Melting Point 53°C[2][8]Determines physical state at ambient temperatures.OECD 102
Vapor Pressure 3.6 x 10⁻⁶ mmHg[2]Low volatility suggests it is unlikely to be a major atmospheric contaminant.[9]OECD 104
Water Solubility 7.8 mg/L (practically insoluble)[2][8]Low solubility suggests a tendency to partition to soil/sediment.OECD 105
Log Kₒw 3.58[2]Indicates a potential for bioaccumulation in organisms' fatty tissues.[10][11]OECD 107/117
Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) Estimated: 865 - 2100 L/kg[2]Suggests low mobility in soil; likely to adsorb to organic matter.[2]OECD 106
Hydrolysis Half-life 49 days (pH 6.1), 29 days (pH 7.4)[2]A significant degradation pathway, especially in neutral to alkaline waters.[2]OECD 111
Experimental Protocols

Protocol 1.2.1: Hydrolysis as a Function of pH (OECD 111)

  • Objective: To determine the rate of abiotic degradation of this compound in aqueous solutions at different pH values (typically 4, 7, and 9).

  • Methodology:

    • Prepare sterile aqueous buffer solutions at pH 4.0 (e.g., acetate), 7.0 (e.g., phosphate), and 9.0 (e.g., borate).

    • Add a known concentration of this compound (typically < half its water solubility) to each buffer solution in triplicate. Use radiolabelled (e.g., ¹⁴C) this compound for easier quantification.

    • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

    • At predetermined time intervals, collect aliquots from each flask.

    • Analyze the aliquots for the concentration of the parent this compound and major hydrolysis products (e.g., 2-chloro-4-nitrophenol) using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) with UV or radiometric detection.

    • Calculate the degradation rate constants (k) and half-lives (DT₅₀) for each pH using first-order kinetics.

Protocol 1.2.2: Aerobic and Anaerobic Soil Metabolism (OECD 307)

  • Objective: To determine the rate and pathway of this compound degradation by microorganisms in soil under aerobic and anaerobic conditions.

  • Methodology:

    • Select at least two different soil types with varying textures and organic matter content. Characterize the soils (pH, organic carbon, texture).

    • Treat fresh soil samples with a known concentration of ¹⁴C-labelled this compound. Adjust soil moisture to a specified level (e.g., 40-60% of maximum water holding capacity).

    • For the aerobic test, incubate the soil in flow-through systems that allow for the trapping of CO₂ and volatile organic compounds. Maintain a constant temperature (e.g., 20°C) in the dark.

    • For the anaerobic test, first incubate the soil aerobically for a period (e.g., up to 30 days or until the aerobic half-life is reached), then flood the soil with water and purge with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

    • At various time points, sacrifice replicate soil samples.

    • Extract the soil using appropriate solvents (e.g., acetonitrile/water). Analyze the extracts to quantify parent this compound and its metabolites.

    • Characterize non-extractable (bound) residues through techniques like soil combustion.

    • Determine the degradation pathways and calculate DT₅₀ and DT₉₀ values.

cluster_soil Soil Compartment cluster_water Aquatic Compartment This compound This compound in Environment Soil Adsorption to Soil Particles (Koc) This compound->Soil Water Runoff into Surface Water This compound->Water Biodeg Microbial Degradation (Aerobic/Anaerobic) Soil->Biodeg Leaching Leaching to Groundwater Soil->Leaching Low mobility Metabolites_Soil Soil Metabolites & Bound Residues Biodeg->Metabolites_Soil Hydrolysis Hydrolysis (pH dependent) Water->Hydrolysis Photolysis Photolysis Water->Photolysis Metabolites_Water Aqueous Degradation Products Hydrolysis->Metabolites_Water Photolysis->Metabolites_Water

Caption: Key environmental fate and transport pathways for this compound.

Part 2: Ecotoxicological Studies

Rationale: The core of an ERA is to determine the concentrations at which a pesticide causes adverse effects to non-target species.[12] Standardized tests on representative organisms from different trophic levels are conducted to derive toxicity endpoints like the LC₅₀ (lethal concentration for 50% of test organisms), EC₅₀ (effective concentration for 50% of organisms), and NOEC (No Observed Effect Concentration).[13]

Aquatic Ecotoxicity

Aquatic ecosystems are particularly vulnerable to pesticide runoff.[14] Testing must include representatives of fish, invertebrates, and primary producers (algae).[13]

Test OrganismTrophic LevelEndpointSignificanceStandard Guideline
Rainbow Trout (Oncorhynchus mykiss)Fish (Vertebrate)96-hr LC₅₀Represents acute toxicity to fish.OECD 203
Daphnia magna Invertebrate (Crustacean)48-hr EC₅₀ (Immobilisation)Represents acute toxicity to primary consumers.OECD 202
Pseudokirchneriella subcapitata Algae (Primary Producer)72-hr EC₅₀ (Growth Inhibition)Represents toxicity to the base of the aquatic food web.OECD 201

Protocol 2.1.1: Fish, Acute Toxicity Test (OECD 203)

  • Objective: To determine the median lethal concentration (LC₅₀) of this compound to a standard fish species over 96 hours.

  • Methodology:

    • Acclimate juvenile rainbow trout to laboratory conditions.

    • Prepare a geometric series of at least five test concentrations of this compound in water, plus a control group.

    • Randomly assign fish to test chambers (e.g., 10 fish per replicate) for each concentration and the control.

    • Maintain the test under controlled conditions (e.g., temperature 15°C, 16-hr light cycle) for 96 hours. Do not feed the fish during the test.

    • Observe and record mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) at 24, 48, 72, and 96 hours.

    • Measure water quality parameters (pH, dissolved oxygen, temperature) daily.

    • Use statistical methods (e.g., Probit analysis) to calculate the LC₅₀ and its 95% confidence limits.

Terrestrial Ecotoxicity

The impact on the terrestrial environment, particularly soil organisms and beneficial insects, is also a critical consideration.

Test OrganismEcological RoleEndpointSignificanceStandard Guideline
Earthworm (Eisenia fetida)Soil Decomposer14-day LC₅₀Assesses risk to soil health and nutrient cycling.OECD 207
Honey Bee (Apis mellifera)Pollinator48-hr Acute Contact & Oral LD₅₀Assesses risk to essential pollinators.OECD 213 & 214

Part 3: Bioaccumulation and Metabolism

Rationale: Chemicals with a high octanol-water partition coefficient (Log Kₒw > 3), like this compound, have the potential to accumulate in the fatty tissues of organisms, a process known as bioaccumulation.[15] This can lead to biomagnification, where concentrations increase at successively higher trophic levels.[15] Studying metabolism helps identify breakdown products, which may be more or less toxic than the parent compound.[2]

This compound This compound (Phosphorothioate) Oxon This compound-oxon (Phosphate) This compound->Oxon Oxidative Desulfuration (Activation) Phenol 2-Chloro-4-nitrophenol This compound->Phenol Hydrolysis (Detoxification) Hydrolysis Alkyl Phosphate Hydrolysis Products This compound->Hydrolysis Metabolism Oxon->Phenol Hydrolysis (Detoxification)

Caption: Simplified metabolic pathway of this compound in organisms.[2]

Protocol 3.1.1: Bioaccumulation in Fish (OECD 305)

  • Objective: To determine the Bioconcentration Factor (BCF) of this compound in fish, which is the ratio of the chemical's concentration in the fish to its concentration in the water.

  • Methodology:

    • Uptake Phase: Expose a suitable fish species (e.g., Rainbow Trout or Zebrafish) to a constant, low concentration of ¹⁴C-Dicapthon in water for an extended period (e.g., 28 days).

    • Periodically sample fish and water to measure the concentration of this compound. The uptake phase continues until a steady state is reached (i.e., the concentration in the fish remains constant over three successive sampling points).

    • Depuration Phase: Transfer the remaining fish to a clean, flowing water system without this compound.

    • Sample the fish at intervals to measure the rate at which this compound is eliminated from their tissues.

    • Calculate the steady-state BCF (BCFₛₛ) as the concentration in fish divided by the concentration in water. Also, calculate the kinetic BCF (BCFₖ) as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂).

Part 4: Residue Analysis

Rationale: Accurate quantification of this compound and its key metabolites in environmental matrices (water, soil, sediment, biota) is essential for exposure assessment.[16] This requires robust and validated analytical methods with low detection limits.[17]

Protocol 4.1.1: General Protocol for Residue Analysis in Water and Soil

  • Objective: To extract, clean up, and quantify this compound residues.

  • Methodology:

    • Sample Collection & Storage: Collect representative samples and store them frozen (-20°C) to prevent degradation prior to analysis.[18]

    • Extraction:

      • Water: Use liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE) with a C18 cartridge.

      • Soil/Sediment: Use an accelerated solvent extraction (ASE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with acetonitrile.

    • Clean-up: The crude extract often contains co-extractives that can interfere with analysis. Use SPE or gel permeation chromatography (GPC) to remove these interferences.

    • Analysis:

      • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable compounds like this compound.[16] Use a selective ion monitoring (SIM) mode for enhanced sensitivity and specificity.

      • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity and is suitable for both the parent compound and its more polar metabolites.[16][17]

    • Method Validation: The analytical method must be validated for linearity, accuracy (recovery), precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.[19]

Analytical ParameterDescriptionAcceptance Criteria
Linearity (R²) Correlation coefficient of the calibration curve.> 0.99
Accuracy (% Recovery) Percentage of analyte recovered from a spiked sample.70 - 120%
Precision (% RSD) Relative Standard Deviation of replicate measurements.< 20%
LOQ Lowest concentration quantifiable with acceptable accuracy/precision.Must be below relevant environmental quality standards.

Part 5: Risk Characterization

Rationale: The final step is to integrate the exposure and effects data to characterize the risk.[3] This is commonly done by calculating a Risk Quotient (RQ).

Risk Quotient (RQ) = Predicted Environmental Concentration (PEC) / Predicted No-Effect Concentration (PNEC)

  • PEC: The concentration of this compound expected in an environmental compartment (e.g., soil, water), derived from fate and transport modeling or monitoring data.

  • PNEC: The concentration below which adverse effects are unlikely to occur. It is derived from the most sensitive toxicity endpoint (e.g., the lowest LC₅₀ or NOEC) divided by an assessment factor (AF). The AF accounts for uncertainties, such as extrapolating from lab to field conditions or from one species to another.

An RQ value > 1.0 indicates a potential risk, suggesting that further investigation or risk mitigation measures may be necessary.

PEC Predicted Environmental Concentration (PEC) (From Fate & Residue Data) RQ Risk Quotient (RQ) PEC->RQ PNEC Predicted No-Effect Concentration (PNEC) (From Ecotoxicity Data) PNEC->RQ Risk Risk Characterization (RQ > 1 indicates potential risk) RQ->Risk

Caption: The Risk Quotient (RQ) method for risk characterization.

Conclusion

This application note provides a comprehensive, scientifically-grounded framework for assessing the environmental impact of this compound. By systematically evaluating its physicochemical properties, environmental fate, ecotoxicity, and bioaccumulation potential according to established international guidelines, researchers can generate the robust data necessary for a thorough ecological risk assessment. This structured approach ensures data quality, facilitates regulatory review, and ultimately contributes to the protection of environmental health from the potential adverse effects of pesticides.

References

  • U.S. Environmental Protection Agency. (n.d.). Ecological Risk Assessment for Pesticides: Technical Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Factsheet on Ecological Risk Assessment for Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). PESTICIDES AND ECOLOGICAL RISK ASSESSMENT. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Overview of Risk Assessment in the Pesticide Program. Retrieved from [Link]

  • Bhatt, P., et al. (2021). Insights into Biochemical Degradation of the Organophosphate Pesticide, Diazinon by Soil Microorganisms and their Mechanisms of Actions. Frontiers in Microbiology. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Kumar, S., et al. (2011). Microbial Degradation of Organophosphate Pesticides: A Review. ResearchGate. Retrieved from [Link]

  • IMR Press. (n.d.). Organophosphorus Pesticide Degradation by Microorganisms: A Review. Retrieved from [Link]

  • Singh, B. K., & Walker, A. (2006). Microbial degradation of organophosphorus xenobiotics: metabolic pathways and molecular basis. Advances in Applied Microbiology. Retrieved from [Link]

  • Ahmadizad Firouzjaei, S. A., et al. (2015). A Review on Biodegradation of Toxic Organophosphate Compounds. Journal of Applied Biotechnology Reports. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Introduction to OECD Test Guidelines on Pesticide Residues Chemistry - Section 5 Part A. Retrieved from [Link]

  • Cheméo. (n.d.). This compound. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2016). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2009). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Wisner Baum. (2009). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • DaSilva, A., & Dillingham, B. (2015). Environmental Fate and Toxicology of Dimethoate. Reviews of Environmental Contamination and Toxicology. Retrieved from [Link]

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  • Stanley, J., & Preetha, G. (2016). Selective toxicity of diafenthiuron to non-target organisms: honey bees, coccinellids, chelonus, earthworms, silkworms and fish. Journal of Plant Protection Research. Retrieved from [Link]

  • DaSilva, A., & Dillingham, B. (2015). Environmental Fate and Toxicology of Dimethoate. ResearchGate. Retrieved from [Link]

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  • Czub, G., & McLachlan, M. S. (2004). Bioaccumulation Potential of Persistent Organic Chemicals in Humans. ResearchGate. Retrieved from [Link]

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  • Nagai, T. (2012). Ecotoxicological Risk Assessment of Pesticides in Aquatic Ecosystems. Journal of Pesticide Science. Retrieved from [Link]

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  • Swedish University of Agricultural Sciences. (n.d.). Agricultural pesticide toxicity to aquatic organisms - a literature review. Retrieved from [Link]

  • Sjerps, R. M. A., et al. (2022). Potential and limitations for monitoring of pesticide biodegradation at trace concentrations in water and soil. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Lartiges, S. B., & Garrigues, P. P. (1995). Persistence of selected organophosphate and carbamate insecticides in waters from a coastal watershed. Environmental Science & Technology. Retrieved from [Link]

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Sources

Application Notes & Protocols for Assessing Dicapthon Resistance in Insects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dicapthon is an organophosphate (OP) insecticide characterized by its role in controlling a range of insect pests. Like all organophosphates, its primary mode of action is the inhibition of the critical enzyme acetylcholinesterase (AChE) within the insect's nervous system. However, the intensive and repeated use of OPs has led to the evolution of resistance in many insect populations, rendering control efforts ineffective.[1][2] Monitoring for resistance is therefore not just a reactive measure but a cornerstone of proactive pest management and the development of sustainable insect control strategies.

This guide provides a comprehensive overview of the methodologies used to assess resistance to this compound and other organophosphate insecticides. It is designed for researchers, entomologists, and public health professionals, offering a blend of theoretical background and detailed, actionable protocols. We will explore the primary mechanisms of resistance and delineate the bioassays, biochemical assays, and molecular techniques required to detect and characterize these mechanisms.

The Scientific Basis: Mechanisms of Organophosphate Resistance

Understanding the "how" of resistance is critical to designing effective assessment strategies. Insects have evolved two primary defense systems against organophosphates like this compound: target-site insensitivity and enhanced metabolic detoxification.[3][4]

  • Target-Site Insensitivity: The intended target for this compound is the enzyme acetylcholinesterase (AChE), which is essential for terminating nerve impulses. In resistant insects, point mutations in the gene encoding AChE (ace) can alter the enzyme's structure.[3][5][6] This change prevents the insecticide from binding effectively, rendering the insect less susceptible to its neurotoxic effects.

  • Metabolic Resistance: This mechanism involves the detoxification of the insecticide before it can reach the AChE in the nervous system.[3][4] Three major families of detoxification enzymes are primarily responsible:

    • Esterases (EST): These enzymes hydrolyze the ester bonds within the organophosphate molecule, neutralizing its toxic properties.[4][7]

    • Glutathione S-Transferases (GSTs): GSTs catalyze the conjugation of reduced glutathione to the insecticide, marking it for excretion and detoxification.[3][4][8]

    • Cytochrome P450 Monooxygenases (P450s): This large and diverse enzyme family oxidizes insecticides, a crucial first step in their detoxification and removal from the insect's body.[4][9][10][11]

Diagram: Core Mechanisms of Organophosphate Resistance

cluster_0 Insect System cluster_1 Metabolic Resistance cluster_2 Target-Site Resistance Insecticide This compound (Organophosphate) P450 Cytochrome P450s Insecticide->P450 Detoxification EST Esterases Insecticide->EST Detoxification GST GSTs Insecticide->GST Detoxification AChE_S Susceptible AChE Insecticide->AChE_S Binds & Inhibits AChE_R Resistant (Mutated) AChE Insecticide->AChE_R Binding Reduced Detox Detoxified Metabolites P450->Detox EST->Detox GST->Detox Synapse Nerve Synapse AChE_S->Synapse Normal Function Blocked -> Mortality AChE_R->Synapse Function Continues -> Survival

Caption: Overview of the two primary pathways for this compound resistance in insects.

Part 1: Bioassays for Phenotypic Resistance Assessment

Bioassays are the foundational step in resistance monitoring. They measure the phenotypic response of an insect population to an insecticide, providing a direct measure of susceptibility or resistance.[1][12] These tests are crucial for making timely decisions in pest control programs.

Protocol 1: WHO Susceptibility Tube Test

This standardized method is widely used to detect resistance in adult insect populations, particularly disease vectors like mosquitoes. It determines if a population can survive a predefined diagnostic concentration of an insecticide.[13][14][15]

Causality Behind Experimental Choices:

  • Diagnostic Concentration: This concentration is predetermined by the WHO and is expected to kill 100% of susceptible insects. Survival at this dose is a clear indicator of resistance.

  • Standardized Exposure Time (60 mins): A fixed exposure time ensures that results are comparable across different locations and times.

  • 24-Hour Holding Period: Some insects may be knocked down but can recover. The 24-hour post-exposure period allows for the accurate assessment of true mortality.

Diagram: WHO Tube Test Workflow

A 1. Collect & Prepare (20-25 adult females, 3-5 days old) B 2. Expose to Control Paper (2 tubes, 60 min) A->B C 3. Expose to Insecticide Paper (4 tubes, 60 min) A->C D 4. Transfer to Holding Tubes (Provide sugar source) B->D C->D E 5. Hold for 24 Hours (27°C ± 2°C, 75% ± 10% RH) D->E F 6. Record Mortality E->F G 7. Interpret Results F->G A 1. Prepare Insecticide Solution & Coat Bottles B 2. Dry Bottles (Leave uncapped in dark) A->B C 3. Introduce Insects (10-25 adults per bottle) B->C D 4. Start Timer & Observe C->D E 5. Record Mortality (At set intervals up to 2 hours) D->E F 6. Analyze Time-Mortality Data E->F

Caption: Key steps in performing the CDC bottle bioassay for resistance monitoring.

Step-by-Step Protocol:

  • Bottle Preparation:

    • Prepare a stock solution of this compound in high-purity acetone.

    • Pipette 1 mL of the desired insecticide concentration (or acetone for control bottles) into a 250 mL glass bottle.

    • Cap and swirl the bottle to coat the entire inner surface.

    • Uncap and roll the bottle on its side until the acetone has evaporated and the inside is dry. Store in the dark.

  • Assay Procedure:

    • Introduce 10-25 adult insects into each coated bottle and a control bottle. [16] * Start a timer immediately. Position the bottles upright.

    • Record the number of dead or moribund insects at regular intervals (e.g., every 15 minutes) for up to 2 hours. [17]3. Data Analysis:

    • Determine the diagnostic time: the time at which 100% of a known susceptible population is killed.

    • If the field population shows high survival beyond this diagnostic time, resistance is present.

    • Calculate the percentage mortality at the diagnostic time. If it is less than 98-100%, resistance is indicated.

Part 2: Biochemical Assays for Mechanism Identification

Once phenotypic resistance is detected via bioassays, biochemical assays are employed to determine the underlying metabolic mechanisms. [3][18]These assays quantify the activity of the major enzyme families involved in detoxification.

Causality Behind Experimental Choices:

  • Model Substrates: These assays use specific chemical substrates (e.g., α-NA, CDNB) that produce a colorimetric change when acted upon by the enzyme of interest. This allows for the easy quantification of enzyme activity using a spectrophotometer (microplate reader).

  • Individual vs. Pooled Samples: Assaying individual insects provides data on the frequency of resistant individuals in a population, while pooled samples give an average activity level.

  • Comparison to Susceptible Strain: Elevated enzyme activity in a field population relative to a known susceptible laboratory strain is the key indicator of metabolic resistance.

Diagram: General Workflow for Biochemical Assays

A 1. Homogenize Individual Insect B 2. Centrifuge (Collect supernatant) A->B C 3. Prepare Microplate (Add buffer, substrate, supernatant) B->C D 4. Incubate (Allow reaction to proceed) C->D E 5. Read Absorbance (Spectrophotometer) D->E F 6. Calculate Enzyme Activity (Compare to susceptible strain) E->F

Caption: A streamlined workflow for microplate-based biochemical enzyme assays.

Protocol 3: Esterase (EST) Activity Assay

This assay measures the activity of esterases, which are known to hydrolyze and detoxify organophosphates. [7][19] Step-by-Step Protocol:

  • Homogenization: Homogenize a single insect in phosphate buffer. Centrifuge to pellet debris and collect the supernatant containing the enzymes.

  • Reaction Setup: In a 96-well microplate, add phosphate buffer, the enzyme supernatant, and the substrate solution (e.g., α-naphthyl acetate, α-NA).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 15 minutes).

  • Color Development: Add a staining solution (e.g., Fast Blue B salt) which reacts with the product of the enzymatic reaction (α-naphthol) to produce a colored compound.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 555 nm for β-NA) using a microplate reader. [20]6. Analysis: Normalize the activity to the total protein content of the sample and compare the activity levels to those of a susceptible reference strain.

Protocol 4: Glutathione S-Transferase (GST) Activity Assay

This protocol quantifies GST activity, which is involved in conjugating glutathione to insecticides for detoxification. [21][22] Step-by-Step Protocol:

  • Homogenization: Prepare the enzyme supernatant from a single insect as described for the EST assay.

  • Reaction Setup: In a 96-well UV-transparent microplate, add phosphate buffer, reduced glutathione (GSH), the enzyme supernatant, and the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 340 nm over time. The increase in absorbance is proportional to the rate of GSH-CDNB conjugation.

  • Analysis: Calculate the rate of reaction, normalize to protein content, and compare with a susceptible strain.

Protocol 5: Cytochrome P450 (P450) Assessment via Synergist Assays

Directly measuring P450 activity can be complex. A common and effective method to implicate P450s in resistance is to use a synergist in a bioassay. Piperonyl butoxide (PBO) is an inhibitor of P450 enzymes. [12] Step-by-Step Protocol:

  • Perform a standard bioassay (e.g., WHO Tube Test or CDC Bottle Bioassay) with this compound to establish the baseline mortality of the resistant population.

  • Pre-expose a separate group of insects from the same resistant population to a non-lethal dose of PBO for a set time (e.g., 1 hour).

  • Immediately following PBO exposure, conduct the same this compound bioassay on these pre-exposed insects.

  • Analysis: If the mortality rate significantly increases after PBO exposure, it indicates that P450 enzymes were being inhibited by PBO, thus confirming their role in the observed resistance.

Part 3: Molecular Assays for Genotypic Characterization

Molecular assays provide the highest level of resolution by detecting the specific genetic mutations responsible for resistance. [18][23][24]They are highly sensitive and can detect resistance alleles even at very low frequencies in a population. [24]

Protocol 6: PCR-Based Detection of ace Gene Mutations

This method identifies the point mutations in the acetylcholinesterase gene that confer target-site resistance to organophosphates.

Causality Behind Experimental Choices:

  • DNA Extraction: DNA is the template material that contains the genetic code for the AChE enzyme.

  • PCR (Polymerase Chain Reaction): PCR is used to amplify the specific region of the ace gene where resistance mutations are known to occur, creating millions of copies for analysis.

  • Sequencing/RFLP: DNA sequencing directly reads the genetic code to identify mutations. Restriction Fragment Length Polymorphism (RFLP) is an alternative where specific enzymes cut the DNA only if a mutation is present (or absent), creating different fragment patterns that can be visualized on a gel.

Diagram: Molecular Assay Workflow for Target-Site Resistance

A 1. Extract DNA from individual insect B 2. PCR Amplification of 'ace' gene region A->B C 3. Analyze PCR Product B->C D DNA Sequencing C->D E RFLP Analysis C->E F 4. Identify Genotype (Susceptible, Resistant, Heterozygous) D->F E->F

Caption: Workflow for identifying resistance-conferring mutations using PCR.

General Workflow:

  • DNA Extraction: Extract genomic DNA from a single insect (or even a part, like a leg).

  • PCR Amplification: Design primers that flank the known mutation site(s) in the ace gene. Perform PCR to amplify this DNA segment.

  • Analysis:

    • DNA Sequencing: Send the PCR product for Sanger sequencing to directly identify the nucleotide sequence and confirm the presence or absence of the mutation.

    • PCR-RFLP: Digest the PCR product with a specific restriction enzyme that recognizes either the susceptible or resistant allele sequence. Analyze the resulting DNA fragments on an agarose gel. The banding pattern will reveal the insect's genotype (susceptible, resistant, or heterozygous).

Synthesizing the Data: A Holistic Approach

Effective resistance management relies on integrating data from all three assessment methods. This multi-faceted approach provides a complete picture, from the practical impact on insect control to the specific genetic and biochemical causes.

Summary of Integrated Resistance Assessment:

Assay TypeQuestion AnsweredExample ResultImplication
Bioassay Is the insect population resistant to this compound?<90% mortality in WHO test.Field control with this compound is likely to fail.
Biochemical Assay How is the insect surviving? What is the mechanism?High esterase activity compared to susceptible strain.Resistance is due to enhanced detoxification by esterase enzymes.
Molecular Assay What is the specific genetic basis for the resistance?Presence of a known mutation in the ace gene.Resistance is due to an altered target site and is heritable.

By combining these methodologies, researchers and public health officials can not only detect resistance early but also understand its mechanisms, predict its spread, and design intelligent, effective, and sustainable insecticide resistance management (IRM) strategies.

References

  • Bioassays for Monitoring Insecticide Resistance - PMC - NIH.
  • Bioassays for monitoring insecticide resistance - LSU Scholarly Repository.
  • Insecticide Resistance and CDC Bottle Bioassay Testing - California West Nile Virus Website.
  • CDC Bottle Bioassay | Mosquitoes.
  • Standard Operating Procedure for testing insecticide resistance with WHO tube tests - PacMOSSI.
  • WHO Standard Operating Procedure: Insecticide Susceptibility Testing of Adult Mosquitoes Using Tube Tests | Policy Commons.
  • Microplate assay of elevated esterase activity in individual pyrethroid-resistant mosquitoes.
  • A simple biochemical assay for glutathione S-transferase activity and its possible field application for screening glutathione S-transferase-based insecticide resistance - Liverpool School of Tropical Medicine.
  • Characterising insecticide resistance mechanisms - Tales (unibas.ch).
  • (PDF)
  • Knockdown resistance – Knowledge and References - Taylor & Francis.
  • CDC Bottle Assay - LITE | Liverpool School of Tropical Medicine.
  • Reviewing the WHO Tube Bioassay Methodology: Accurate Method Reporting and Numbers of Mosquitoes Are Key to Producing Robust Results - PubMed Central.
  • CDC bottle bioassay - Innov
  • Guideline for Evaluating Insecticide Resistance in Vectors Using the CDC Bottle Bioassay.
  • Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests - World Health Organiz
  • Molecular Diagnostics for Monitoring Insecticide Resistance in Lepidopteran Pests | Scilit.
  • Role of cytochrome P450s in insecticide resistance: impact on the control of mosquito-borne diseases and use of insecticides on Earth - NIH.
  • Molecular detection of pest resistance to insecticides - IOBC-WPRS.
  • Metabolic Resistance in Bed Bugs - PMC - PubMed Central.
  • [Metabolic resistance to organophosphate insecticides in Anopheles aquasalis Curry 1932, Libertador municipality, Sucre St
  • Molecular Diagnostics for Monitoring Insecticide Resistance in Lepidopteran Pests - MDPI.
  • Assays to Measure Insecticide Toxicity and Insecticide Resistance in Mosquitoes.
  • Association of Esterases With Insecticide Resistance in Culex quinquefasciatus (Diptera: Culicidae) | Journal of Economic Entomology | Oxford Academic.
  • Metabolic resistance mechanism in insects | PPTX - Slideshare.
  • Molecular Detection of Insecticide Resistance Mutations in Anopheles gambiae from Sierra Leone Using Multiplex SNaPshot and Sequencing - Frontiers.
  • Activity of Cytochrome P450 Monooxygenase (CYPs) Metabolic Enzymes as Markers of Insecticide Resistance in Anopheles vagus Muara - Bioscientia Medicina.
  • Esterase, Glutathione S-Transferase and NADPH-Cytochrome P450 Reductase Activity Evaluation in Cacopsylla pyri L. (Hemiptera: Psyllidae) Individual Adults - PubMed Central.
  • Esterase Mediated Insecticide Resistance in the Southern House Mosquito, Culex quinquefasci
  • The classification of esterases: an important gene family involved in insecticide resistance - A review - Memórias.
  • Activity of Cytochrome P450 Monooxygenase (CYPs) Metabolic Enzymes as Markers of Insecticide Resistance in Anopheles vagus Muara Enim Mosquitoes, Indonesia | Bioscientia Medicina.
  • Cytochrome P450 monooxygenases and insecticide resistance in insects - PMC - NIH.
  • (PDF) Cytochrome P450 Monooxygenases and Insecticide Resistance in Insects.
  • Glutathione S-Transferase (GST) Activities and Gene Expression Patterns of Different GST Classes in Musca domestica L. Depending on Sex and Stage of Development - MDPI.

Sources

Application Notes & Protocols: A Guide to the Synthesis of Dicapthon Analogues for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dicapthon (O-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate) is an organophosphate insecticide that exerts its biological effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[1][2] The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect.[1] The potency of organophosphate insecticides is highly dependent on their chemical structure.[3][4] Structure-activity relationship (SAR) studies are therefore essential for the rational design of new, more effective, and potentially more selective insecticidal agents.[5]

This guide provides a comprehensive framework for the synthesis and evaluation of this compound analogues to explore these SARs. We will delve into the strategic design of novel analogues, provide detailed, field-proven synthetic protocols, and outline a robust method for assessing their biological activity through AChE inhibition assays. The overarching goal is to equip researchers, scientists, and drug development professionals with the necessary tools to systematically investigate how modifications to the this compound scaffold influence its insecticidal potency.

Strategic Design of this compound Analogues: A Rationale-Driven Approach

The design of this compound analogues for SAR studies should be guided by a systematic exploration of the key structural motifs: the substituted phenyl ring, and the O,O-dialkyl phosphorothioate moiety. The primary mechanism of action involves the phosphorylation of a serine residue within the active site of AChE.[4] The efficacy of this process is influenced by both the electronic and steric properties of the insecticide.[5]

Our strategy will focus on modifying the 2-chloro-4-nitrophenyl leaving group, as this component plays a crucial role in the binding and phosphorylation of the enzyme. The electron-withdrawing nature of the nitro group, for instance, is known to enhance the electrophilicity of the phosphorus atom, thereby increasing its reactivity towards the serine hydroxyl group in the AChE active site.[5]

The following workflow outlines our approach to designing and evaluating this compound analogues:

SAR_Workflow cluster_design Analogue Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Iteration start Define Core Scaffold (this compound) design Propose Analogues (Varying Phenyl Substituents) start->design Identify key motifs synthesis Synthesize Analogues design->synthesis Select target molecules purification Purify & Characterize synthesis->purification Crude product assay AChE Inhibition Assay purification->assay Pure compounds ic50 Determine IC50 Values assay->ic50 Raw inhibition data sar_analysis Analyze SAR Data ic50->sar_analysis Potency data iteration Design Next-Generation Analogues sar_analysis->iteration Establish trends conclusion Identify Lead Compounds sar_analysis->conclusion Optimize activity iteration->design Refine design

Figure 1: Workflow for SAR studies of this compound analogues.

Synthetic Protocols for this compound Analogues

The synthesis of this compound analogues can be approached in a modular fashion, allowing for the preparation of a diverse library of compounds. The general strategy involves two key stages:

  • Synthesis of Substituted Phenols: A variety of substituted nitrophenols can be synthesized through electrophilic aromatic substitution reactions on commercially available phenols.[6]

  • Coupling with a Phosphorothioate Moiety: The synthesized phenol is then coupled with a suitable O,O-dialkyl phosphorochloridothioate to yield the final this compound analogue.

Below, we provide a detailed protocol for the synthesis of a representative this compound analogue, Analogue 1: O-(2,4-dinitrophenyl) O,O-dimethyl phosphorothioate .

Part 1: Synthesis of 2,4-Dinitrophenol

While 2,4-dinitrophenol is commercially available, this protocol illustrates a general method for the nitration of phenols.

Materials:

  • Phenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Beakers, Erlenmeyer flasks, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a 250 mL beaker, carefully add 10 g of phenol to 50 mL of concentrated sulfuric acid. Stir the mixture until the phenol is completely dissolved.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a nitrating mixture (25 mL of concentrated sulfuric acid and 25 mL of concentrated nitric acid, pre-cooled) dropwise to the phenol solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring.

  • The precipitated 2,4-dinitrophenol is then collected by vacuum filtration and washed with cold deionized water until the washings are neutral.

  • The crude product can be recrystallized from a minimal amount of hot water or an ethanol/water mixture to yield pure 2,4-dinitrophenol.

Part 2: Synthesis of Analogue 1: O-(2,4-dinitrophenyl) O,O-dimethyl phosphorothioate

This procedure is a modification of the general synthesis of organothiophosphates.[7][8]

Materials:

  • 2,4-Dinitrophenol

  • O,O-Dimethyl phosphorochloridothioate

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a 250 mL round-bottom flask, add 5.0 g of 2,4-dinitrophenol, 5.5 g of anhydrous potassium carbonate, and 100 mL of anhydrous acetone.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add 4.5 g of O,O-dimethyl phosphorochloridothioate to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Analogue 1 .

The following diagram illustrates the synthetic pathway for Analogue 1:

Synthesis_Pathway phenol Phenol dnp 2,4-Dinitrophenol phenol->dnp Nitration analogue1 Analogue 1 (O-(2,4-dinitrophenyl) O,O-dimethyl phosphorothioate) dnp->analogue1 Coupling reagents1 H2SO4, HNO3 reagents2 1. K2CO3, Acetone 2. (CH3O)2P(S)Cl

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Dicapthon Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of Dicapthon analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the complexities of matrix effects in their experimental workflows. Here, we synthesize technical expertise with field-proven insights to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs): The Fundamentals of Matrix Effects in this compound Analysis

This section addresses the foundational questions regarding matrix effects to provide a clear understanding of the challenges at hand.

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's signal response—either suppression or enhancement—due to the co-eluting components of the sample matrix. In the analysis of this compound, an organothiophosphate insecticide, complex matrices such as soil, water, food products, and biological fluids can introduce a host of interfering compounds.[1][2] These interferences can compete with this compound for ionization in the mass spectrometer source, leading to inaccurate quantification, poor reproducibility, and compromised method sensitivity.

Q2: What are the primary causes of matrix effects in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound?

A2: In GC-MS, the most common manifestation is a matrix-induced enhancement effect .[3] This occurs when non-volatile matrix components accumulate in the GC inlet and at the head of the analytical column. These components can mask active sites where analytes like this compound might otherwise adsorb or degrade, leading to a higher than expected signal response.[3] Conversely, signal suppression can also occur, though less frequently in GC-MS, due to competition for ionization in the MS source or interference with the transfer of this compound from the GC to the MS.

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: A straightforward diagnostic experiment is to compare the signal response of a this compound standard in a pure solvent versus one prepared in a blank matrix extract (a sample known to not contain this compound). A significant difference in the peak area or height between the two indicates the presence of matrix effects. A quantitative assessment can be made by calculating the matrix effect percentage (ME%) using the following formula:

ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Troubleshooting Guides: A Problem-Solution Approach

This section provides detailed troubleshooting for specific issues you may encounter during your this compound analysis.

Issue 1: Poor Peak Shape and Tailing for this compound

Q: I'm observing significant peak tailing for this compound, leading to poor integration and inconsistent quantification. What could be the cause and how do I fix it?

A: Poor peak shape for active compounds like organophosphate pesticides is often a result of interactions with active sites within the GC system.

  • Causality: Active sites can be present in the GC inlet liner, on the column itself, or in the transfer line to the mass spectrometer. These sites can reversibly adsorb the analyte, causing it to elute more slowly and resulting in a tailed peak. Matrix components can sometimes "passivate" these sites, leading to the matrix-induced enhancement effect, but in cleaner extracts, the problem may be more pronounced.

  • Troubleshooting Workflow:

    graph TD; A[Start: Poor Peak Shape] --> B{Check GC System Inertness}; B --> C[Inspect and Replace Inlet Liner & Septum]; C --> D{Condition the GC Column}; D --> E[Analyze a System Suitability Standard]; E --> F{Peak Shape Acceptable?}; F -- Yes --> G[Proceed with Sample Analysis]; F -- No --> H[Consider a More Inert GC Column or Analyte Protectants]; Troubleshooting workflow for poor peak shape.
  • Detailed Protocol: System Inertness Check

    • Prepare a System Suitability Standard: Prepare a low-concentration solution of this compound and a known sensitive compound (e.g., endrin or DDT) in a pure solvent.

    • Analyze the Standard: Inject the standard and evaluate the peak shape. Significant tailing for either compound indicates an active GC system.

    • Inlet Maintenance:

      • Replace the inlet liner with a new, deactivated liner. The use of a liner with glass wool can help trap non-volatile matrix components.[4]

      • Replace the septum. Septa can bleed and contribute to active sites.

    • Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove any contaminants.

    • Re-analyze the Standard: Inject the system suitability standard again. If peak shape has improved, proceed with your analysis.

    • Consider Analyte Protectants: If tailing persists, the addition of analyte protectants to both your samples and calibration standards can help to mask active sites and improve peak shape.[5]

Issue 2: Signal Suppression or Enhancement Leading to Inaccurate Quantification

Q: My recovery experiments show significant signal suppression (or enhancement) for this compound. How can I mitigate this to achieve accurate quantification?

A: Signal suppression or enhancement is a direct consequence of matrix effects and can be addressed through a combination of optimized sample preparation and analytical techniques.

  • Causality: Co-eluting matrix components interfere with the ionization of this compound in the MS source. The nature and extent of this interference depend on the complexity of the matrix and the concentration of both the analyte and the interfering compounds.

  • Troubleshooting and Mitigation Strategies:

    graph TD; A[Start: Inaccurate Quantification] --> B{Quantify Matrix Effect}; B --> C{Choose a Mitigation Strategy}; C --> D[Sample Preparation Optimization]; C --> E[Analytical Method Optimization]; D --> F[QuEChERS Cleanup]; D --> G[Solid Phase Extraction (SPE)]; E --> H[Matrix-Matched Calibration]; E --> I[Stable Isotope-Labeled Internal Standard]; Strategies to mitigate matrix effects.

    1. Sample Preparation Optimization: The goal is to remove as many interfering matrix components as possible before analysis.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[6][7]

      • Experimental Protocol: Modified QuEChERS for this compound in a Food Matrix

        • Homogenization: Homogenize a representative portion of the sample. For dry samples, rehydration may be necessary.

        • Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.

        • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) to induce phase separation. Shake for 1 minute and centrifuge.

        • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture. The choice of sorbent is critical for removing specific interferences.

        • Analysis: After shaking and centrifuging the dSPE tube, the cleaned extract can be directly analyzed by GC-MS.

    • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup and is particularly useful for aqueous samples like water or for cleaning up complex extracts.[8][9]

      • Experimental Protocol: SPE for this compound in a Water Sample

        • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18 for nonpolar analytes) with a suitable solvent (e.g., methanol) followed by water.

        • Sample Loading: Pass the water sample through the conditioned cartridge. This compound will be retained on the sorbent.

        • Washing: Wash the cartridge with a weak solvent to remove polar interferences.

        • Elution: Elute this compound from the cartridge with a small volume of a stronger organic solvent (e.g., ethyl acetate or dichloromethane).

        • Concentration and Analysis: The eluate can be concentrated and then analyzed by GC-MS.

    Comparison of Cleanup Sorbents for Organothiophosphates like this compound:

SorbentTarget InterferencesSuitability for this compound Analysis
Primary Secondary Amine (PSA) Sugars, fatty acids, organic acidsExcellent for general cleanup in many food matrices.[10]
C18 (Octadecyl) Nonpolar interferences (e.g., lipids)Recommended for high-fat matrices.[11]
Graphitized Carbon Black (GCB) Pigments (e.g., chlorophyll), sterolsUse with caution as it can retain planar pesticides.[11]
Florisil Polar interferencesCan be effective for organochlorine and organophosphate pesticides.[12]

2. Analytical Method Optimization:

  • Matrix-Matched Calibration: This is a highly effective and commonly used approach to compensate for matrix effects.[3]

    • Protocol: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples. This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.

    • Mechanism: A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., Deuterium or ¹³C). It has nearly identical chemical and physical properties to the native analyte and will co-elute and experience the same matrix effects. By adding a known amount of the SIL-IS to every sample, standard, and blank at the beginning of the sample preparation process, any signal suppression or enhancement of the native this compound will be mirrored by the SIL-IS. The quantification is then based on the ratio of the native analyte to the SIL-IS, which remains constant regardless of matrix effects.

    • Finding a this compound SIL-IS: A direct commercially available stable isotope-labeled internal standard for this compound is not readily found.

    • Alternative Strategy: In the absence of a specific SIL-IS for this compound, a structurally similar organothiophosphate pesticide with a commercially available labeled standard can be used as a surrogate standard.[11] For example, a deuterated or ¹³C-labeled version of a pesticide with a similar structure and retention time, such as Parathion-d10 or Chlorpyrifos-d10, could be evaluated for its suitability to mimic the behavior of this compound in your specific matrix and analytical system. It is crucial to validate the performance of any surrogate standard to ensure it effectively compensates for the matrix effects on this compound.[5]

Conclusion

Overcoming matrix effects in this compound analysis requires a systematic and multi-faceted approach. By understanding the underlying causes of these effects and implementing a combination of robust sample preparation techniques and appropriate analytical strategies, researchers can ensure the generation of accurate and reliable data. This guide provides a framework for troubleshooting common issues and selecting the most effective methods for your specific application. Method validation is a critical final step to demonstrate that the chosen approach is fit for its intended purpose.

References

  • Chen, Y.-F., Kao, C., et al. (2016). ¹³C‐Isotope Labeled Surrogate for Estimating Organophosphorus Pesticides in Agricultural Products by Gas Chromatography‐Mass Spectrometry. Journal of The Chinese Chemical Society. [Link]

  • Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Capillary GC Column. Agilent. [Link]

  • Bravo, R., et al. (2002). Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards. Journal of Analytical Toxicology, 26(5), 245–252. [Link]

  • Fernandes, T. S. M., et al. (2020). Matrix effect evaluation and method validation of organophosphorus pesticide residues in bell peppers (Capsicum annuum L.) by GC–MS determination. International Journal of Environmental Analytical Chemistry, 100(15), 1735-1749. [Link]

  • Schenck, F. J., & Casanova, J. (1999). Rapid screening for organochlorine and organophosphorus pesticides in milk using C18 and graphitized carbon black solid phase extraction cleanup. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 34(3), 349–362. [Link]

  • SCISPEC. (n.d.). Improved Detection of Organophosphate Pesticides in EI GC/MS/MS with Higher Damping Gas Pressure. [Link]

  • Chromatography Forum. (2011). internal standard for organophosphate. [Link]

  • U.S. Environmental Protection Agency. (1992). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17168, this compound. PubChem. [Link]

  • Milinković, D. R., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 4016. [Link]

  • Bent, G.-A., & Mohammed, A. (2020). A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables. Environmental Science and Pollution Research, 27(11), 12665-12674. [Link]

  • Choi, J., et al. (2023). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. Foods, 12(13), 2568. [Link]

  • ResearchGate. (n.d.). QuEChERS PRoCEduRE foR Multi-RESiduE PEStiCidE AnAlySiS. [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

  • ResearchGate. (2014). How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry?. [Link]

  • LIBIOS. (n.d.). 13C Labeled internal standards - Mycotoxins. [Link]

  • Johnson, W. E., Fendinger, N. J., & Plimmer, J. R. (1991). Solid-phase extraction of pesticides from water: possible interferences from dissolved organic material. Analytical chemistry, 63(15), 1510–1513. [Link]

  • Anastassiades, M., et al. (2021). Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. LCGC North America, 39(4), 184-191. [Link]

  • CRM LABSTANDARD. (n.d.). This compound. [Link]

  • Haz-Map. (n.d.). This compound. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • Dehghan Abkenar, S., et al. (2022). Analytical Methods for Extraction, Determination and Degradation of Diazinon in Soil Samples. Pollution, 8(4), 1539-1553. [Link]

  • Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926. [Link]

  • Isotopes Expert. (n.d.). Deuterated Nucleotides/Nucleosides. [Link]

  • Kim, H. J., et al. (2020). Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC-MS/MS. Food science and biotechnology, 29(8), 1053–1062. [Link]

  • Organ, V. O., & et al. (2017). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. Organic Chemistry Frontiers, 4(11), 2154-2159. [Link]

  • de A. Caldas, L. Q., et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Different Animal Species. Journal of Analytical Methods in Chemistry, 2022, 1-13. [Link]

  • Dolan, J. W. (2017). Troubleshooting 101: Some Essential Principles of Effective Troubleshooting. LCGC North America, 35(10), 744-749. [Link]

  • Gil, R. B., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(11), 257. [Link]

Sources

Technical Support Center: Optimizing Dicapthon Extraction from Soil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the efficient extraction of Dicapthon from soil samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. Our approach is rooted in scientific principles and field-proven techniques to ensure you achieve the highest quality data in your analytical studies.

Introduction to this compound and Extraction Challenges

This compound is an organophosphorus pesticide characterized by its low water solubility and a moderate-to-high soil sorption coefficient (estimated Koc values range from 865 to 2100), suggesting it has low mobility and a tendency to bind to soil particles.[1] These properties present a challenge for achieving high extraction efficiency. A robust extraction method must effectively overcome the strong interactions between this compound and the soil matrix.

This guide will focus on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, a widely adopted and highly effective technique for pesticide residue analysis in various matrices, including soil.[2][3][4] We will provide a recommended protocol, followed by a comprehensive troubleshooting guide and frequently asked questions to address common issues you may encounter.

Recommended Extraction Protocol: Modified QuEChERS for this compound in Soil

This protocol is a starting point based on the known properties of this compound and established QuEChERS methods for organophosphate pesticides.[5][6][7] Optimization and validation are crucial for your specific soil type and analytical setup.

Sample Preparation
  • Homogenization: Air-dry the soil sample and remove any large debris (stones, twigs). Grind the soil to a fine, uniform powder (e.g., using a mortar and pestle or a mechanical grinder) to ensure a representative sample and increase the surface area for extraction.

  • Hydration (for dry soil): The efficiency of QuEChERS is highly dependent on the water content of the sample.[5][8] For dry soil samples, it is critical to add water to achieve a total water content of at least 80%.

    • Weigh 3 g of your homogenized, dry soil into a 50 mL centrifuge tube.

    • Add 7 mL of deionized water.

    • Vortex briefly and allow the sample to hydrate for at least 30 minutes before proceeding.[6]

Extraction
  • To the hydrated soil sample in the 50 mL centrifuge tube, add 10 mL of acetonitrile.

  • Cap the tube tightly and shake vigorously (manually or using a mechanical shaker) for 5 minutes to ensure thorough mixing and extraction of this compound from the soil particles.

  • Add the contents of a QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄ and 1 g NaCl, or a buffered version like the AOAC or EN salts). The salts induce phase separation between the aqueous and organic layers.

  • Immediately shake the tube vigorously for at least 2 minutes to prevent the formation of salt agglomerates and ensure proper partitioning.

  • Centrifuge the tube for 5 minutes at a relative centrifugal force (RCF) of at least 3000 x g. This will result in a clear separation of the acetonitrile layer (top layer) containing the extracted this compound.

Dispersive Solid-Phase Extraction (dSPE) - Cleanup

The dSPE step is crucial for removing interfering matrix components from the extract, which can improve data quality and protect your analytical instrumentation.[9]

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL dSPE tube.

  • The choice of dSPE sorbent is critical. For this compound, a non-planar organophosphate, a combination of Primary Secondary Amine (PSA) and C18 is recommended.[5][10][11]

    • PSA: Removes organic acids, fatty acids, and some sugars.

    • C18: Removes non-polar interferences, such as lipids.

    • A typical dSPE tube for this application would contain 150 mg MgSO₄ (to remove residual water), 50 mg PSA, and 50 mg C18.

  • Vortex the dSPE tube for 1 minute to ensure the sorbents are fully dispersed and interact with the extract.

  • Centrifuge for 2 minutes at a high RCF (e.g., ≥ 5000 x g).

  • The resulting supernatant is the purified extract ready for analysis.

Final Extract Preparation for Analysis
  • For LC-MS/MS Analysis: Filter the purified supernatant through a 0.2 µm syringe filter directly into an autosampler vial.

  • For GC-MS/MS Analysis: The acetonitrile extract can often be directly injected. However, if solvent exchange is necessary for your specific GC setup, evaporate the acetonitrile under a gentle stream of nitrogen and reconstitute in a suitable solvent like toluene.

Workflow Diagram

Caption: Modified QuEChERS workflow for this compound extraction from soil.

Troubleshooting Guide & FAQs

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My this compound recovery is consistently low. What are the likely causes and how can I improve it?

Answer: Low recovery is a common issue and can stem from several factors. Let's break down the possibilities:

  • Incomplete Extraction from the Soil Matrix:

    • Causality: this compound's moderate to high Koc value suggests it binds tightly to soil, especially soils with high organic matter or clay content.[1][12]

    • Troubleshooting Steps:

      • Ensure Proper Hydration: For dry soils, the initial hydration step is critical. Insufficient water will hinder the partitioning of this compound into the acetonitrile.[5][8]

      • Increase Shaking Time/Intensity: The initial 5-minute shake may not be sufficient for your soil type. Try increasing the shaking time to 10 minutes or use a high-speed mechanical shaker to provide more energy for desorption.

      • Check Homogenization: Ensure your soil sample is finely ground. Larger particles have less surface area, leading to inefficient extraction.

  • Analyte Loss During Cleanup (dSPE):

    • Causality: While PSA and C18 are generally suitable, highly active sorbents can sometimes retain the analyte of interest, especially if the extract contains minimal interferences.

    • Troubleshooting Steps:

      • Reduce Sorbent Amount: Try reducing the amount of PSA and C18 in your dSPE tube by half. If your chromatograms remain clean and recovery improves, the initial amount was excessive.

      • Evaluate the Need for C18: If your soil has very low organic/lipid content, C18 may not be necessary and could be contributing to analyte loss. Try a dSPE with only PSA and MgSO₄.

  • Degradation of this compound:

    • Causality: Organophosphorus pesticides can be susceptible to degradation, especially at non-neutral pH.[4] The hydrolysis half-life of this compound is pH-dependent.[1]

    • Troubleshooting Steps:

      • Consider Buffered QuEChERS: If your soil is acidic or basic, using a buffered QuEChERS salt mixture (like the citrate-buffered EN method or acetate-buffered AOAC method) can help maintain a stable pH during extraction and prevent degradation.[11]

      • Sample Storage: Ensure your soil samples are stored frozen prior to analysis to minimize microbial degradation.

Question 2: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. What can I do?

Answer: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples like soil extracts.[13][14][15] They occur when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source.

  • Improving the Cleanup:

    • Causality: The dSPE cleanup may not be removing all of the interfering compounds.

    • Troubleshooting Steps:

      • Optimize dSPE Sorbents: If you are using only PSA, the addition of C18 can help remove more non-polar interferences.[10] For soils with high pigment content (though less common for this compound which is not a planar molecule), a small amount of Graphitized Carbon Black (GCB) could be considered, but use with caution as GCB can retain some pesticides.[8][11]

      • Increase Sorbent-to-Extract Ratio: You can try using a larger amount of dSPE sorbent for the same volume of extract.

  • Analytical Approaches to Mitigate Matrix Effects:

    • Causality: If cleanup improvements are insufficient, the analytical method itself can be adjusted.

    • Troubleshooting Steps:

      • Dilute the Extract: A simple 1:1 or 1:5 dilution of your final extract with the initial mobile phase can significantly reduce the concentration of matrix components, thereby lessening their impact on ionization.

      • Use Matrix-Matched Calibration: This is the most effective way to compensate for matrix effects. Prepare your calibration standards in a blank soil extract that has been through the entire QuEChERS procedure. This ensures that the standards and samples experience the same matrix effects, leading to more accurate quantification.

      • Employ an Internal Standard: A stable isotope-labeled internal standard for this compound, if available, is the gold standard for correcting for both extraction recovery and matrix effects.

Question 3: After centrifugation, I don't get a clear separation between the acetonitrile and aqueous layers. What's wrong?

Answer: Poor phase separation is usually related to the composition of the sample or an error in the procedure.

  • Causality: Insufficient salt concentration or the presence of high concentrations of surfactants or emulsifiers in the soil can prevent a clean break between the two phases.

  • Troubleshooting Steps:

    • Check Salt Addition: Ensure you are adding the correct amount of QuEChERS salts and that they are being thoroughly mixed immediately after addition.

    • Increase Centrifugation Speed/Time: A higher RCF or a longer centrifugation time can help compact the solid material and improve the separation.

    • Chill the Sample: Placing the tube in a freezer for a few minutes after shaking with the salts can sometimes promote better phase separation.

Quantitative Data Summary

The following table provides a general expectation for recovery and precision with the recommended QuEChERS method for organophosphate pesticides in soil. Note that these values should be confirmed through in-house validation.

ParameterExpected ValueReference
Recovery70-120%
Relative Standard Deviation (RSD)< 20%[10]

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process for troubleshooting common issues in this compound extraction.

Troubleshooting_Logic Start Start Analysis LowRecovery Low Recovery? Start->LowRecovery MatrixEffects Significant Matrix Effects? LowRecovery->MatrixEffects No CheckHydration Verify Soil Hydration LowRecovery->CheckHydration Yes PoorSeparation Poor Phase Separation? MatrixEffects->PoorSeparation No OptimizeDSPE Optimize dSPE Sorbents (e.g., add C18) MatrixEffects->OptimizeDSPE Yes End Successful Analysis PoorSeparation->End No CheckSalts Verify Salt Addition & Mixing PoorSeparation->CheckSalts Yes IncreaseShaking Increase Shaking Time/Intensity CheckHydration->IncreaseShaking ReduceSorbent Reduce dSPE Sorbent Amount IncreaseShaking->ReduceSorbent UseBufferedSalts Use Buffered QuEChERS Salts ReduceSorbent->UseBufferedSalts UseBufferedSalts->MatrixEffects DiluteExtract Dilute Final Extract OptimizeDSPE->DiluteExtract MatrixMatchCal Use Matrix-Matched Calibration DiluteExtract->MatrixMatchCal MatrixMatchCal->PoorSeparation IncreaseCentrifugation Increase Centrifugation (RCF/Time) CheckSalts->IncreaseCentrifugation ChillSample Chill Sample Pre-Centrifugation IncreaseCentrifugation->ChillSample ChillSample->End

Caption: Troubleshooting decision tree for this compound extraction.

References

  • B.K. Matuszewski, M.L. Constanzer, C.M. Chavez-Eng. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17168, this compound. Retrieved from [Link].

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
  • Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). Matrix effects in pesticide multi-residue analysis by liquid chromatography–tandem mass spectrometry.
  • González-Curbelo, M. Á., Varela-Martínez, D. A., & Riaño-Herrera, D. A. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(13), 4323.
  • Lehotay, S. J. (2007). Quick, easy, cheap, effective, rugged, and safe approach for determining pesticide residues. In Pesticide protocols (pp. 239-261). Humana Press.
  • U.S. Environmental Protection Agency. (2007). Method 3550C: Ultrasonic Extraction. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • U.S. Environmental Protection Agency. (1996). Method 8141B: Organophosphorus Compounds by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • HAWACH. (2023). The Highlights of HAWACH QuEChERS Products and Troubleshooting Tips. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1982). Manual of Chemical Methods for Pesticides and Devices. Retrieved from [Link]

  • Rejczak, T., & Tuzimski, T. (2015).
  • Perestrelo, R., Silva, P., Porto-Figueira, P., Pereira, J. A., Silva, C., Medina, S., & Câmara, J. S. (2019). QuEChERS-past, present and future.
  • U.S. Environmental Protection Agency. (1999). Manual of Analytical Methods for the Analysis of Pesticide Residues in Human and Environmental Samples. Retrieved from [Link]

  • Restek Corporation. (n.d.). How to Use QuEChERS for Diverse Sample Types. Retrieved from [Link]

  • Hennion, M. C. (1999). Solid-phase extraction: method development, sorbents, and coupling with liquid chromatography.
  • Frimpong, S., Laryea, G. M., & Agyarko, K. (2013). Assessment of organophosphate pesticide residues in environmental media of Araromi farm settlement, Osun State, Nigeria. Journal of Environmental and Public Health, 2013.
  • U.S. Environmental Protection Agency. (2014). Method 3535A: Solid-Phase Extraction (SPE). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • UCT, LLC. (n.d.). Determination of Pesticide Residues in Soil Using a QuEChERS Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil Introduction. Retrieved from [Link]

  • Separation Science. (n.d.). QuEChERS approach for the determination of pesticide residues in soil. Retrieved from [Link]

  • Gámiz, B., Celis, R., & Hermosín, M. C. (2004). Effect of soil composition and dissolved organic matter on pesticide sorption. Journal of agricultural and food chemistry, 52(18), 5708-5713.

Sources

Troubleshooting poor peak shape in Dicapthon chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Dicapthon Chromatography Troubleshooting Guide. As Senior Application Scientists, we understand that achieving perfect peak shape is critical for accurate quantification and robust analytical methods. This guide is designed to help you diagnose and resolve common peak shape issues you may encounter during your work with this compound and similar molecules. We'll explore the science behind these problems and provide practical, step-by-step solutions.

Frequently Asked Questions (FAQs) on Peak Shape

Q1: My this compound peak is tailing. What are the most likely causes and how do I fix it?

Peak tailing, where a peak exhibits an asymmetry with a trailing edge that is longer than the front, is one of the most common issues in reversed-phase HPLC.[1][2] For a basic compound like this compound, the primary cause is often unwanted secondary interactions with the stationary phase.[3]

Underlying Causes & Solutions:

  • Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (typically > 3), these silanols can become ionized (Si-O⁻) and interact strongly with protonated basic compounds like this compound.[1][3] This secondary ionic interaction is a different retention mechanism from the primary hydrophobic one, causing some molecules to be retained longer, resulting in a tailing peak.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an acid like formic acid or phosphoric acid will protonate the silanol groups, neutralizing their negative charge and minimizing these secondary interactions.[4] It is crucial to operate within a pH range that keeps your analyte consistently ionized or unionized, ideally at least 1-2 pH units away from its pKa.[5][6]

    • Solution 2: Use an End-Capped Column: Modern columns are often "end-capped," where the residual silanols are chemically bonded with a small silylating agent to make them inert.[3][4] Using a high-quality, fully end-capped column is one of the most effective ways to prevent peak tailing for basic analytes.

    • Solution 3: Increase Buffer Concentration: A higher ionic strength in the mobile phase can sometimes help shield the analyte from the charged silanol groups, improving peak shape.[7]

  • Column Overload (Mass Overload): Injecting too much sample mass onto the column can saturate the stationary phase.[8][9] When the concentration of the analyte is too high, the equilibrium between the mobile and stationary phases becomes non-linear, leading to tailing.[3][4]

    • Solution: Perform a sample dilution series (e.g., 1:2, 1:5, 1:10) and inject again. If the peak shape improves and the tailing factor decreases with dilution, you have confirmed mass overload.[3] To fix this, either dilute your sample or use a column with a higher loading capacity (e.g., wider internal diameter or larger pore size).[3][4]

  • Extra-Column Volume: Peak dispersion can occur in the tubing and connections of your HPLC system, outside of the column itself.[10][11] This includes the injector, connecting tubing, and detector flow cell.[11][12] While this typically causes general peak broadening, significant dead volumes from poorly made connections can lead to tailing.[2]

    • Solution: Minimize the length and internal diameter of all connecting tubing, especially between the column and the detector.[1][13] Ensure all fittings are properly tightened and that tubing is cut cleanly and sits flush within the port to avoid dead volumes.[13]

Q2: My peak is fronting. What does this mean?

Peak fronting is the inverse of tailing; the peak is broader in the first half and rises to a sharp point.[4] This is generally less common than tailing but points to specific issues.

Underlying Causes & Solutions:

  • Column Overload (Volume Overload): Injecting a very large volume of a sample, even if the concentration is low, can cause fronting.[8][14] This is especially true if the sample solvent is stronger than the mobile phase.

    • Solution: Reduce the injection volume.[8][15] If a large injection volume is necessary for sensitivity, ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase.[8][16]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, the portion of the sample at the leading edge of the injection band will travel faster through the column than the rest, causing a fronting peak.[8][16][17]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[8][18] If sample solubility is an issue, use the weakest solvent possible that will still fully dissolve the analyte.

  • Column Collapse or Void: A sudden physical change in the column's packed bed, such as the creation of a void at the inlet, can cause severe peak shape distortion, often appearing as fronting or splitting.[4][14][17] This can be caused by operating outside the column's recommended pH and temperature limits or by sudden pressure shocks.[19]

    • Solution: First, confirm a column void by reversing the column (if permissible by the manufacturer) and observing the chromatogram. If the peak shape improves, a void is likely. The permanent solution is to replace the column.[20] To prevent this, always operate within the manufacturer's specified limits for pH, temperature, and pressure.[19]

Q3: My this compound peak is split or has a shoulder. How do I troubleshoot this?

Split peaks are a clear indication of a problem either with the column itself or the sample introduction process.[2][4] The first step is to determine if all peaks in the chromatogram are split or just the analyte of interest.[4][21]

Underlying Causes & Solutions:

If ALL Peaks are Split: The problem is occurring before the separation begins.

  • Partially Blocked Frit: The inlet frit of the column can become partially blocked by particulates from the sample or mobile phase.[4][18] This causes the sample band to be unevenly distributed onto the column head, leading to a split peak.[18]

    • Solution: Try back-flushing the column with an appropriate solvent (check the manufacturer's instructions). If this doesn't work, the column may need to be replaced. To prevent this, always filter your samples and mobile phases and consider using an in-line filter or guard column.[16][18]

  • Column Void/Channel: As mentioned with peak fronting, a void or channel at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[18][21]

    • Solution: Replace the column.[20]

If ONLY the this compound Peak is Split: The issue is likely related to the sample or its specific interaction with the mobile/stationary phase.

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is immiscible with or much stronger than the mobile phase can cause the sample to precipitate or behave erratically upon injection, leading to a distorted or split peak.[4][18][22]

    • Solution: Prepare your sample in the mobile phase.[18] If you must use a different solvent for solubility, use the smallest possible volume of a solvent that is as chromatographically weak as possible.[16]

  • Co-eluting Impurity: The "split" peak may actually be two separate, closely eluting compounds: your analyte and an impurity.[18]

    • Solution: Test this by altering the chromatographic conditions. A small change in mobile phase composition, temperature, or gradient slope should change the relative retention of the two components, confirming if they are distinct.[18] If confirmed, you will need to further develop your method to resolve the two peaks.[23][24]

Visual Troubleshooting Workflow

The following diagram provides a systematic approach to diagnosing the root cause of poor peak shape.

TroubleshootingWorkflow start Observe Poor Peak Shape tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting splitting Split Peak / Shoulder start->splitting tailing_cause1 Secondary Interactions (e.g., Silanols) tailing->tailing_cause1 tailing_cause2 Mass Overload tailing->tailing_cause2 tailing_cause3 Extra-Column Volume tailing->tailing_cause3 fronting_cause1 Sample Solvent Too Strong fronting->fronting_cause1 fronting_cause2 Volume Overload fronting->fronting_cause2 fronting_cause3 Column Void / Collapse fronting->fronting_cause3 split_check Are ALL peaks split? splitting->split_check split_cause_all1 Blocked Inlet Frit split_check->split_cause_all1 Yes split_cause_all2 Column Void / Channel split_check->split_cause_all2 Yes split_cause_single1 Sample Solvent Mismatch split_check->split_cause_single1 No split_cause_single2 Co-eluting Impurity split_check->split_cause_single2 No

Caption: A logical workflow for troubleshooting common peak shape problems.

Data-Driven Diagnosis

To illustrate the impact of mobile phase pH on a basic analyte, consider the following data for a hypothetical this compound analysis.

Mobile Phase pHTailing Factor (USP)Observations
6.52.1Severe tailing, poor peak symmetry.
4.51.6Moderate tailing, some improvement.
3.01.2Minor tailing, acceptable for most applications.
2.51.05Excellent symmetry, nearly perfect Gaussian peak.

This table clearly demonstrates that for a basic compound, reducing the mobile phase pH significantly improves peak shape by minimizing secondary interactions with the silica stationary phase.[4]

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

If you suspect column contamination or blockage is causing your peak shape issues, a systematic flush can often resolve the problem.

Objective: To remove strongly retained contaminants from the column.

Materials:

  • HPLC-grade water

  • Isopropanol (IPA)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Hexane or other non-polar solvent (optional, check column compatibility)

  • Appropriate buffered mobile phases

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.

  • Low pH Wash: Flush the column with 20 column volumes of your acidic mobile phase (e.g., pH 2.5-3.0) without the buffer salt.

  • Organic Solvent Wash: Flush with 20 column volumes of Acetonitrile.

  • Stronger Eluent Wash: Flush with 20 column volumes of Isopropanol. This is effective at removing lipidic or strongly hydrophobic contaminants.

  • Re-equilibration: Flush with 10 column volumes of your initial mobile phase composition (including buffer) until the baseline is stable.

  • Test Performance: Reconnect the column to the detector and inject a standard to check if peak shape has been restored.

Note: Always check your column's care and use manual for solvent compatibility and recommended washing procedures.[20]

References

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved October 28, 2025, from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • Phenomenex. (n.d.). Understanding Peak Fronting in HPLC. Retrieved April 1, 2025, from [Link]

  • Waters. (n.d.). What are some common causes of peak fronting? - WKB255705. Waters Knowledge Base. [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. [Link]

  • Chromatography Today. (n.d.). What is Peak Splitting?[Link]

  • ALWSCI. (n.d.). Common Causes Of Peak Tailing in Chromatography. Retrieved July 17, 2025, from [Link]

  • uHPLCs. (2024, October 24). How to Deal With Peak Splitting in HPLC?[Link]

  • ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?[Link]

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • YouTube. (2025, March 13). What Causes Tailing In Gas Chromatography?[Link]

  • ResearchGate. (n.d.). Influence of the ionic strength of mobile phase on peak shape of antibiotics in RP-HPLC. Retrieved August 7, 2025, from [Link]

  • Phenomenex. (n.d.). Column Volume and Extra-Column Volume. Retrieved July 23, 2025, from [Link]

  • Chromatography Today. (n.d.). What is Peak Fronting?[Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase pH in Chromatographic Separations. [Link]

  • Mastelf. (n.d.). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved February 21, 2025, from [Link]

  • uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column. [Link]

  • LCGC International. (n.d.). Extracolumn Effects. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved June 6, 2025, from [Link]

  • Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • YouTube. (2023, May 18). Important Notices for Daily Use of HPLC: 2. Abnormal peak shape (Effect of column degradation). [Link]

  • ALWSCI. (n.d.). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved March 25, 2025, from [Link]

  • ResearchGate. (n.d.). Effect of extra-column volume on practical chromatographic parameters of sub-2-μm particle-packed columns in ultra-high pressure liquid chromatography. [Link]

  • Element Lab Solutions. (n.d.). GC Column Degradation. [Link]

  • Phenomenex. (2014). Troubleshooting Guide. [Link]

  • MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved November 30, 2025, from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • MicroSolv. (2012, July 7). What is the effect of extra column volume for different HPLC instruments on the same method. [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • ResearchGate. (n.d.). Principles of Chromatography Method Development. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). A process of method development: A chromatographic approach. [Link]

  • National Center for Biotechnology Information. (2021, January 3). Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. [Link]

  • National Center for Biotechnology Information. (n.d.). Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). [Link]

Sources

Technical Support Center: Optimizing Dicapthon Concentration for In Vitro Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Dicapthon Neurotoxicity

This compound is an organophosphate (OP) insecticide that exerts its primary neurotoxic effect through the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine at synaptic clefts.[3] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperstimulation of cholinergic receptors and subsequent neurotoxicity.[2] Beyond its canonical mechanism of AChE inhibition, evidence suggests that organophosphates like this compound can also induce neurotoxic effects through non-cholinergic pathways, including oxidative stress, neuroinflammation, and disruption of calcium homeostasis.[2]

In vitro neurotoxicity studies are essential for elucidating the mechanisms of action of compounds like this compound and for assessing their potential risks to human health.[4] These studies allow for the investigation of cellular and molecular events in a controlled environment, providing valuable data for risk assessment and the development of potential therapeutic interventions.[4] This guide provides a comprehensive resource for researchers, offering troubleshooting advice and frequently asked questions to optimize this compound concentration for reliable and reproducible in vitro neurotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal concentration range for this compound in my initial experiments?

A1: Establishing the appropriate concentration range is a critical first step. A broad concentration range, often spanning several orders of magnitude, is recommended for initial screening. This approach helps to identify a concentration-dependent response and establish the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values.

Causality: A wide range is necessary because the cytotoxic and neurotoxic effects of a compound can occur at vastly different concentrations. Starting too narrow might miss the effective range entirely. Toxicological guidelines often suggest testing concentrations significantly higher than expected in vivo plasma levels to observe effects in in vitro systems.[5][6]

Recommended Practice:

  • Literature Review: Begin by reviewing existing literature on this compound or similar organophosphates to get a preliminary idea of effective concentrations.

  • Logarithmic Dilution Series: Prepare a logarithmic or semi-logarithmic dilution series of this compound. A common starting point is a series ranging from nanomolar (nM) to millimolar (mM) concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM).

  • Dose-Ranging Study: Perform a preliminary dose-ranging study using a simple, rapid viability assay like the MTT assay to determine the cytotoxic concentration range.[7] This will help you select a sub-cytotoxic concentration range for more specific neurotoxicity assays.

Q2: What are the best practices for preparing and storing this compound stock solutions?

A2: Proper preparation and storage of your test compound are crucial for experimental consistency. This compound is a white solid that is practically insoluble in water but soluble in organic solvents like acetone, toluene, and DMSO.[8]

Causality: Improper dissolution or storage can lead to precipitation of the compound in the culture medium, resulting in inaccurate dosing and unreliable results.[9] The stability of the compound in the culture medium over the course of the experiment is also a key consideration.[10]

Recommended Practice:

  • Solvent Selection: Use a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-100 mM) to minimize the final solvent concentration in your cell culture medium. The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[11]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment by diluting in your cell culture medium. Ensure thorough mixing to prevent precipitation.

Q3: Which in vitro models are most suitable for studying this compound neurotoxicity?

A3: The choice of in vitro model depends on the specific research question. Commonly used models for neurotoxicity testing include:

  • Immortalized Neuronal Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): A widely used cell line that can be differentiated into a more mature neuronal phenotype.[12]

    • PC12 (Rat Pheochromocytoma): These cells can be induced to differentiate and extend neurites, making them suitable for studying neurite outgrowth.[13]

  • Primary Neuronal Cultures: These are derived directly from animal brain tissue (e.g., cortical, hippocampal, or dorsal root ganglion neurons). They more closely mimic the in vivo environment but are more challenging to maintain.[14]

  • Induced Pluripotent Stem Cell (iPSC)-derived Neurons: These offer a human-relevant model and can be differentiated into specific neuronal subtypes.[15]

Causality: The biological complexity of the model system influences the interpretation of the results. While immortalized cell lines are robust and reproducible, they are genetically mutated.[16] Primary and iPSC-derived neurons offer higher biological relevance.

Q4: What are the key endpoint assays for assessing this compound's neurotoxic effects?

A4: A multi-parametric approach using a battery of assays is recommended to gain a comprehensive understanding of this compound's neurotoxicity. Key endpoints include:

  • Cell Viability/Cytotoxicity: Assays like MTT, XTT, or LDH release are used to determine the concentration at which this compound causes cell death.[11][17]

  • Acetylcholinesterase (AChE) Activity: A direct measure of this compound's primary mechanism of action.[18][19]

  • Neurite Outgrowth: A sensitive indicator of neurotoxicity, as it reflects the ability of neurons to form and maintain their connections.[15][20]

  • Apoptosis: Assays for caspase-3/7 activity can determine if cell death is occurring through a programmed pathway.[21][22][23]

  • Oxidative Stress: Measurement of reactive oxygen species (ROS) can indicate cellular stress.

  • Mitochondrial Function: Assays that measure mitochondrial membrane potential can reveal effects on cellular energy production.

Causality: Relying on a single endpoint can be misleading. For instance, a compound might inhibit neurite outgrowth at concentrations that do not cause significant cell death, indicating a specific neurotoxic effect rather than general cytotoxicity.[24]

Troubleshooting Guides

Troubleshooting: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
Problem Potential Cause Troubleshooting Steps & Rationale
High variability between replicate wells Edge Effects: Evaporation and temperature fluctuations in the outer wells of the microplate.[11]Fill the perimeter wells with sterile PBS or media without cells and exclude them from data analysis. This creates a buffer zone, ensuring more uniform conditions for the experimental wells.
Inconsistent Cell Seeding: Uneven distribution of cells across the plate.Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between plating each row or column.
Compound Precipitation: this compound coming out of solution in the culture medium.Visually inspect the wells for any precipitate. Ensure the final solvent concentration is low (e.g., <0.5% DMSO).[11] Prepare fresh dilutions for each experiment.
Low Absorbance Readings Low Cell Density: Insufficient number of viable cells to produce a strong signal.[11][25]Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
Short Incubation Time: Inadequate time for the MTT reagent to be metabolized.[11]Optimize the incubation time with the MTT reagent (typically 1-4 hours). Visually confirm the formation of formazan crystals under a microscope.
High Background Absorbance Microbial Contamination: Bacteria or yeast can reduce the MTT reagent.[11][25]Visually inspect plates for contamination. Maintain strict aseptic techniques.
Phenol Red Interference: Phenol red in the culture medium can affect absorbance readings.[11][17]Use a phenol red-free medium during the MTT incubation step.
Troubleshooting: Neurite Outgrowth Assay Issues
Problem Potential Cause Troubleshooting Steps & Rationale
Poor or No Neurite Outgrowth in Control Wells Suboptimal Cell Culture Conditions: Incorrect seeding density, unhealthy cells, or inadequate differentiation.Ensure cells are healthy and in the logarithmic growth phase before plating. Optimize seeding density to avoid overcrowding or sparse cultures. Confirm that differentiation protocols are being followed correctly.
Coating of Culture Surface: Improper coating of plates with substrates like poly-L-lysine or laminin.Verify the concentration and incubation time for the coating substrate. Ensure even coating of the well surface.
High Variability in Neurite Length Inconsistent Differentiation: Cells are not at a uniform stage of differentiation.Standardize the differentiation protocol, including the timing and concentration of differentiation factors.
Imaging and Analysis Artifacts: Inconsistent focus, background fluorescence, or incorrect analysis parameters.[26]Optimize image acquisition settings. Use appropriate software for automated neurite tracing and analysis to ensure objectivity.[20]
Troubleshooting: Acetylcholinesterase (AChE) Activity Assay
Problem Potential Cause Troubleshooting Steps & Rationale
Low Signal or No Inhibition Inactive Enzyme: AChE enzyme has lost activity due to improper storage or handling.Prepare fresh enzyme solutions for each experiment.[18] Store enzyme stocks according to the manufacturer's instructions.
Incorrect Buffer pH: The pH of the assay buffer is not optimal for enzyme activity.Prepare the buffer fresh and verify the pH. The optimal pH is typically around 8.0.[18]
High Background Signal Non-enzymatic Hydrolysis of Substrate: The substrate is breaking down spontaneously.Run a control without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract this from the experimental values.
Interference from Test Compound: this compound or the solvent may interfere with the colorimetric or fluorometric detection.Run a control with the test compound but without the enzyme to check for interference.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[17][27]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle control (e.g., DMSO) and untreated control wells.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570-590 nm using a microplate reader.[17]

Protocol 2: High-Content Imaging for Neurite Outgrowth

This protocol is based on established high-content screening methods.[15][20]

  • Cell Seeding and Differentiation: Seed neuronal cells (e.g., differentiated SH-SY5Y or iPSC-derived neurons) on coated plates (e.g., poly-L-lysine) and allow them to differentiate and extend neurites.

  • Compound Treatment: Treat the differentiated cells with a range of non-cytotoxic concentrations of this compound for 24-48 hours.

  • Staining: Fix the cells and stain with fluorescent markers for neurons (e.g., β-III tubulin) and cell nuclei (e.g., DAPI). Live-cell staining options are also available.[28]

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify various neurite outgrowth parameters, such as total neurite length, number of branches, and number of neurites per cell.

Protocol 3: Acetylcholinesterase (AChE) Activity Assay

This protocol is based on the Ellman method.[3][18][29]

  • Prepare Reagents: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0), AChE solution, acetylthiocholine (ATCh) substrate, and DTNB (Ellman's reagent).[18]

  • Assay Setup: In a 96-well plate, add the assay buffer, AChE solution, and varying concentrations of this compound. Include a control without inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow this compound to interact with the enzyme.[18]

  • Initiate Reaction: Add the ATCh substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for this compound.

Visualizations

Experimental Workflow for this compound Neurotoxicity Assessment

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Neurotoxicity Assessment A Prepare this compound Stock (Logarithmic Dilutions) B Cell Seeding (e.g., SH-SY5Y) A->B C MTT Assay (24h, 48h, 72h) B->C D Determine Cytotoxic Range (IC50) C->D E Select Sub-Cytotoxic Concentrations D->E Inform Concentration Selection F Neurite Outgrowth Assay E->F G AChE Activity Assay E->G H Apoptosis Assay (Caspase-3/7) E->H I Data Analysis & Interpretation F->I G->I H->I

Caption: Workflow for this compound in vitro neurotoxicity testing.

Signaling Pathway of this compound-Induced Neurotoxicity

G cluster_nonchol Non-Cholinergic Pathways This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ROS Oxidative Stress (ROS Production) This compound->ROS Induces ACh Acetylcholine (ACh) AChE->ACh Breaks down Chol_Rec Cholinergic Receptors ACh->Chol_Rec Activates Hyperstim Neuronal Hyperstimulation Chol_Rec->Hyperstim Neurotox Neurotoxicity Hyperstim->Neurotox Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Apoptosis Mito_Dys->Apoptosis Apoptosis->Neurotox

Caption: this compound's primary and secondary neurotoxic pathways.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Acetylcholinesterase (AChE) Assay.
  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit.
  • National Institutes of Health. (n.d.). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401).
  • Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit.
  • Bio-protocol. (2016). Neurite Outgrowth Assay.
  • Albrecht, W., Ghallab, A., & Hengstler, J. G. (2020). Which concentrations are optimal for in vitro testing?. Archives of toxicology, 94(3), 989-990.
  • National Institutes of Health. (n.d.). DEVELOPMENTAL NEUROTOXICITY OF ORGANOPHOSPHATES TARGETS CELL CYCLE AND APOPTOSIS, REVEALED BY TRANSCRIPTIONAL PROFILES IN VIVO AND IN VITRO.
  • OECD. (n.d.). In vitro assays for developmental neurotoxicity.
  • PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
  • PubMed Central. (n.d.). In vitro techniques for the assessment of neurotoxicity.
  • Sigma-Aldrich. (n.d.). Neurite Outgrowth Assays.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin.
  • Abcam. (n.d.). MTT assay protocol.
  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001.
  • ResearchGate. (2020). Which concentrations are optimal for in vitro testing?.
  • Frontiers. (n.d.). Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds.
  • Molecular Devices. (n.d.). Neurite Outgrowth, Neurotoxicity.
  • Thermo Fisher Scientific. (n.d.). Measuring Neuronal Cell Health through Viability and Neurite Outgrowth.
  • National Institutes of Health. (n.d.). Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • ResearchGate. (2015). I ran my MTT assay twice and get no results, can someone please assess my method and help to correct the errors?.
  • National Institutes of Health. (n.d.). This compound | C8H9ClNO5PS | CID 17168 - PubChem.
  • National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening - Assay Guidance Manual.
  • YouTube. (2013). High Content Imaging Approaches in Neurotoxicology and Neurodegeneration Research.
  • IMR Press. (2008). Neurotoxicity of pesticides: a brief review.
  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (n.d.).
  • PubMed Central. (n.d.). Mechanisms of organophosphate neurotoxicity.
  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?.
  • PubMed. (2016). Cell culture media impact on drug product solution stability.

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Dicapthon solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Dicapthon. This center is designed for researchers, scientists, and professionals in toxicology and environmental science who are working with this compound. We understand that its challenging solubility profile can be a significant hurdle in experimental design. This guide provides in-depth, science-backed answers and troubleshooting protocols to help you achieve consistent and reliable results.

Core Issue: Understanding this compound's Poor Aqueous Solubility

This compound (CAS No. 2463-84-5) is an organophosphorus insecticide.[1] Structurally, it is a non-polar, hydrophobic molecule, which is the primary reason for its very low solubility in water. The PubChem database notes it as "practically insoluble in water"[2]. This characteristic is common for many organophosphate pesticides, as it facilitates absorption through the waxy cuticles of insects. However, for researchers needing to prepare aqueous solutions for bioassays, analytical standards, or environmental fate studies, this presents a significant challenge.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered when attempting to dissolve this compound in aqueous systems.

Q1: What is the actual aqueous solubility of this compound? Can you provide specific values?

Answer: The reported aqueous solubility of this compound is quite low. It's crucial to work with accurate values to avoid preparing supersaturated and unstable solutions. Below is a summary of its solubility in water and common organic solvents.

SolventSolubility ValueSource
Water 7.8 mg/L (at room temperature)ChemicalBook[3]
Water 14.7 mg/L (at 20 °C)PubChem (HSDB)[2]
AcetoneSolublePubChem[2]
TolueneSolublePubChem[2]
XyleneSolublePubChem[2]
DMSOSolubleTargetMol[4]

Insight: The slight variation in reported water solubility values (7.8 vs. 14.7 mg/L) is common and can depend on the experimental method, temperature, and purity of the compound. For practical purposes, researchers should assume the aqueous solubility is in the range of ~5-15 µg/mL . Attempting to make direct aqueous solutions above this concentration will likely fail.

Q2: I added this compound powder directly to my aqueous buffer, and it won't dissolve. What went wrong?

Answer: This is an expected outcome due to this compound's hydrophobic nature (logP = 3.58)[2]. Direct dissolution in aqueous media is not a viable method for preparing working solutions. The non-polar molecule cannot effectively interact with the polar water molecules, leading to non-dissolution or the formation of a suspension rather than a true solution.

The correct and universally accepted method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your final aqueous medium.

Q3: What is the best practice for preparing a stable, concentrated stock solution of this compound?

Answer: The key is to select an appropriate organic solvent that can dissolve this compound at a high concentration and is miscible with your final aqueous system. Dimethyl sulfoxide (DMSO) is an excellent first choice for many biological applications.

Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
  • Preparation: Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. This compound is a toxic insecticide.[5]

  • Weighing: Accurately weigh out 2.98 mg of this compound powder (Molecular Weight: 297.65 g/mol ).[5][6]

  • Dissolution: Add the weighed this compound to a clean glass vial. Using a calibrated pipette, add 1.0 mL of high-purity, anhydrous DMSO.

  • Mixing: Cap the vial securely. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed, but ensure the vial is tightly sealed.

  • Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C for long-term stability (months to years) or at 4°C for short-term use (days to weeks).[5]

G cluster_prep Step 1: Preparation cluster_weigh Step 2: Weighing cluster_dissolve Step 3: Dissolution cluster_mix Step 4: Mixing cluster_store Step 5: Storage prep_info Work in Fume Hood Wear appropriate PPE weigh Weigh 2.98 mg This compound Powder add_dmso Add 1.0 mL Anhydrous DMSO weigh->add_dmso Transfer solid to vial mix Vortex until fully dissolved (Gentle warming if needed) add_dmso->mix store Store at -20°C in amber vial mix->store

Workflow for preparing a this compound stock solution.
Q4: My this compound precipitates when I dilute the organic stock into my aqueous buffer. How do I fix this?

Answer: This is a common problem known as "crashing out." It happens when the concentration of the organic solvent in the final aqueous solution is too low to keep the hydrophobic compound dissolved. The this compound molecules aggregate and precipitate out of the solution.

Troubleshooting Strategies:
  • Decrease the Final Concentration: The most straightforward solution is to lower the target concentration of this compound in your aqueous medium.

  • Maintain Sufficient Co-solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is high enough to maintain solubility. A final DMSO concentration of 0.1% to 0.5% is often sufficient and is tolerated by many cell-based assays. Always run a vehicle control (buffer + same % of DMSO) to account for any solvent effects.[7]

  • Improve Mixing Technique: When diluting, add the stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion prevents localized high concentrations that can initiate precipitation.

  • Consider Surfactants: For some applications, adding a non-ionic surfactant like Tween® 80 or Triton™ X-100 at a low concentration (e.g., 0.01% - 0.05%) can help create micelles that encapsulate the this compound, improving its apparent solubility and stability in the aqueous phase.

Sources

Preventing Dicapthon degradation during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Dicapthon. This guide is designed to provide in-depth, field-proven insights into preventing the degradation of this compound during sample preparation, ensuring the accuracy and reliability of your analytical results. Unstable analytes are a significant source of error, and this document provides both the "how" and the "why" behind robust analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during sample preparation so critical?
Q2: What are the primary environmental factors that cause this compound to degrade?

This compound is susceptible to degradation from several common laboratory and environmental factors. The primary drivers of abiotic degradation are:

  • pH (Hydrolysis): this compound is prone to hydrolysis, a reaction that breaks the ester bond. This process is significantly accelerated in alkaline (basic) conditions.[1]

  • Temperature (Thermal Degradation): Elevated temperatures increase the rate of chemical reactions, including hydrolysis and other decomposition pathways.[3][4][5]

  • Light (Photodegradation): Exposure to light, particularly UV radiation, can induce photochemical reactions that break down the this compound molecule.[1][6]

Q3: What are the main degradation products of this compound I should be aware of?

During analysis, two principal degradation products may be observed:

  • 2-Chloro-4-nitrophenol: This is the primary product of hydrolysis, where the phosphate ester bond is cleaved.[1]

  • This compound Oxon (O-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphate): In biological systems or through oxidative processes, the sulfur atom (thiono group, P=S) can be replaced by an oxygen atom (oxo group, P=O).[1] This "oxon" analog is often a more potent cholinesterase inhibitor than the parent compound.

Q4: What are the best practices for storing this compound stock solutions and prepared samples?

To ensure long-term and short-term stability, adhere to the following storage conditions:

  • Stock Solutions: Prepare stock solutions in a stable, non-reactive, and preferably acidic solvent like acidified acetonitrile or toluene.[7][8] Store them in amber glass vials to protect from light and at -20°C for long-term storage (months to years).[9]

  • Prepared Samples (Final Extracts): After extraction and cleanup, samples should be stored in amber autosampler vials, sealed tightly, and kept at 0-4°C if analysis is to be performed within a few days. For longer storage, -20°C is required.[9]

Troubleshooting Guide: Preventing this compound Degradation

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Problem 1: My analytical recovery of this compound is consistently low and variable.

Likely Cause: This is the most common symptom of analyte degradation during the sample preparation workflow. The loss is likely occurring at one or more stages due to hydrolysis, thermal stress, or photodegradation.

Self-Validating Troubleshooting & Solutions:

  • Check Your pH: The rate of hydrolysis for this compound increases with alkalinity.[1] Many sample matrices can be neutral or slightly basic, promoting degradation once the analyte is extracted.

    • Solution: Acidify your extraction solvent. The addition of a small amount of weak acid, such as 0.1% (v/v) acetic acid, to acetonitrile or acetone has been shown to dramatically improve the stability of pH-sensitive pesticides.[7][8] This simple step neutralizes basic sites in the sample and maintains a protective acidic environment for the analyte.

  • Control the Temperature: Organophosphates can degrade at elevated temperatures.[5] Steps like solvent evaporation using heat or leaving samples at room temperature for extended periods can contribute to significant loss.

    • Solution: Perform all extraction and cleanup steps on ice or using pre-chilled racks and solvents. If a concentration step is necessary, use a gentle stream of nitrogen at room temperature instead of heated evaporation blocks.

  • Minimize Light Exposure: Photodegradation can occur rapidly, especially in clear glass containers or under direct laboratory lighting.[1]

    • Solution: Use amber glassware or vials for all steps of the procedure.[9] If amberware is unavailable, wrap clear glass containers in aluminum foil. Avoid leaving samples on the benchtop for prolonged periods.

  • Evaluate Your Solvent Choice: While this compound is soluble in many common solvents, some may contain impurities that can accelerate degradation. The polarity of the solvent can also influence stability.[7][10]

    • Solution: Use high-purity, pesticide-grade, or HPLC-grade solvents. As a best practice, test new lots of solvents for potential degradative effects. Acetonitrile (acidified) is an excellent choice for extracting a wide range of pesticides, including this compound, and is compatible with both GC and LC analysis.[11]

Problem 2: I am observing a large, unidentified peak in my chromatogram that is absent in my calibration standards.

Likely Cause: This peak is very likely a degradation product of this compound, most commonly the hydrolysis product, 2-chloro-4-nitrophenol.[1] Its presence indicates that degradation has occurred either in the sample before extraction or during your preparation workflow.

Self-Validating Troubleshooting & Solutions:

  • Confirm the Degradant's Identity:

    • Solution: Obtain a certified reference standard of 2-chloro-4-nitrophenol. Prepare a dilute solution and inject it into your analytical system (GC-MS or LC-MS). Compare the retention time and mass spectrum of the standard with the unknown peak in your sample chromatogram. A match confirms the identity and the existence of a degradation problem.

  • Isolate the Source of Degradation:

    • Solution: Perform a systematic stability study. Spike a clean, inert matrix (e.g., reagent water or sand) with a known amount of this compound and process it through your entire sample preparation procedure. Analyze the final extract immediately and then again after 24 and 48 hours of storage under your typical conditions. The appearance and growth of the 2-chloro-4-nitrophenol peak will pinpoint that the degradation is happening post-extraction. If the peak is present immediately after extraction, the issue lies within the extraction/cleanup steps themselves. Implement the solutions from Problem 1 to mitigate this.

Problem 3: My results are inconsistent when analyzing biological matrices (e.g., plasma, tissue homogenates).

Likely Cause: Biological samples contain active enzymes, such as esterases and phosphotriesterases, that can rapidly metabolize organophosphates like this compound.[12][13][14] This biotic degradation occurs in addition to the abiotic factors previously discussed.

Self-Validating Troubleshooting & Solutions:

  • Quench Enzymatic Activity Immediately: The key is to denature the metabolic enzymes as quickly as possible after sample collection.

    • Solution 1 (Immediate Freezing): Flash-freeze biological samples in liquid nitrogen or on dry ice immediately after collection and store them at -80°C until you are ready for extraction.

    • Solution 2 (Solvent Precipitation): Begin your extraction by immediately homogenizing the sample in a large volume of ice-cold, acidified organic solvent (e.g., acetonitrile with 0.1% acetic acid). The organic solvent will precipitate proteins and denature the enzymes, effectively halting metabolic degradation. This is a core principle of the widely used QuEChERS method.[15]

  • Validate with a Fortified Matrix Blank:

    • Solution: Obtain a control matrix (e.g., blank plasma from an untreated animal). Fortify (spike) one aliquot with this compound and leave it at room temperature for 30 minutes before extraction. Fortify a second aliquot and immediately process it using the enzyme-quenching method described above. A significantly lower recovery in the first sample is a definitive validation of enzymatic degradation and confirms the necessity of your quenching protocol.

Visualized Workflows & Data

This compound Degradation Pathways

The following diagram illustrates the two primary degradation pathways for this compound. Understanding these transformations is key to identifying potential issues in your analysis.

G This compound This compound (Parent Compound, P=S) Hydrolysis_Product 2-Chloro-4-nitrophenol (Hydrolysis Product) This compound->Hydrolysis_Product  Hydrolysis  (High pH, Temp) Oxon_Analog This compound Oxon (Oxidative Product, P=O) This compound->Oxon_Analog  Oxidation  (e.g., Metabolism)

Caption: Major degradation pathways of this compound.

Recommended Sample Preparation Workflow

This workflow integrates best practices to minimize analyte loss at every stage.

cluster_prep Sample Collection & Initial Prep cluster_extraction Extraction & Cleanup cluster_analysis Analysis Collect 1. Sample Collection Homogenize 2. Homogenize Sample (If solid) Collect->Homogenize Spike 3. Add Surrogate/QC Spike Homogenize->Spike ccp1 Critical Control Point: Work quickly, on ice, away from light. Homogenize->ccp1 Extract 4. Extract with Ice-Cold Acidified Acetonitrile Spike->Extract dSPE 5. Add QuEChERS Salts & Centrifuge Extract->dSPE ccp2 Critical Control Point: Use acidified solvent to prevent hydrolysis. Extract->ccp2 Cleanup 6. d-SPE Cleanup (e.g., PSA/C18) dSPE->Cleanup Evaporate 7. Concentrate Under N2 (No Heat) Cleanup->Evaporate Reconstitute 8. Reconstitute in Appropriate Solvent Evaporate->Reconstitute Analyze 9. GC-MS or LC-MS Analysis Reconstitute->Analyze ccp3 Critical Control Point: Store final extract at 4°C (short-term) or -20°C (long-term). Reconstitute->ccp3

Caption: Recommended workflow with critical stability control points.

Summary Data & Protocols

Table 1: this compound Physicochemical Properties
PropertyValueSource
CAS Number 2463-84-5[1][16]
Molecular Formula C₈H₉ClNO₅PS[1][2]
Molecular Weight 297.65 g/mol [1][9]
Physical State White crystalline solid[1]
Melting Point 53 °C[1][16]
Water Solubility Practically insoluble (7.8 mg/L)[1][16]
Solubility Soluble in acetone, toluene, xylene, ethyl acetate[1]
LogP (Kow) 3.58[1]
Table 2: Key Parameters for Preventing this compound Degradation
ParameterRisk FactorRecommended Control MeasureRationale
pH Alkaline conditions (pH > 7)Maintain a slightly acidic environment (pH 4-6) by using acidified solvents (e.g., 0.1% acetic acid).Prevents base-catalyzed hydrolysis of the phosphate ester bond.[1][7]
Temperature Elevated temperatures (>25°C)Perform extractions on ice; store samples at 4°C (short-term) or -20°C (long-term).[9]Reduces the kinetic rate of all degradation reactions.[5]
Light UV and ambient laboratory lightUse amber glass vials or wrap clear vials in foil; minimize exposure time on benchtops.Prevents photodegradation.[1][6]
Solvent Impurities, reactivityUse high-purity, pesticide-grade solvents. Acidified acetonitrile is a robust choice.Minimizes solvent-induced degradation and ensures compatibility with multiple analytical platforms.[8][11]
Matrix Endogenous enzymes in biological samplesImmediately flash-freeze samples or homogenize in ice-cold organic solvent.Denatures enzymes to halt biotic/metabolic degradation.[12][14]
Protocol 1: Preparation of Stable this compound Stock and Working Standards
  • Select Solvent: Choose a high-purity, HPLC or pesticide-grade solvent. Toluene or acidified acetonitrile (add 100 µL of glacial acetic acid to 100 mL of acetonitrile) are recommended.[7]

  • Weighing: Accurately weigh at least 10 mg of neat this compound standard (purity >98%) using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed standard to a 10 mL amber glass volumetric flask. Dissolve and bring to volume with your chosen solvent to create a ~1 mg/mL stock solution.

  • Storage: Tightly cap the flask and store in a freezer at -20°C. This stock solution should be stable for over a year.[9][17]

  • Working Standards: Prepare intermediate and working-level calibration standards by diluting the stock solution in your final mobile phase or reconstitution solvent. Prepare these fresh weekly or monthly and store at 4°C or -20°C in sealed amber vials.

References

  • Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. (n.d.). MDPI. Available at: [Link]

  • Mohamed, A. H., Noorhisham, N. A., Yahaya, N., Mohamad, S., Kamaruzzaman, S., Osman, H., & Aboul-Enein, H. Y. (2021). Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. Critical Reviews in Analytical Chemistry, 53(4), 906–927. Available at: [Link]

  • Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices | Request PDF. (2021). ResearchGate. Available at: [Link]

  • A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples. (2020). International Journal of Food Science and Agriculture, 4(4), 410-418. Available at: [Link]

  • This compound. (n.d.). PubChem. National Institutes of Health. Available at: [Link]

  • The effects of heat treatment on the degradation of the organophosphate pesticide chlorpyrifos-ethyl in tomato homogenate | Request PDF. (2018). ResearchGate. Available at: [Link]

  • ORGANOPHOSPHORUS PESTICIDES 5600. (n.d.). Centers for Disease Control and Prevention. Available at: [Link]

  • Effect of heat processing on degradation of organophosphorus compounds in milk. (2017). The Pharma Innovation Journal, 6(2), 29-34. Available at: [Link]

  • Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. (2023). UM Research Repository. Available at: [Link]

  • Mali, H., Ahire, M., & Kapadnis, B. (2022). Degradation insight of organophosphate pesticide chlorpyrifos through novel intermediate 2,6-dihydroxypyridine by Arthrobacter sp. HM01. Scientific Reports, 12(1), 5195. Available at: [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. (2022). MDPI. Available at: [Link]

  • This compound. (n.d.). Cheméo. Available at: [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Evangelista, L. S., & de la Cruz, A. A. (2009). Photocatalytic degradation of organophosphate and phosphonoglycine pesticides using TiO2 immobilized on silica gel. Philippine Journal of Science, 138(2), 159-167. Available at: [Link]

  • Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited | Request PDF. (2019). ResearchGate. Available at: [Link]

  • Al-Qaradawi, S., Al-Jabir, H., & Al-Ansari, A. (2022). Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. International Journal of Environmental Research and Public Health, 19(3), 1113. Available at: [Link]

  • Stabilization strategies for unstable pesticides in calibration reference materials. (2023). IOP Conference Series: Earth and Environmental Science, 1172, 012013. Available at: [Link]

  • Adsorption and Photocatalytic Degradation of Pesticides into Nanocomposites: A Review. (2022). MDPI. Available at: [Link]

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. Available at: [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Pesticide Analysis Guide. (n.d.). O.I. Analytical. Available at: [Link]

  • Torrents, A., Anderson, B. G., & Stone, A. T. (1997). Investigation of the Heterogeneously Catalyzed Hydrolysis of Organophosphorus Pesticides. Environmental Science & Technology, 31(5), 1476–1481. Available at: [Link]

  • Aburas, M. (2021). Experimental Insights into Biochemical Degradation of the Organophosphate Pesticide, Diazinon by Soil Microorganisms and Mechanisms of Actions. Bioscience and Biotechnology Research Communications, 14(3), 1147-1157. Available at: [Link]

  • Munnecke, D. M. (1979). Hydrolysis of organophosphate insecticides by an immobilized-enzyme system. Biotechnology and Bioengineering, 21(12), 2247–2261. Available at: [Link]

  • Acid Hydrolysis of Military Standard Formulations of Diazinon. (1977). Journal of Agricultural and Food Chemistry, 25(6), 1341–1343. Available at: [Link]

  • Microbial Degradation of Organophosphate Pesticides: A Review. (2015). Pedosphere, 25(3), 317-331. Available at: [Link]

  • Zipper, H. (2014). Stability of Pesticide Stock Solutions. EU Reference Laboratories for Residues of Pesticides. Available at: [Link]

  • Maštovská, K., & Lehotay, S. J. (2004). Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. Journal of Chromatography A, 1040(2), 259–272. Available at: [Link]

  • Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. (2004). ResearchGate. Available at: [Link]

  • Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. (2023). MDPI. Available at: [Link]

  • Comparison of Degradation Reactions under Alkaline and Radical Conditions. (n.d.). RSC Publishing. Available at: [Link]

  • Degradation of pesticides. (n.d.). ALS Life Sciences Europe. Available at: [Link]

  • Maštovská, K., & Lehotay, S. J. (2004). Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. Journal of Chromatography A, 1040(2), 259–272. Available at: [Link]

  • Biodegradation of Organophosphorus Compounds Predicted by Enzymatic Process Using Molecular Modelling and Observed in Soil Samples Through Analytical Techniques and Microbiological Analysis: A Comparison. (2020). International Journal of Molecular Sciences, 21(17), 6333. Available at: [Link]

Sources

Minimizing interference in electrochemical detection of Dicapthon

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the electrochemical detection of Dicapthon. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and ensure the accuracy and reliability of your results.

Troubleshooting Guide: Minimizing Interference

Interference is a primary challenge in the sensitive and selective electrochemical detection of this compound, particularly in complex matrices like agricultural and environmental samples.[1][2][3] This section provides a systematic approach to identifying and mitigating common sources of interference.

Q1: My sensor is showing a high background signal or overlapping peaks. How can I identify the source of interference?

Possible Causes and Solutions:

  • Electroactive Interferences: Complex samples often contain other electroactive species that can oxidize or reduce at potentials similar to this compound, leading to overlapping voltammetric peaks.[4] Common interferents for organophosphate pesticide analysis include other pesticides, phenolic compounds (like p-nitrophenol, a degradation product), and some inorganic ions.[5][6]

    • Solution 1: Matrix Blank Analysis: Analyze a sample matrix that is known to be free of this compound. Any signal observed can be attributed to interfering species.

    • Solution 2: Standard Addition Method: The standard addition method can help to quantify this compound in the presence of a constant background interference.[7]

    • Solution 3: Chromatographic Separation: For highly complex matrices, coupling your electrochemical detector with a separation technique like High-Performance Liquid Chromatography (HPLC) can resolve this compound from interfering compounds before detection.[1][8]

  • Electrode Fouling: The surface of the working electrode can become contaminated by sample components, leading to a decrease in signal and poor reproducibility.

    • Solution: Electrode Surface Regeneration: Implement a cleaning protocol for your electrode between measurements. This may involve mechanical polishing, electrochemical cleaning cycles in a blank electrolyte, or sonication. The appropriate method will depend on your electrode material.

Q2: The sensitivity of my measurement is poor, and the limit of detection (LOD) is too high. What can I do to improve performance?

Possible Causes and Solutions:

  • Suboptimal pH of Supporting Electrolyte: The electrochemical behavior of organophosphates like this compound is often pH-dependent.[5][9][10] An inappropriate pH can lead to a weaker signal.

    • Solution: pH Optimization Study: Perform a systematic study by varying the pH of your supporting electrolyte (e.g., using a Britton-Robinson or phosphate buffer) and measuring the peak current for a known concentration of this compound. A pH of 7.0 has been found to be optimal for the adsorption of some organophosphates on specific modified electrodes.[5]

  • Inadequate Electrode Material: Bare electrodes may lack the necessary catalytic activity or surface area for sensitive this compound detection.[1][11]

    • Solution: Electrode Surface Modification: Modifying the electrode surface with nanomaterials can significantly enhance performance.[1][12][13][14][15] Materials like silver-doped titanium dioxide (Ag-TiO2) nanoparticles have been shown to improve electron transport and electrocatalytic activity for this compound detection.[16] Other effective modifiers for organophosphate sensing include zirconia nanoparticles, carbon nanotubes, and graphene.[5][17][18]

    Experimental Protocol: Electrode Modification with Nanomaterials (Example)

    • Electrode Preparation: Polish a glassy carbon electrode (GCE) with alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean surface.

    • Modifier Deposition: Prepare a stable dispersion of the chosen nanomaterial (e.g., Ag-TiO2 nanoparticles) in a suitable solvent. The deposition can be achieved through methods like drop-casting a small volume of the suspension onto the electrode surface and allowing it to dry, or through electrodeposition.[14][16]

    • Characterization: Characterize the modified electrode surface using techniques like Cyclic Voltammetry (CV) in a redox probe solution (e.g., ferricyanide) and Electrochemical Impedance Spectroscopy (EIS) to confirm successful modification and assess the changes in electron transfer properties.[6][12][13][19]

  • Inefficient Preconcentration: For trace-level detection, accumulating the analyte at the electrode surface before the measurement is crucial.

    • Solution: Optimize Accumulation Parameters: Investigate the effect of accumulation potential and time on the peak current. Applying a specific potential for a set duration can enhance the adsorption of this compound onto the electrode surface, thereby increasing the signal.

Frequently Asked Questions (FAQs)

Q1: What is the best electrochemical technique for this compound analysis?

For quantitative analysis of this compound, Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are generally preferred over Cyclic Voltammetry (CV).[9][12] DPV and SWV are pulse techniques that minimize the contribution of capacitive current, resulting in improved sensitivity and lower detection limits.[13] CV is more commonly used for initial characterization of the electrochemical behavior of this compound and for studying the properties of modified electrodes.[9][12]

Q2: How do I choose the right supporting electrolyte?

The choice of supporting electrolyte is critical and should be based on the following criteria:

  • pH Buffering Capacity: The electrolyte should maintain a stable pH throughout the experiment. Phosphate, acetate, and Britton-Robinson buffers are common choices.

  • Electrochemical Window: The electrolyte should not undergo electrochemical reactions within the potential range required for this compound detection.

  • Ionic Strength: Sufficient ionic strength is necessary to minimize solution resistance.

  • Compatibility: The electrolyte components should not interfere with the detection of this compound or foul the electrode. The stability of this compound in the chosen electrolyte should also be considered.[20][21][22][23]

Q3: How can I validate my electrochemical method for this compound detection?

Method validation is essential to ensure the reliability of your results.[8][24] Key validation parameters include:[25][26]

  • Selectivity: The ability to detect this compound in the presence of potential interferents. This can be assessed by analyzing spiked samples containing known concentrations of interfering substances.[27]

  • Linearity and Range: The concentration range over which the sensor response is directly proportional to the this compound concentration.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. Precision is the degree of agreement among repeated measurements.

  • Stability: The stability of the sensor response over time.

Data Summary: Performance of Modified Electrodes for this compound and Related Pesticides
Electrode ModificationAnalyteTechniqueLinear RangeLODReference
Silver-doped TiO2 Nanoparticles/GCEThis compoundVoltammetry1 to 165 µg/mL0.005 µg/mL[16]
Zirconia Nanoparticles/Au ElectrodeMethyl ParathionSWV5 to 100 ng/mL1 ng/mL[5]
Nanostructured Gold-Modified ElectrodeMethyl ParathionDPV0.01 to 4 ppm5.9 ppb[6]

Visualizing the Workflow and Concepts

Diagram 1: Troubleshooting Workflow for Poor Signal

Start Poor Signal or High LOD Check_pH Is the pH of the supporting electrolyte optimized? Start->Check_pH Optimize_pH Perform pH optimization study Check_pH->Optimize_pH No Check_Electrode Are you using a modified electrode? Check_pH->Check_Electrode Yes Optimize_pH->Check_Electrode Modify_Electrode Modify electrode with nanomaterials (e.g., Ag-TiO2, AuNPs, CNTs) Check_Electrode->Modify_Electrode No Check_Preconcentration Have preconcentration parameters been optimized? Check_Electrode->Check_Preconcentration Yes Modify_Electrode->Check_Preconcentration Optimize_Preconcentration Optimize accumulation potential and time Check_Preconcentration->Optimize_Preconcentration No Re_evaluate Re-evaluate sensor performance Check_Preconcentration->Re_evaluate Yes Optimize_Preconcentration->Re_evaluate End Improved Sensitivity Re_evaluate->End

Caption: A logical workflow for troubleshooting poor sensitivity in this compound detection.

Diagram 2: Interference Mitigation Strategy

cluster_problem Problem Identification cluster_solutions Mitigation Strategies cluster_outcome Desired Outcome Problem High Background or Overlapping Peaks S1 Matrix Blank Analysis Identify signal from interfering species Problem->S1 Is interference from the matrix? S2 Electrode Surface Modification Enhance selectivity and lower potential Problem->S2 Can selectivity be improved? S3 Sample Pre-treatment Use SPE or QuEChERS for cleanup Problem->S3 Is the sample complex? S4 Instrumental Optimization Couple with HPLC for separation Problem->S4 Are interferences inseparable electrochemically? S1->S2 S2->S3 S3->S4 Outcome Selective and Sensitive this compound Detection S4->Outcome

Caption: A flowchart of strategies to mitigate interference in electrochemical analysis.

References

  • Electrochemical (Bio)Sensors for Pesticides Detection Using Screen-Printed Electrodes. (n.d.). MDPI. Retrieved from [Link]

  • A Review of Voltammetric Techniques for Sensitive Detection of Organophosphate Pesticides in Environmental Samples | ACS Omega. (n.d.). ACS Publications. Retrieved from [Link]

  • Effect of the pH of the supporting electrolyte on the electrochemical signal of fenitrothion. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Development on the Electrochemical Detection of Selected Pesticides: A Focused Review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Effective electrochemical sensor by using silver doped TiO2 nanoparticles modified glassy carbon electrode for determination of this compound pesticide in agricultural food. (n.d.). ResearchGate. Retrieved from [Link]

  • Metal oxide-based electrochemical sensors for pesticide detection in water and food samples: a review. (2023, December 19). RSC Publishing. Retrieved from [Link]

  • Electrochemical Sensor for Organophosphate Pesticides and Nerve Agents Using Zirconia Nanoparticles as Selective Sorbents | Analytical Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • How can I prevent the interference effects of pesticides which is same group in Electrochemical measurements (Voltammetry) ?. (2014, March 22). ResearchGate. Retrieved from [Link]

  • Electrochemical Organophosphorus Pesticide Detection Using Nanostructured Gold-Modified Electrodes. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Electrochemical Methods in Pesticides Control. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Sample Preparation Techniques for Electrochemical Analysis of Pesticides and Heavy Metals in Environmental and Food Samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Role of flexible sensors for the electrochemical detection of organophosphate-based chemical warfare agents. (2024, July 30). Taylor & Francis Online. Retrieved from [Link]

  • Physical Surface Modification of Carbon-Nanotube/Polydimethylsiloxane Composite Electrodes for High-Sensitivity DNA Detection. (2021, October 10). PubMed. Retrieved from [Link]

  • Metal oxide-based electrochemical sensors for pesticide detection in water and food samples: a review. (n.d.). Environmental Science: Advances (RSC Publishing). Retrieved from [Link]

  • Electrochemical (Bio)Sensors for Pesticides Detection Using Screen-Printed Electrodes. (2020, April 2). National Institutes of Health (NIH). Retrieved from [Link]

  • Promising Electrode Surfaces, Modified with Nanoparticles, in the Sensitive and Selective Electroanalytical Determination of Antibiotics: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Physical Surface Modification of Carbon-Nanotube/Polydimethylsiloxane Composite Electrodes for High-Sensitivity DNA Detection. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. (n.d.). European Commission. Retrieved from [Link]

  • Nanostructure Modified Electrodes for Electrochemical Detection of Contaminants of Emerging Concern. (n.d.). MDPI. Retrieved from [Link]

  • Advanced Electrode Materials Dedicated for Electroanalysis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. (n.d.). SpringerLink. Retrieved from [Link]

  • Electrochemical Analysis of Pesticide in Food Samples. (2022, March 8). ResearchGate. Retrieved from [Link]

  • Revolutionizing Electrochemical Sensing with Nanomaterial-Modified Boron-Doped Diamond Electrodes. (n.d.). MDPI. Retrieved from [Link]

  • B.5.2 Residue Analytical Methods. (n.d.). EPA. Retrieved from [Link]

  • Electrochemical (Bio)Sensors for the Detection of Organophosphorus Pesticides Based on Nanomaterial-Modified Electrodes: A Review | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Researchers Develop Electrochemical Biosensor for Interference-free Detection of Organophosphorus Pesticides. (2022, March 18). Chinese Academy of Sciences. Retrieved from [Link]

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  • Nanotechnology-Based Electrochemical Sensors for Biomonitoring Chemical Exposures. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Electrochemical Determination of Hazardous Herbicide Diuron Using MWCNTs-CS@NGQDs Composite-Modified Glassy Carbon Electrodes. (n.d.). MDPI. Retrieved from [Link]

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Technical Support Center: Refinement of Protocols for Dicapthon Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of Dicapthon metabolism. This guide is designed to provide in-depth, field-proven insights into experimental design, protocol refinement, and troubleshooting. Our focus is on ensuring scientific integrity and generating reliable, reproducible data.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental aspects of this compound metabolism to provide a solid basis for experimental design.

Q1: What is the primary metabolic pathway for this compound?

This compound, an organophosphate insecticide, undergoes metabolism primarily through two competing pathways: bioactivation and detoxification.[1]

  • Bioactivation (Oxidative Desulfuration): The thiophosphate group (P=S) is oxidized to a phosphate group (P=O), converting this compound into its more potent toxic oxon analog.[1][2][3] This process is critical as the oxon form is a much stronger inhibitor of acetylcholinesterase (AChE), the primary target of organophosphate toxicity.[1][3]

  • Detoxification (Hydrolysis & Conjugation): this compound can be detoxified through several routes. Hydrolysis of the ester bond, often mediated by esterases, cleaves the molecule, separating the substituted phenyl group from the dimethyl thiophosphate moiety.[3][4] Additionally, rabbit and rat liver microsomes have been shown to metabolize this compound to its corresponding phenol.[3] Subsequent Phase II reactions can conjugate these metabolites to facilitate excretion.[1]

Q2: Which enzyme families are primarily responsible for this compound metabolism?

The metabolism of this compound and other organophosphates is predominantly carried out by two main superfamilies of enzymes:

  • Cytochrome P450 (CYP) Monooxygenases: These are essential for the Phase I oxidative reactions.[5][6][7] CYPs are responsible for both the bioactivation of this compound to its oxon analog and for detoxification via oxidative dearylation.[1][2][8] Multiple CYP isoforms can be involved, and their expression levels can vary between species, leading to different metabolic profiles.[9][10]

  • Esterases (e.g., Carboxylesterases, Phosphotriesterases): These enzymes play a crucial role in detoxification by hydrolyzing the ester bonds of the parent compound and its oxon metabolite.[9][10][11][12] Phosphotriesterases (PTEs), in particular, are efficient at cleaving the P-O aryl bond, leading to significantly less toxic products.[10]

Q3: What are the expected major metabolites of this compound?

Based on established organophosphate metabolic pathways, the key metabolites to monitor in your studies are:

  • This compound-oxon: The product of oxidative desulfuration (bioactivation). Its presence confirms CYP-mediated activation.[2][3]

  • 2-chloro-4-nitrophenol: The result of hydrolytic cleavage of the ester bond linking the aromatic ring to the phosphorus atom.[3]

  • O,O-dimethyl phosphorothioic acid (DMPTA) / O,O-dimethyl phosphoric acid (DMPA): The alkyl phosphate portions resulting from hydrolysis of this compound and this compound-oxon, respectively.

Part 2: Experimental Design & Protocols

This section provides detailed protocols and guidance for setting up robust in vitro metabolism assays.

Diagram: General Workflow for In Vitro Metabolism Assay

Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solutions (this compound, Controls) D Pre-incubate Microsomes & this compound at 37°C A->D B Prepare Microsome Suspension (e.g., Human Liver Microsomes) B->D C Prepare Cofactor Solution (NADPH Regeneration System) E Initiate Reaction (Add Cofactor Solution) C->E D->E Start Timer F Collect Samples at Time Points (T=0, 5, 15, 30, 45 min) E->F G Terminate Reaction (e.g., Acetonitrile + Internal Std.) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Data Processing (Calculate t½, CLint) I->J

Caption: Workflow for a typical in vitro microsomal stability assay.

Q4: How do I design a robust in vitro metabolism study using liver microsomes?

A microsomal stability assay is a cornerstone for evaluating Phase I metabolism. The goal is to measure the rate at which the parent compound is eliminated over time.[13][14]

Key Components:

  • Test System: Pooled liver microsomes (e.g., human, rat, mouse) are preferred as they contain a wide array of Phase I and II enzymes and average out individual variability.[14][15]

  • Cofactor: An NADPH-regenerating system is crucial to sustain the activity of CYP enzymes throughout the incubation period.[13][16]

  • Controls: Essential for data validation.

    • Negative Control (No NADPH): this compound incubated with microsomes without the cofactor. This helps identify any chemical instability or non-CYP-mediated degradation.[16]

    • Positive Control: A compound with a known, moderate rate of metabolism (e.g., Verapamil, Testosterone) to confirm the metabolic competence of the microsome batch.[16]

    • Matrix Control (No Compound): All reaction components except the test compound, to check for interfering peaks during analysis.[16]

Protocol: Step-by-Step Guide for this compound Microsomal Stability Assay

This protocol is designed for a 96-well plate format for higher throughput.

1. Reagent Preparation:

  • This compound Stock (10 mM): Prepare in DMSO.
  • Working Solution (100 µM): Dilute the stock solution in acetonitrile.
  • Phosphate Buffer (100 mM, pH 7.4): Standard buffer for microsomal assays.
  • NADPH Regenerating System (Solution A & B): Use a commercial kit or prepare solutions containing NADP+, glucose-6-phosphate, and MgCl2 (Solution A) and glucose-6-phosphate dehydrogenase (Solution B).
  • Termination Solution: Acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound not found in the matrix).

2. Incubation Procedure:

  • Add 196 µL of phosphate buffer to each well of a 96-well plate.
  • Add 2 µL of the 100 µM this compound working solution to the appropriate wells (final concentration: 1 µM).
  • Add 2 µL of liver microsomal protein (e.g., at 10 mg/mL stock) to achieve a final protein concentration of 0.5 mg/mL.
  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
  • Initiate the reaction by adding 10 µL of the complete NADPH regenerating system. For the "-NADPH" control, add 10 µL of buffer instead.
  • Incubate at 37°C with shaking.

3. Time-Point Sampling:

  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), aspirate a 50 µL aliquot from the reaction wells and transfer it to a new plate containing 150 µL of the cold Termination Solution. The T=0 sample should be taken immediately after adding the NADPH system.
  • Seal the collection plate, vortex vigorously, and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated protein.

4. LC-MS/MS Analysis:

  • Transfer the supernatant to a new plate for analysis.
  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound relative to the internal standard.[17][18][19]

5. Data Analysis:

  • Plot the natural log of the percentage of this compound remaining versus time.
  • The slope of the linear regression line corresponds to the elimination rate constant (k).
  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the formulas in the table below.[15]
Table: Key Parameters and Calculations for Microsomal Stability
ParameterFormulaDescription
Half-Life (t½) t½ = 0.693 / kThe time required for the compound concentration to decrease by half.[15]
Intrinsic Clearance (CLint) CLint (µL/min/mg) = (0.693 / t½) * (1 / [Protein])The volume of microsomal matrix cleared of the compound per unit time, normalized to protein concentration.[15]

Part 3: Troubleshooting Guide

This section provides solutions to common issues encountered during this compound metabolism studies.

Diagram: Troubleshooting Logic for Metabolism Assays

Troubleshooting cluster_var High Variability cluster_no_met No Metabolism cluster_rapid Rapid Disappearance (-NADPH) Problem Problem Observed High Variability No Metabolism Rapid Disappearance (-NADPH) Var_Cause Potential Causes Pipetting Error Poor Mixing Temperature Fluctuation Problem:f0->Var_Cause Check NoMet_Cause Potential Causes Inactive Microsomes Degraded Cofactor Incorrect pH Problem:f1->NoMet_Cause Check Rapid_Cause Potential Causes Chemical Instability Non-specific Binding Non-CYP Enzymatic Degradation Problem:f2->Rapid_Cause Check Var_Sol Solutions Calibrate Pipettes Vortex Plates Thoroughly Ensure Uniform Incubation Var_Cause->Var_Sol NoMet_Sol Solutions Run Positive Control Use Fresh Cofactor Verify Buffer pH NoMet_Cause->NoMet_Sol Rapid_Sol Solutions Assess Stability in Buffer Use Low-Binding Plates Include Esterase Inhibitors Rapid_Cause->Rapid_Sol

Sources

Validation & Comparative

A Comparative Toxicological Assessment of Dicapthon and Other Key Organophosphate Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Toxicology and Drug Development

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Organophosphate (OP) insecticides represent a class of compounds that have been extensively utilized in agriculture and public health for their efficacy in pest control.[1][2] Their primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to the accumulation of the neurotransmitter acetylcholine and subsequent neurotoxic effects.[3][4] Dicapthon, an organophosphate insecticide, functions through this well-established mechanism of cholinesterase inhibition.[5][6] While its use has been less widespread compared to other OPs, a thorough understanding of its toxicological profile in relation to more commonly used agents such as Parathion, Malathion, Chlorpyrifos, and Diazinon is essential for risk assessment and the development of safer alternatives.

This guide provides a comprehensive comparison of the toxicity of this compound with these selected organophosphates. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their acute toxicity, metabolic pathways, and the experimental protocols used for their evaluation.

Mechanism of Action: Acetylcholinesterase Inhibition

The neurotoxic effects of organophosphates are primarily initiated by their ability to inhibit acetylcholinesterase (AChE).[3] This inhibition occurs through the phosphorylation of a serine residue within the active site of the enzyme, rendering it unable to hydrolyze acetylcholine.[7] The resulting accumulation of acetylcholine in synaptic clefts leads to a state of cholinergic crisis, characterized by overstimulation of muscarinic and nicotinic receptors.[4][8] This can manifest as a range of symptoms, from salivation and lacrimation to more severe effects like respiratory distress, convulsions, and ultimately, death.[3]

cluster_synapse Cholinergic Synapse cluster_inhibition Organophosphate Inhibition Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Organophosphate Organophosphate (e.g., this compound) Organophosphate->AChE AChE->Synaptic_Cleft Inactive_AChE Inactive Phosphorylated AChE AChE->Inactive_AChE cluster_workflow AChE Inhibition Assay Workflow Reagent_Prep 1. Reagent Preparation (Buffer, AChE, DTNB, ATCh, Inhibitor) Plate_Setup 2. Plate Setup (96-well) - Add Buffer - Add Inhibitor (or vehicle) - Add AChE Reagent_Prep->Plate_Setup Pre_incubation 3. Pre-incubation (Allow inhibitor-enzyme interaction) Plate_Setup->Pre_incubation Reaction_Start 4. Initiate Reaction (Add DTNB and ATCh) Pre_incubation->Reaction_Start Measurement 5. Kinetic Measurement (Read absorbance at 412 nm) Reaction_Start->Measurement Data_Analysis 6. Data Analysis (Calculate % inhibition, determine IC50) Measurement->Data_Analysis

Caption: Workflow for In Vitro AChE Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0).

    • Prepare a stock solution of acetylcholinesterase (AChE) in the buffer.

    • Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.

    • Prepare a stock solution of the substrate, acetylthiocholine iodide (ATChI), in deionized water.

    • Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add the buffer.

    • Add a specific volume of the inhibitor dilution (or solvent for control).

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the DTNB and ATChI solutions to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take readings at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)

This method is used to assess the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes. It is a stepwise procedure that uses a minimum number of animals. [9]

cluster_workflow OECD 423 Acute Oral Toxicity Workflow Animal_Prep 1. Animal Preparation - Select species (e.g., rats) - Acclimatize animals - Fast overnight Dose_Admin 2. Dose Administration - Administer single oral dose - Start with a predefined dose level (e.g., 300 mg/kg) Animal_Prep->Dose_Admin Observation 3. Observation (14 days) - Monitor for clinical signs of toxicity - Record mortality Dose_Admin->Observation Decision_Point 4. Decision Point - Evaluate outcome of the first group of animals Observation->Decision_Point Stop_Test 5. Stop Test & Classify Decision_Point->Stop_Test Sufficient data for classification Next_Dose 5. Proceed to Next Dose Level (Higher or lower depending on outcome) Decision_Point->Next_Dose More data needed Next_Dose->Dose_Admin Administer to new group of animals

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Step-by-Step Methodology:

  • Animal Selection and Preparation:

    • Use a single sex of a specified rodent species (usually female rats).

    • Acclimatize the animals to the laboratory conditions.

    • Fast the animals overnight before dosing, with free access to water.

  • Dose Administration:

    • Administer the test substance as a single oral dose using a gavage needle.

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice of the starting dose is based on any existing information about the substance's toxicity. If no information is available, a starting dose of 300 mg/kg is often used. [10]

  • Observation:

    • Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

    • Record any instances of mortality.

    • Weigh the animals shortly before dosing and at least weekly thereafter.

  • Stepwise Procedure:

    • The test is conducted in a stepwise manner using a group of three animals at each dose level.

    • The outcome of the first group of animals determines the next step:

      • If mortality is observed, the test is repeated at a lower dose level.

      • If no mortality is observed, the test is repeated at a higher dose level.

    • This process continues until enough information is gathered to classify the substance.

  • Data Analysis and Classification:

    • The substance is classified into a toxicity category based on the number of animals that die at specific dose levels.

Conclusion

This comparative guide highlights the varying degrees of acute toxicity among this compound and other commonly used organophosphate insecticides. While they share a common mechanism of action through acetylcholinesterase inhibition, their toxicological profiles are significantly influenced by their metabolic pathways. Parathion stands out for its high acute toxicity, while Malathion is considerably less toxic to mammals due to efficient detoxification mechanisms. This compound presents a moderate level of acute toxicity. A comprehensive understanding of these differences, supported by robust experimental data from standardized protocols such as the in vitro acetylcholinesterase inhibition assay and in vivo acute oral toxicity studies, is paramount for informed risk assessment, regulatory decisions, and the ongoing development of safer and more selective pest control agents.

References

  • ATSDR - Toxicological Profile for Chlorpyrifos. (1997). Agency for Toxic Substances and Disease Registry. [Link]

  • Gaines, T. B. (1969). Acute toxicity of pesticides. Toxicology and Applied Pharmacology, 14(3), 515-534.
  • ATSDR - Toxicological Profile for Diazinon. (2008). Agency for Toxic Substances and Disease Registry. [Link]

  • EXTOXNET - Parathion. (1996). Extension Toxicology Network. [Link]

  • ATSDR - Toxicological Profile for Parathion. (1993). Agency for Toxic Substances and Disease Registry. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254.
  • Wikipedia. (n.d.). Malathion. [Link]

  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). [Link]

  • EXTOXNET - Malathion. (1996). Extension Toxicology Network. [Link]

  • National Pesticide Information Center. (2014). Chlorpyrifos Technical Fact Sheet. [Link]

  • National Pesticide Information Center. (2012). Malathion Technical Fact Sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Malathion. [Link]

  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. [Link]

  • National Pesticide Information Center. (2014). Chlorpyrifos General Fact Sheet. [Link]

  • Centers for Disease Control and Prevention. (1989). 1988 OSHA PEL Project - Diazinon | NIOSH. [Link]

  • Food and Agriculture Organization of the United Nations. (2016). Malathion. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorpyrifos. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Chlorpyrifos. [Link]

  • National Pesticide Information Center. (2011). Diazinon Technical Fact Sheet. [Link]

  • National Center for Biotechnology Information. (1982). CHLORPYRIFOS - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control. [Link]

  • Food and Agriculture Organization of the United Nations. (2006). Diazinon. [Link]

  • Oxford Academic. (2000). Effects of Repeated Oral Postnatal Exposure to Chlorpyrifos on Open-Field Behavior in Juvenile Rats. [Link]

  • Slideshare. (2017). OECD Guideline For Acute oral toxicity (TG 423). [Link]

  • Liman, R., & Akyıl, D. (2014). Mutagenicity and genotoxicity of this compound insecticide. Cytotechnology, 66(5), 741–751.
  • Costa, L. G. (2018). Organophosphorus compounds at 80: some old and new issues. Toxicological Sciences, 162(1), 24-35.
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  • ResearchGate. (2021). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions?. [Link]

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  • Kuca, K., Jun, D., & Musilek, K. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2626-2636.
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A Comparative Guide to the Efficacy of Dicapthon and Newer Generation Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the organophosphate insecticide Dicapthon and its modern successors. Designed for researchers, scientists, and professionals in drug and pesticide development, this document moves beyond simple performance metrics to explore the fundamental mechanisms, toxicological profiles, and application methodologies that define these chemical classes. As this compound is an obsolete and less-studied compound, this guide will use the extensively documented organophosphate, Chlorpyrifos , as a representative proxy to ensure a robust and data-supported comparison against newer chemistries.

Introduction: The Shifting Paradigm of Insect Control

For decades, organophosphate (OP) insecticides like this compound were mainstays in agricultural and public health pest control. Their broad-spectrum efficacy and potent neurotoxicity made them effective, but also posed significant risks. This compound, an O,O-dimethyl phosphorothioate, functions as a cholinesterase inhibitor, a mode of action characteristic of the OP class.[1] However, concerns over non-target toxicity, environmental persistence, and widespread insect resistance have driven the development of newer, more selective insecticide classes.

This guide will compare the foundational organophosphate chemistry, represented by Chlorpyrifos, against four principal classes of newer generation insecticides:

  • Neonicotinoids (e.g., Imidacloprid)

  • Pyrethroids (e.g., Cypermethrin)

  • Diamides (e.g., Chlorantraniliprole)

  • Spinosyns (e.g., Spinosad)

We will dissect their comparative efficacy through experimental data, examine their distinct mechanisms of action, and evaluate their broader environmental and toxicological footprints.

Mechanisms of Action: A Tale of Different Targets

The evolution from broad-spectrum nerve agents to highly specific molecular targets represents a significant leap in insecticide science. Understanding these different mechanisms is critical to appreciating the efficacy and safety profiles of each class.

Organophosphates (The Predecessor: this compound/Chlorpyrifos)

Organophosphates are irreversible inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and vertebrates.[2]

  • Causality: In a normal cholinergic synapse, acetylcholine (ACh) transmits a nerve signal and is then rapidly hydrolyzed by AChE to terminate the signal. Organophosphates phosphorylate the serine hydroxyl group in the active site of AChE, rendering it non-functional.

  • Result: This leads to a buildup of ACh in the synapse, causing continuous, uncontrolled firing of nerve impulses. The result is hyperexcitation, tremors, paralysis, and ultimately, death. The similarity of this target site across a wide range of animal life is the basis for the compound's broad-spectrum activity and its significant toxicity to non-target organisms.[3]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron pre_neuron Action Potential ach_vesicle ACh Vesicles pre_neuron->ach_vesicle Triggers Release ach_synapse Acetylcholine (ACh) ach_vesicle->ach_synapse Releases ache AChE Enzyme ach_synapse->ache Normal Hydrolysis receptor ACh Receptors ach_synapse->receptor Binds op Organophosphate (this compound/Chlorpyrifos) op->ache INHIBITS post_neuron Continuous Firing (Paralysis) receptor->post_neuron Stimulates

Figure 1: Organophosphate mechanism of action.

Newer Generation Insecticides: Precision Targeting

These molecules act as agonists of the nicotinic acetylcholine receptor (nAChR).[3]

  • Causality: Neonicotinoids bind to the nAChR, mimicking the action of acetylcholine but without being broken down by AChE. This leads to persistent stimulation of the receptors.

  • Result: The outcome is similar to OP poisoning—hyperexcitation and paralysis—but the target is more specific.[4] Neonicotinoids bind with much higher affinity to insect nAChRs than to mammalian nAChRs, which is the basis for their selective toxicity.[3]

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron ach Acetylcholine receptor Nicotinic ACh Receptor (nAChR) ach->receptor Binds (Normal) neonic Neonicotinoid neonic->receptor Binds Irreversibly (Mimics ACh) ion_channel Ion Channel Opens receptor->ion_channel post_neuron Hyperexcitation (Paralysis) ion_channel->post_neuron Continuous Influx of Ions

Figure 2: Neonicotinoid mechanism of action.

Pyrethroids target the voltage-gated sodium channels in nerve cell membranes.[5][6]

  • Causality: These compounds bind to the sodium channels and prevent them from closing after a nerve impulse has been fired.[5][7]

  • Result: This leads to a continuous influx of sodium ions, causing the nerve to fire repeatedly. The membrane cannot repolarize, resulting in "knockdown," paralysis, and death.[5]

This class has a novel mode of action, targeting the insect's ryanodine receptors (RyRs).[8][9]

  • Causality: Diamides bind to and activate insect RyRs, which are calcium channels located in the sarcoplasmic reticulum of muscle cells.[10]

  • Result: This activation causes an uncontrolled and unregulated release of stored calcium into the muscle cell cytoplasm.[9] The depletion of calcium stores leads to impaired muscle contraction, lethargy, feeding cessation, paralysis, and eventual death.[11] This mechanism is highly specific to insects.

Derived from a soil bacterium, spinosyns have a complex and unique mode of action.[12][13]

  • Causality: The primary target is the nicotinic acetylcholine receptor (nAChR), but at a site distinct from that of neonicotinoids (allosteric activation).[12] They also have secondary effects on GABA receptors.

  • Result: This dual action leads to prolonged hyperexcitation of the central nervous system, resulting in involuntary muscle contractions, tremors, and eventual paralysis due to neuromuscular fatigue.

Efficacy Showdown: Comparative Performance Metrics

Efficacy is measured not just by lethality, but by the speed of action, spectrum of activity, and residual control. The following tables synthesize data from multiple studies to provide a quantitative comparison.

Note: LC50 (Lethal Concentration 50) is the concentration of a chemical that kills 50% of a test population. A lower LC50 value indicates higher toxicity and greater efficacy.

Table 1: Comparative Efficacy (LC50) Against Major Agricultural Pests
Insecticide ClassRepresentative CompoundSpodoptera frugiperda (Lepidoptera) LC50 (ppm)Aphis gossypii (Hemiptera) LC50 (ppm)Leptinotarsa decemlineata (Coleoptera) Baseline LC50 (mg/L)
Organophosphate Chlorpyrifos184.7[8]> 100 (Implied low efficacy)High Resistance Documented[4][12]
Acephate-0.027-
Pyrethroid Lambda-cyhalothrin77.2[8]-High Resistance Documented[12]
Cypermethrin-12.29 (µg/cm²)-
Neonicotinoid Imidacloprid-34.577Resistance Documented[6][8]
Acetamiprid-0.006-
Diamide Chlorantraniliprole1.8[8]-0.04[4][12]
Spinosyn Spinosad-0.573Low Resistance Documented[6]
Spinetoram1.2[8]--

Data compiled from multiple sources. Experimental conditions (e.g., exposure time, larval instar) may vary between studies.

Analysis: The data clearly shows the superior efficacy of newer chemistries against the lepidopteran pest Spodoptera frugiperda, with Spinetoram and Chlorantraniliprole being over 100 and 102 times more toxic than Chlorpyrifos, respectively.[8] Against aphids, neonicotinoids like Acetamiprid are exceptionally potent. For the Colorado potato beetle, which has developed widespread resistance to older chemistries, the diamide Chlorantraniliprole shows excellent activity with a very low baseline LC50.[4][12]

Table 2: Comparative Residual Activity on Cotton Leaves
Representative CompoundClassResidual Activity Profile
Chlorpyrifos OrganophosphateShort residual half-life (RL50) of 0.4 days.[2]
Cypermethrin PyrethroidModerate residual half-life (RL50) of 2.5 days.[2]
Imidacloprid NeonicotinoidResidues decrease sharply within 24 hours after application.[13]
Chlorantraniliprole DiamideExcellent residual control; residues persisted for up to 28 days after treatment, providing lasting mortality.

Analysis: Diamides demonstrate a significant advantage in residual control. While the initial residues of organophosphates and neonicotinoids decline rapidly, chlorantraniliprole remains active on leaf surfaces for extended periods, reducing the need for frequent reapplication.[13]

Toxicological and Environmental Profile

The primary driver for the shift away from organophosphates was their unfavorable safety profile. Newer insecticides generally offer improved selectivity, but they are not without their own environmental concerns.

Table 3: Comparative Acute Toxicology
Insecticide ClassRepresentative CompoundRat Acute Oral LD50 (mg/kg) (Lower is more toxic)Honey Bee (Apis mellifera) Acute Contact LD50 (µ g/bee ) (Lower is more toxic)
Organophosphate Chlorpyrifos135 - 1630.1 (Highly Toxic)
Pyrethroid Cypermethrin250 - 41500.023 (Highly Toxic)
Neonicotinoid Imidacloprid4500.024 (Highly Toxic)
Diamide Chlorantraniliprole>5000>4 (Relatively Low Toxicity)
Spinosyn Spinosad3738 - >500015.1 (Moderately Toxic)

(Data sourced from the Pesticide Action Network and other publicly available toxicology databases. Values can vary based on the specific isomer and formulation.)

Analysis: The data highlights the significantly improved mammalian safety profile of diamides and spinosyns compared to the high acute toxicity of organophosphates.[3] Chlorantraniliprole's oral LD50 for rats is over 30 times higher (less toxic) than that of Chlorpyrifos. However, the high toxicity of neonicotinoids and pyrethroids to honey bees remains a major area of scientific and regulatory concern. Diamides show markedly lower acute toxicity to bees, making them a more favorable option in integrated pest management (IPM) programs where pollinator safety is paramount.

Standardized Experimental Methodologies

To ensure the reproducibility and validity of efficacy data, standardized bioassays are essential. The LC50 values presented in this guide are typically determined using protocols such as the leaf-dip bioassay.

Protocol: Leaf-Dip Bioassay for LC50 Determination

This method is a standard for evaluating the efficacy of foliar-applied insecticides against chewing and sucking insects.

Objective: To determine the concentration of an insecticide that causes 50% mortality (LC50) in a target insect population.

Methodology:

  • Preparation of Insecticide Concentrations:

    • Prepare a stock solution of the technical grade insecticide in an appropriate solvent (e.g., acetone).

    • Perform serial dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to create a range of at least 5-7 test concentrations. A control solution containing only water and surfactant must be included.

  • Leaf Treatment:

    • Select fresh, unsprayed host plant leaves (e.g., cotton for Aphis gossypii).

    • Individually dip each leaf into a test concentration for a standardized time (e.g., 10-20 seconds).

    • Allow the leaves to air-dry completely under a fume hood.

  • Insect Infestation:

    • Place the dried, treated leaves into ventilated bioassay arenas (e.g., Petri dishes with a moist filter paper).

    • Introduce a known number of test insects (e.g., 10-20 third-instar larvae or adult aphids) into each arena.

    • Each concentration and the control should be replicated at least 3-4 times.

  • Incubation and Assessment:

    • Maintain the arenas under controlled environmental conditions (e.g., 25°C, 65% RH, 16:8 L:D photoperiod).

    • Assess mortality at a predetermined time point (e.g., 24, 48, or 72 hours). An insect is considered dead if it cannot move when prodded gently with a fine brush.

  • Data Analysis:

    • Correct mortality data for control mortality using Abbott's formula.

    • Perform probit analysis on the corrected mortality data to calculate the LC50 value, 95% confidence limits, and the slope of the dose-response curve.

Figure 3: Workflow for a leaf-dip bioassay.

Conclusion and Future Outlook

The transition from broad-spectrum organophosphates like this compound to modern, target-specific insecticides represents a significant advancement in chemical ecology and pest management.

  • This compound (as represented by Chlorpyrifos) , while historically effective, is characterized by high non-target toxicity, particularly to vertebrates, and faces widespread resistance in many key pest populations. Its utility in modern IPM programs is severely limited.

  • Newer Generation Insecticides offer substantial improvements.

    • Diamides and Spinosyns stand out for their novel modes of action, high efficacy against key pests, excellent residual activity (in the case of diamides), and significantly improved safety profiles for mammals and, to a large extent, beneficial insects.

    • Neonicotinoids and Pyrethroids remain highly effective tools but are constrained by documented resistance and significant ecotoxicological concerns, especially regarding pollinators and aquatic invertebrates, respectively.

The future of insecticide development will continue to prioritize molecular precision. The goal is to design molecules that are highly lethal to a narrow range of target pests while exhibiting minimal impact on non-target organisms and the broader environment. This requires a deep understanding of insect physiology and genomics, paving the way for even safer and more sustainable pest control solutions.

References

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  • Perry, T., et al. (2022). Unravelling the novel mode of action of the spinosyn insecticides: A 25 year review . Pest Management Science. [Link]

  • Hassan, S.A.A., et al. (2016). TOXICITY OF CYPERMITHRIN AND CHLORPYRIFOS TO COTTON LEAF WORM SPODOPTERA LITTORALIS AND THEIR RESIDUES IN COTTON LEAVES . Journal of Plant Protection and Pathology, Mansoura University. [Link]

  • Bambara, S. & Dively, G. (2020). Insecticide and Fungicide Residues Following Foliar Application to Cotton and Soybean . Southwestern Entomologist. [Link]

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  • Awasthi, N.S., et al. (2017). Relative Toxicity Of Selected Insecticides To Cotton Aphid, Aphis Gossypii Glover . Bulletin of Environment, Pharmacology and Life Sciences. [Link]

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A Comparative Guide to the Metabolic Fate of Dicapthon Across Species

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the metabolism of Dicapthon, an organothiophosphate insecticide. Designed for researchers, scientists, and professionals in drug and pesticide development, this document elucidates the critical metabolic pathways, enzymatic processes, and species-specific variations that dictate the compound's efficacy and toxicity. We will explore the mechanistic underpinnings of this compound's biotransformation, supported by established experimental data and detailed protocols to empower further research in this domain.

Introduction: The Significance of Comparative Metabolism in Toxicology

This compound, chemically known as O,O-Dimethyl O-(2-chloro-4-nitrophenyl) phosphorothioate, belongs to the organophosphate class of insecticides, which exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE).[1] The potency and selective toxicity of organophosphates are not solely dependent on the parent compound but are critically influenced by their metabolic fate within an organism.[2] The balance between metabolic activation to more potent inhibitors and detoxification to inert, excretable products varies significantly across species.[3][4] Understanding these differences is paramount for predicting insecticide efficacy, assessing non-target organism toxicity, and managing the development of insecticide resistance.

The metabolic journey of a xenobiotic like this compound is typically biphasic. Phase I reactions, primarily oxidations, introduce or unmask functional groups, while Phase II reactions conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.[5] This guide will dissect these pathways as they apply to this compound, drawing comparisons between mammalian and insect systems.

Core Metabolic Pathways of this compound

The metabolism of this compound, like other organothiophosphates, revolves around two opposing enzymatic processes: bioactivation and detoxification.[6][7] The key to its selective toxicity lies in the differential rates of these reactions between target (insects) and non-target (mammals) species.[8]

Phase I Metabolism: The Crossroads of Activation and Detoxification

Phase I reactions are predominantly mediated by the Cytochrome P450 (CYP) monooxygenase system, a versatile enzyme superfamily.[9] For this compound, these reactions determine whether the compound becomes a more potent neurotoxin or is neutralized.

  • Oxidative Desulfuration (Bioactivation): The cornerstone of this compound's insecticidal activity is its conversion from a phosphorothioate (P=S) to a phosphate (P=O) analog, often referred to as an "oxon".[1] This process, known as oxidative desulfuration, is catalyzed by CYP enzymes in the liver of mammals and in various tissues of insects.[6][7] The resulting oxon analog of this compound (2-chloro-4-nitrophenyl dimethyl phosphate) is a significantly more potent inhibitor of AChE than the parent compound.[1][2]

  • Oxidative Dearylation (Detoxification): Concurrently, CYP enzymes can also detoxify this compound by cleaving the ester bond that links the 2-chloro-4-nitrophenyl group to the phosphorus atom.[6] This reaction, termed oxidative dearylation, yields the corresponding phenol (2-chloro-4-nitrophenol) and dimethyl phosphorothioic acid, both of which are significantly less toxic.[1]

  • Alkyl Phosphate Hydrolysis (Detoxification): Another crucial detoxification route, particularly noted in rats, is the hydrolysis of the alkyl phosphate bonds.[1] This pathway is catalyzed by hydrolase enzymes, such as esterases.[10][11]

The following diagram illustrates the primary Phase I metabolic pathways for this compound.

Dicapthon_Metabolism cluster_pathways Phase I Metabolic Pathways This compound This compound (P=S) Oxon This compound-Oxon (P=O) (Potent AChE Inhibitor) This compound->Oxon Oxidative Desulfuration (Bioactivation) CYP450 Phenol 2-Chloro-4-nitrophenol (Detoxified Metabolite) This compound->Phenol Oxidative Dearylation (Detoxification) CYP450 Alkyl_Phosphate Alkyl Phosphate Hydrolysis Products (Detoxified) This compound->Alkyl_Phosphate Hydrolysis (Detoxification) Esterases Oxon->Phenol Hydrolysis (Detoxification) A-Esterases (e.g., PON1)

Caption: Core Phase I metabolic pathways of this compound.

Phase II Metabolism: Conjugation and Excretion

Following Phase I reactions, the resulting metabolites, particularly the phenolic products, can undergo Phase II conjugation reactions. These reactions further increase water solubility, preparing the compounds for elimination from the body.

  • Glutathione Conjugation: Glutathione S-transferases (GSTs) are a key family of detoxification enzymes that catalyze the conjugation of glutathione to electrophilic substrates.[6] This is a significant pathway for the detoxification of various organophosphates.[6]

  • Other Conjugations: While less specifically documented for this compound, other Phase II pathways common for phenolic metabolites include glucuronidation (via UDP-glucuronosyltransferases) and sulfation (via sulfotransferases).[2]

Species-Specific Metabolic Profiles: A Comparative Overview

The toxicological profile of this compound is largely dictated by the balance of metabolic activation and detoxification, which differs between species.[3][8]

Metabolic ProcessKey EnzymesMammals (e.g., Rat, Rabbit)Insects (e.g., Housefly)Significance of Difference
Bioactivation Cytochrome P450s (CYPs)Moderate activity. The liver is the primary site of metabolism.[1][7]High activity, leading to rapid formation of the toxic oxon analog.[1][7]Higher bioactivation rate in insects contributes to their greater susceptibility.
Detoxification (Oxidative) Cytochrome P450s (CYPs)Efficient dearylation pathways contribute significantly to detoxification.[1][6]Can be a route for detoxification, but often less efficient than in mammals. Overexpression of specific CYPs can lead to resistance.[12]The superior oxidative detoxification capacity in mammals is a key factor in selective toxicity.
Detoxification (Hydrolytic) A-Esterases (e.g., PON1), CarboxylesterasesHigh levels of plasma and liver A-esterases (like PON1) efficiently hydrolyze the toxic oxon.[6][10] A high rate of alkyl phosphate hydrolysis is also observed.[1]Lower intrinsic esterase activity compared to mammals, making them more vulnerable to the oxon. Elevated esterase activity is a common mechanism of resistance.[12]The robust hydrolytic defense in mammals provides significant protection against oxon-mediated toxicity.
Detoxification (Conjugative) Glutathione S-transferases (GSTs)Present and active in conjugating metabolites for excretion.[6]GSTs play a role in detoxification. Increased GST activity is frequently associated with insecticide resistance.[12]Quantitative differences in GST activity can influence species susceptibility and resistance profiles.

Table 1: Comparative overview of this compound metabolism in mammals versus insects.

Experimental Protocols for Studying this compound Metabolism

To empirically determine the metabolic fate of this compound in a given species, a combination of in vitro and in vivo studies is essential. The following protocols provide a framework for such investigations.

In Vitro Metabolism using Liver or Insect Microsomes

This in vitro assay is fundamental for identifying primary metabolites and characterizing the enzymes involved, particularly the CYP450 system. The causality behind this choice is that microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes like CYPs.[13]

Objective: To determine the rate of this compound metabolism and identify the formation of its oxon and phenolic metabolites by microsomal enzymes.

Experimental Workflow Diagram:

InVitro_Workflow start Start: Prepare Microsomes (Liver or Insect Tissue) incubation Incubation Mixture: - Microsomes (e.g., 0.5 mg/mL protein) - this compound (e.g., 10 µM) - NADPH-generating system - Buffer (pH 7.4) start->incubation reaction Initiate Reaction (Add NADPH system) Incubate at 37°C (mammalian) or 30°C (insect) incubation->reaction stop Stop Reaction (e.g., add ice-cold acetonitrile) reaction->stop extraction Centrifuge & Extract Supernatant containing parent and metabolites stop->extraction analysis LC-MS/MS Analysis - Quantify this compound depletion - Identify & Quantify Metabolites (Oxon, Phenol) extraction->analysis end End: Data Analysis (Determine Km, Vmax) analysis->end

Caption: Experimental workflow for in vitro this compound metabolism.

Step-by-Step Protocol:

  • Preparation of Microsomes:

    • Homogenize fresh or frozen liver (for mammals) or whole bodies/specific tissues like the fat body (for insects) in an ice-cold homogenization buffer.

    • Perform differential centrifugation to isolate the microsomal fraction (typically the pellet from a 100,000 x g spin).

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Incubation:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Phosphate buffer (0.1 M, pH 7.4).

      • Microsomal protein (e.g., 0.5 mg/mL).

      • This compound (at various concentrations to determine kinetics, e.g., 1-100 µM).

    • Pre-incubate the mixture at the appropriate temperature (e.g., 37°C for mammals, 30°C for insects) for 5 minutes. This step ensures temperature equilibration before the reaction starts.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). NADPH is a required cofactor for CYP450 activity.[13]

    • Incubate for a specific time (e.g., 0, 5, 15, 30, 60 minutes) with gentle shaking. A time course is crucial to ensure measurements are taken during the initial linear rate of reaction.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins and halts all enzymatic activity.

  • Sample Preparation and Analysis:

    • Centrifuge the terminated reaction tubes to pellet the precipitated protein.

    • Collect the supernatant, which contains the remaining this compound and its metabolites.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14][15] This technique allows for the sensitive and specific separation, identification, and quantification of the parent compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Data Interpretation:

    • Calculate the rate of this compound depletion and metabolite formation.

    • By testing a range of substrate concentrations, kinetic parameters like Km (substrate affinity) and Vmax (maximum reaction rate) can be determined using Michaelis-Menten plots.[16][17]

In Vivo Metabolite Profiling

In vivo studies are critical for understanding the complete metabolic profile of this compound under physiological conditions, accounting for absorption, distribution, metabolism, and excretion (ADME).

Objective: To identify and quantify this compound and its metabolites in biological matrices (e.g., plasma, urine, feces) following administration to a test organism.

Step-by-Step Protocol:

  • Dosing and Sample Collection:

    • Administer a known dose of this compound to the test animals (e.g., rats) or insects, typically via oral gavage, topical application, or injection.[13]

    • House the animals in metabolic cages that allow for the separate collection of urine and feces over a set period (e.g., 24, 48, 72 hours).

    • Collect blood samples at various time points to analyze the pharmacokinetic profile in plasma.

  • Sample Preparation:

    • Urine: May require enzymatic pre-treatment (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites back to their Phase I forms, facilitating their detection.

    • Plasma/Feces: Requires extraction procedures (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes from the complex biological matrix.[18]

  • Analytical Detection:

    • Analyze the processed samples using LC-MS/MS.[14][15] High-resolution mass spectrometry is particularly valuable for identifying unknown metabolites.

  • Data Analysis:

    • Identify the metabolites present in each matrix by comparing their mass spectra and retention times to authentic standards or by interpreting fragmentation patterns.

    • Quantify the amount of the parent compound and each metabolite to create a comprehensive picture of the metabolic fate and excretion profile of this compound in the test species.

Conclusion: Synthesizing the Evidence for Future Research

The metabolism of this compound follows the classical pathways of organothiophosphate insecticides, characterized by a critical balance between CYP450-mediated bioactivation and detoxification through various enzymatic routes. The available evidence strongly indicates that the selective toxicity of this compound between mammals and insects is primarily due to quantitative differences in these metabolic pathways.[1][3] Mammals possess a more robust capacity for hydrolytic and oxidative detoxification, enabling them to neutralize both the parent compound and its highly toxic oxon metabolite more efficiently than insects.[1][6]

For researchers and drug development professionals, this comparative guide highlights the necessity of conducting species-specific metabolic studies early in the development process. The provided protocols offer a validated framework for these investigations. Future research should focus on obtaining precise kinetic data (Km and Vmax) for the specific CYP, esterase, and GST isozymes involved in this compound metabolism across a wider range of species. This knowledge is not only crucial for accurate risk assessment but also for designing next-generation insecticides with improved selectivity and for developing effective strategies to combat insecticide resistance.

References

  • Application Notes and Protocols for Studying Chlorantraniliprole Metabolism in Insects - Benchchem. (URL: )
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A Comprehensive Guide to the Validation of Dicapthon as a Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth validation framework for Dicapthon, an organophosphate compound, as a cholinesterase inhibitor. It is designed for professionals in research and drug development seeking to understand and evaluate its mechanism of action and comparative efficacy. This document offers a detailed exploration of the underlying biochemical principles, standardized experimental protocols for validation, and a comparative analysis with other established cholinesterase inhibitors.

Introduction: The Critical Role of Cholinesterase Inhibition

Cholinesterase inhibitors are compounds that prevent the breakdown of acetylcholine, a vital neurotransmitter.[1][2][3] This action increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission.[4] This class of inhibitors has significant applications in medicine, particularly in the treatment of neurodegenerative diseases like Alzheimer's disease and myasthenia gravis.[1][4][5] Conversely, the irreversible inhibition of cholinesterase is the primary mechanism of toxicity for organophosphate and carbamate insecticides.[6]

This compound, chemically known as O,O-Dimethyl O-(2-chloro-4-nitrophenyl)phosphorothioate, is an organophosphate insecticide.[7][8] Like other compounds in its class, it is recognized as a cholinesterase inhibitor.[7][8] This guide will provide a comprehensive validation of this activity, offering a comparative perspective against other known inhibitors.

Mechanism of Action: How this compound Inhibits Cholinesterase

The primary target of this compound is the enzyme acetylcholinesterase (AChE).[7][8] AChE is responsible for the rapid hydrolysis of acetylcholine into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[4]

Organophosphates like this compound act as irreversible inhibitors of AChE.[6] The phosphorus atom in the organophosphate molecule forms a covalent bond with a serine residue within the active site of the acetylcholinesterase enzyme.[6] This phosphorylation of the enzyme's active site renders it catalytically inactive.[6] The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, causing a range of physiological effects from muscle tremors to paralysis.[4]

Cholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_normal Normal Function cluster_inhibition Inhibition by this compound Presynaptic_Neuron Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Presynaptic_Neuron->Acetylcholine releases Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft AChE Acetylcholinesterase (AChE) Acetylcholine->AChE hydrolyzed by ACh_Receptor ACh Receptor Acetylcholine->ACh_Receptor binds Excess_ACh Excess ACh Acetylcholine->Excess_ACh accumulates as Choline_Acetate Choline + Acetate AChE->Choline_Acetate produces Inactive_AChE Inactive AChE (Phosphorylated) ACh_Receptor->Postsynaptic_Neuron stimulates Overstimulation Receptor Overstimulation ACh_Receptor->Overstimulation This compound This compound This compound->AChE irreversibly binds to Excess_ACh->ACh_Receptor continuously binds to

Figure 1: Mechanism of cholinesterase inhibition by this compound.

Experimental Validation: The Ellman's Assay

The most widely accepted method for quantifying cholinesterase activity and its inhibition is the Ellman's assay.[9][10] This colorimetric assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by acetylcholinesterase. One of the products of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[9][10] The rate of color development is directly proportional to the enzyme's activity.

Step-by-Step Protocol for Cholinesterase Inhibition Assay
  • Preparation of Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water).

    • Acetylcholinesterase (AChE) solution (1 U/mL in phosphate buffer).

    • This compound stock solution (e.g., 10 mM in DMSO) and serial dilutions.

    • Positive control inhibitor solution (e.g., Physostigmine, with a known IC50 of approximately 20-50 nM).[7]

  • Assay Procedure (96-well plate format):

    • Blank wells: Add 180 µL of phosphate buffer.

    • Control wells (No inhibitor): Add 160 µL of phosphate buffer and 20 µL of the vehicle (e.g., DMSO).

    • Inhibitor wells: Add 160 µL of phosphate buffer and 20 µL of the this compound serial dilutions or the positive control.

    • Enzyme Addition: Add 20 µL of the AChE solution to the control and inhibitor wells. Mix gently.

    • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add DTNB: Add 20 µL of the 10 mM DTNB solution to all wells.

    • Initiate Reaction: Add 20 µL of the 14 mM ATCI solution to all wells to start the enzymatic reaction.

  • Data Acquisition and Analysis:

    • Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Ellmans_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - DTNB - ATCI - AChE - Inhibitors Plate_Setup Set up 96-well plate: - Blanks - Controls - Inhibitor dilutions Reagents->Plate_Setup Add_Enzyme Add AChE to wells Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate Add_Enzyme->Pre_incubation Add_DTNB Add DTNB Pre_incubation->Add_DTNB Add_ATCI Add ATCI to initiate reaction Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance (412 nm) kinetically Add_ATCI->Measure_Absorbance Calculate_Rates Calculate Reaction Rates (V) Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Figure 2: Experimental workflow for the Ellman's assay.

Comparative Analysis of Cholinesterase Inhibitors

To contextualize the inhibitory potential of this compound, it is essential to compare its performance with other well-characterized cholinesterase inhibitors. The table below summarizes the half-maximal inhibitory concentration (IC50) values for several organophosphate and carbamate inhibitors against acetylcholinesterase.

InhibitorClassTarget EnzymeIC50 ValueReference
This compound OrganophosphateAcetylcholinesteraseData not available in cited literature
ChlorpyrifosOrganophosphateAcetylcholinesterase0.12 µM[11]
MonocrotophosOrganophosphateAcetylcholinesterase0.25 µM[11]
ProfenofosOrganophosphateAcetylcholinesterase0.35 µM[11]
AcephateOrganophosphateAcetylcholinesterase4.0 µM[11]
PhysostigmineCarbamateAcetylcholinesterase~20-50 nM[7]
GalanthamineAlkaloidAcetylcholinesterase1.27 µM[12]

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.

Discussion and Interpretation of Results

The provided experimental protocol for the Ellman's assay serves as a robust and standardized method to determine the IC50 value of this compound.[9][10] By executing this protocol, researchers can generate the necessary data to quantitatively compare this compound's potency against a panel of other inhibitors, such as those listed in the comparison table.

For a comprehensive validation, further studies should also investigate the selectivity of this compound for acetylcholinesterase versus butyrylcholinesterase. This is crucial as differential inhibition can have implications for both efficacy and off-target effects. Additionally, determining the kinetic parameters of inhibition, such as the inhibition constant (Ki) and the phosphorylation rate constant (k2), would provide a more detailed understanding of the molecular interactions between this compound and the enzyme.

Conclusion

This compound, as an organophosphate compound, is validated as a cholinesterase inhibitor through its well-established mechanism of action, which involves the irreversible phosphorylation of the acetylcholinesterase active site.[6][7][8] While a specific IC50 value is not currently documented in the accessible literature, this guide provides the necessary scientific framework and a detailed experimental protocol for its determination and comparative evaluation. By following the outlined procedures, researchers can quantitatively assess the inhibitory potency of this compound and contextualize its activity among other known cholinesterase inhibitors, thereby contributing to a more complete toxicological and pharmacological profile.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Worek, F., Thiermann, H., & Wille, T. (2020). A case report of cholinesterase inhibitor poisoning: cholinesterase activities and analytical methods for diagnosis and clinical decision making. Journal of analytical toxicology, 44(3), 221-226.
  • Prabhavathy, G., Jamil, K., & Rahman, M. F. (2006). Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies. Toxicology mechanisms and methods, 16(8), 455-459.
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  • ResearchGate. (n.d.). IC50 values for the cholinesterase inhibitory assay. Retrieved from [Link]

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  • Worek, F., Koller, M., Thiermann, H., & Szinicz, L. (2005). Diagnostic aspects of organophosphate poisoning. Toxicology, 214(3), 182-189.
  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental health perspectives, 87, 245-254.
  • Tecan. (n.d.). Analyzing cholinesterase in organophosphate poisoning. Retrieved from [Link]

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Sources

A Comparative Toxicological Study: Dicapthon vs. Parathion

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the toxicological profiles of two organophosphate insecticides, Dicapthon and Parathion. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the mechanistic underpinnings of their toxicity, supported by experimental data and protocols. Our objective is to furnish a comprehensive resource that elucidates the profound differences in potency and hazard between these structurally related compounds.

Introduction to Organophosphate Insecticides

Organophosphates (OPs) are a class of compounds that have been used extensively in agriculture and public health for pest control.[1] Their efficacy stems from their ability to inhibit the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals.[2] Parathion, one of the earliest OPs developed, is notorious for its extreme toxicity to non-target organisms, including humans.[3] This has led to severe restrictions and bans on its use in most countries.[3][4] In contrast, this compound, another OP insecticide, exhibits a significantly different toxicity profile. This guide will dissect the chemical, metabolic, and toxicological properties of both agents to provide a clear, evidence-based comparison of their relative risks.

Physicochemical Properties

The subtle differences in the chemical structures of this compound and Parathion—specifically, the substitution on the phenyl ring and the alkyl groups attached to the phosphate—are fundamental to their differing toxicities.

PropertyThis compoundParathion
IUPAC Name (2-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane[5]diethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane[6]
CAS Number 2463-84-5[5]56-38-2[6]
Molecular Formula C8H9ClNO5PS[5]C10H14NO5PS[6]
Molecular Weight 297.65 g/mol [5]291.26 g/mol [6]
Appearance White solid[7]Pale-yellow to dark-brown liquid[6]
Odor Not specifiedGarlic-like[6][8]
Water Solubility 14.7 mg/L at 20°C[9]Almost insoluble in water[6]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for both this compound and Parathion is the inhibition of acetylcholinesterase (AChE).[6][9] However, neither compound is a potent inhibitor in its native form (a phosphorothioate, containing a P=S bond). They require metabolic activation to their oxygen analogs, or "oxons" (containing a P=O bond), which are vastly more potent AChE inhibitors.[3][5]

This bioactivation is a double-edged sword. While essential for insecticidal activity, it is also the primary driver of toxicity in mammals. The process is catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver.[10][11][12] The resulting oxon metabolite then phosphorylates a serine hydroxyl group in the active site of AChE, rendering the enzyme non-functional.[2][13]

The inactivation of AChE leads to the accumulation of the neurotransmitter acetylcholine at cholinergic synapses, causing continuous stimulation of muscarinic and nicotinic receptors.[8][14] This results in a state known as a "cholinergic crisis," characterized by a wide range of severe symptoms, from excessive secretions and muscle tremors to convulsions, respiratory arrest, and death.[3][8]

G cluster_0 Metabolic Activation (Liver) cluster_1 Synaptic Cleft Parent Parent Compound (this compound / Parathion) P=S Oxon Oxon Analog (Paraoxon / this compound-oxon) P=O Parent->Oxon Cytochrome P450 (Oxidative Desulfuration) Inhibited_AChE Inhibited AChE (Phosphorylated) Oxon->Inhibited_AChE Inhibits AChE Active Acetylcholinesterase (AChE) Breakdown ACh Breakdown (Choline + Acetic Acid) AChE->Breakdown Hydrolyzes ACh Acetylcholine (ACh) ACh->AChE

Caption: Metabolic activation and mechanism of AChE inhibition by organophosphates.

Comparative Acute Toxicity

The most striking difference between Parathion and this compound lies in their acute toxicity. The median lethal dose (LD50), the dose required to kill 50% of a test population, is a standard measure of acute toxicity.[15] A lower LD50 value indicates higher toxicity.

As the data below clearly demonstrates, Parathion is several orders of magnitude more acutely toxic than this compound.

CompoundSpeciesRouteLD50 (mg/kg)Reference(s)
Parathion Rat (male)Oral2 - 14[3][16]
Rat (female)Oral3.6 - 7.9[16]
MouseOral5[3]
This compound Rat (male)Oral400[1]
Rat (female)Oral330[5]
RatOral500 - 1000[5]
MouseOral475[5]

Interpretation: Parathion is classified as extremely hazardous (WHO Class Ia).[3] Its low oral LD50 values in rats (as low as 2 mg/kg) signify a severe poisoning risk from even small accidental ingestions.[3][16] In stark contrast, this compound's oral LD50 values in the range of 330-1000 mg/kg indicate a moderate level of toxicity.[5][17] This dramatic difference underscores why Parathion use has been discontinued or banned, while compounds with lower toxicity profiles were sought as alternatives.

Metabolism: A Balance of Activation and Detoxification

The net toxicity of an organophosphate is determined by the delicate balance between metabolic activation to its toxic oxon and detoxification via other pathways.[18][19]

Activation: As previously discussed, CYPs convert the parent phosphorothioates to their respective oxons.[3][5] Key human CYPs involved in this process for OPs include CYP1A2, CYP2B6, and CYP3A4.[11][19]

Detoxification: The body has several mechanisms to neutralize both the parent compound and its oxon metabolite:

  • CYP-mediated Dearylation: CYPs can also detoxify OPs by cleaving the ester bond, yielding inactive metabolites like p-nitrophenol (from Parathion) or 2-chloro-4-nitrophenol (from this compound).[5][20]

  • Hydrolysis: A-esterases, most notably paraoxonase-1 (PON1), and carboxylesterases can hydrolyze the active oxon, rendering it incapable of inhibiting AChE.[13][20]

  • Glutathione Conjugation: Glutathione S-transferases (GSTs) can also play a role in the detoxification process.[13]

The higher LD50 of this compound suggests that its metabolic profile in mammals likely favors detoxification pathways to a greater extent than Parathion's, or that its oxon is a less potent AChE inhibitor, though direct comparative metabolic data is sparse.

G cluster_activation Activation Pathway cluster_detox Detoxification Pathways Parent Parent OP (P=S) (e.g., Parathion) Oxon Oxon Metabolite (P=O) (e.g., Paraoxon) Parent->Oxon CYP450s Detox_Parent Inactive Metabolites (e.g., p-nitrophenol) Parent->Detox_Parent CYP450s, GSTs Detox_Oxon Inactive Hydrolyzed Oxon Oxon->Detox_Oxon A-Esterases (PON1) Carboxylesterases AChE Acetylcholinesterase (Target) Oxon->AChE Inhibition Toxicity Neurotoxicity AChE->Toxicity

Caption: Competing metabolic pathways of organophosphate activation and detoxification.

Genotoxicity and Carcinogenicity

The potential for long-term health effects like cancer is a critical aspect of toxicological assessment.

  • Parathion: Based on limited evidence of adrenal cortical tumors in rats, the U.S. Environmental Protection Agency (EPA) has classified Parathion as a Group C, possible human carcinogen.[3][21] The International Agency for Research on Cancer (IARC) has also concluded that parathion is possibly carcinogenic to humans (Group 2B).[22]

  • This compound: Research on this compound is less extensive. However, one in vitro study on human peripheral lymphocytes found that this compound induced dose-dependent chromosomal aberrations and micronuclei.[1] It also showed weak mutagenic activity in the Salmonella typhimurium TA98 strain in the Ames test.[1][23] These findings suggest a potential for genotoxicity that warrants further investigation.[24]

Environmental Fate and Ecotoxicity

The environmental impact of a pesticide is governed by its persistence, mobility, and toxicity to non-target species.[25][26]

  • Parathion: Parathion degrades in the environment at a moderate rate through hydrolysis and microbial action.[27][28] However, a significant concern is its rapid conversion in the air by sunlight and ozone to the more toxic and persistent Paraoxon.[4][27] Parathion is highly toxic to a broad range of wildlife, including bees, fish, and birds, posing a significant ecological risk.[3][28]

  • This compound: this compound is expected to degrade in soil and water primarily through hydrolysis, a process that accelerates at higher pH.[5] With low estimated mobility in soil, it is less likely to leach into groundwater compared to more mobile compounds.[5]

Experimental Protocol: In Vitro AChE Inhibition Assay

To quantify and compare the inhibitory potency of compounds like this compound-oxon and Paraoxon, a standardized AChE inhibition assay is essential. The Ellman's method is a widely accepted colorimetric technique for this purpose.

Principle: This assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis, thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to AChE activity. An inhibitor will reduce this rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare stock solutions of the test inhibitors (e.g., Paraoxon, this compound-oxon) in a suitable solvent like DMSO. Create a serial dilution series to test a range of concentrations.

    • Prepare a 10 mM DTNB solution in the phosphate buffer.

    • Prepare a 75 mM acetylthiocholine iodide (ATCI) substrate solution in deionized water.

    • Prepare a solution of purified AChE (e.g., from electric eel) in the phosphate buffer containing 0.1% Bovine Serum Albumin (BSA) to stabilize the enzyme.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of 100 mM sodium phosphate buffer (pH 8.0).

      • 20 µL of 10 mM DTNB solution.

      • 10 µL of the inhibitor solution at various concentrations (or solvent for control wells).

    • Add 10 µL of the AChE enzyme solution to each well to initiate the pre-incubation.

    • Incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the enzymatic reaction by adding 20 µL of 75 mM ATCI substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well (milli-OD/min).

    • Normalize the activity in the inhibitor wells to the control (solvent only) wells to determine the percent inhibition for each inhibitor concentration.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Buffer, DTNB, ATCI, Enzyme Add_Buffer 1. Add Buffer & DTNB Reagents->Add_Buffer Inhibitor Prepare Serial Dilutions of Inhibitors Add_Inhibitor 2. Add Inhibitor (or solvent control) Inhibitor->Add_Inhibitor Add_Buffer->Add_Inhibitor Add_Enzyme 3. Add AChE Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate 4. Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Add_Substrate 5. Add ATCI Substrate (Start Reaction) Pre_Incubate->Add_Substrate Read 6. Read Absorbance (412 nm) Kinetically Add_Substrate->Read Calc_Rates Calculate Reaction Rates Read->Calc_Rates Calc_Inhibition Calculate % Inhibition Calc_Rates->Calc_Inhibition Plot Plot Dose-Response Curve Calc_Inhibition->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for the in vitro AChE inhibition assay (Ellman's method).

Conclusion

This comparative guide establishes that while this compound and Parathion are both organophosphate insecticides that function as acetylcholinesterase inhibitors, their toxicological profiles are vastly different. Parathion exhibits extreme acute toxicity, supported by exceptionally low LD50 values, and is considered a possible human carcinogen, justifying its worldwide ban.[3][21] this compound is a compound of moderate acute toxicity, with LD50 values that are hundreds of times higher than those of Parathion.[5] While it shows some evidence of genotoxicity in vitro, the overall hazard it presents is significantly lower.[1] This analysis highlights the critical importance of subtle molecular modifications in determining the toxicological outcome of a chemical agent and underscores the scientific rationale for replacing highly hazardous compounds with safer alternatives.

References

  • Title: Parathion - Wikipedia Source: Wikipedia URL: [Link]

  • Title: HEALTH EFFECTS - Toxicological Profile for Parathion - NCBI Bookshelf Source: NCBI Bookshelf URL: [Link]

  • Title: Parathion - EPA Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Toxicological Profile for Parathion Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Toxicological Profile for Parathion - Chapter 6 Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Toxicological Profile for Parathion - Appendix A Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Parathion | ToxFAQs™ | ATSDR Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Parathion | Medical Management Guidelines | Toxic Substance Portal | ATSDR Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Time course of inhibition of acetylcholinesterase and aliesterases following parathion and paraoxon exposures in rats Source: PubMed URL: [Link]

  • Title: Parathion (HSG 74, 1992) Source: Inchem.org URL: [Link]

  • Title: Toxicological Profile for Parathion - Chapter 3 Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Parathion - NCBI Source: NCBI Bookshelf URL: [Link]

  • Title: POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Methyl Parathion - NCBI Source: NCBI Bookshelf URL: [Link]

  • Title: Inhibition of acetylcholinesterase and butyrylcholinesterase by the organophosphorus insecticide methylparathion in the central nervous system of the golden hamster (Mesocricetus auratus) Source: PubMed URL: [Link]

  • Title: this compound | C8H9ClNO5PS | CID 17168 Source: PubChem - NIH URL: [Link]

  • Title: Parathion | C10H14NO5PS | CID 991 Source: PubChem - NIH URL: [Link]

  • Title: ATSDR Parathion ToxGuide Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Vitamin K3 (menadione) redox cycling inhibits cytochrome P450-mediated metabolism and inhibits parathion intoxication Source: ScienceDirect URL: [Link]

  • Title: Parathion is metabolized by P450s (CYPs) into the toxic metabolite... Source: ResearchGate URL: [Link]

  • Title: Novel approaches to mitigating parathion toxicity: targeting cytochrome P450–mediated metabolism with menadione Source: NIH URL: [Link]

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  • Title: Effects of parathion on acetylcholinesterase, butyrylcholinesterase, and carboxylesterase in three-spined stickleback (Gasterosteus aculeatus) following short-term exposure Source: PubMed URL: [Link]

  • Title: Mutagenicity and genotoxicity of this compound insecticide Source: ResearchGate URL: [Link]

  • Title: LD 50 values of methyl parathion and endrin to tobacco budworms and bollworms collected in the Americas and hypothesis on the spread of resistance in these lepidopterans to these insecticides Source: PubMed URL: [Link]

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  • Title: FAO Specifications and Evaluations for Agricultural Pesticides - PARATHION-METHYL Source: Food and Agriculture Organization of the United Nations URL: [Link]

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Assessing the environmental persistence of Dicapthon relative to other pesticides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the environmental persistence of the organophosphate insecticide Dicapthon with other widely used pesticide classes. The information herein is intended for researchers, scientists, and professionals in drug development and environmental science, offering a technical synthesis grounded in experimental data and established scientific principles.

Introduction: The Significance of Pesticide Persistence

The environmental persistence of a pesticide, often quantified by its half-life, is a critical determinant of its potential for long-term ecological impact.[1] A longer half-life increases the likelihood of a pesticide accumulating in soil and water, potentially leading to contamination of non-target organisms and ecosystems.[1] Understanding the relative persistence of different pesticides is therefore paramount for conducting accurate environmental risk assessments and developing safer, more sustainable pest control strategies. This guide focuses on this compound, an organophosphate insecticide, and contextualizes its environmental behavior by comparing it with other major pesticide classes: a more commonly used organophosphate (Chlorpyrifos), pyrethroids, and neonicotinoids.

Chemical Profile and Environmental Fate of this compound

This compound is an organophosphate insecticide that, while no longer in any registered pesticide products, serves as an important case study in pesticide science.[2] Its environmental fate is governed by a combination of its chemical properties and the surrounding environmental conditions.

This compound's persistence is moderate. In one study, it demonstrated a soil half-life of 43 days in a sealed environment.[2] In aquatic environments, its degradation is primarily driven by hydrolysis, with a half-life of 29 days at a pH of 7.4 and 49 days at a pH of 6.1 at 20°C.[2] This indicates that hydrolysis is more rapid in more alkaline conditions.[2] In the atmosphere, this compound is expected to degrade rapidly through reaction with hydroxyl radicals, with an estimated half-life of about 6 hours.[2]

Comparative Analysis of Environmental Persistence

To provide a clear understanding of this compound's environmental persistence, it is essential to compare it with other pesticides that have been extensively studied and are widely used. The following table summarizes the half-life data for this compound and representative pesticides from other major classes.

Pesticide ClassRepresentative PesticideSoil Half-life (days)Water Half-life (days)Key Persistence Factors
Organophosphate This compound 43[2]29 - 49 (pH dependent)[2]Hydrolysis rate increases with pH.[2]
Organophosphate Chlorpyrifos 11 - 141 (typically 60-120)[3][4]3 - 78 (pH and temperature dependent)Strong adsorption to soil and organic matter; persistence increases in acidic soils.[4]
Pyrethroid Permethrin 11 - 113 (typically ~40)[1]~1 (in water column); can persist for over a year in sediment.[1]Rapidly degraded by sunlight and hydrolysis; more persistent in sediment.[1][5][6]
Neonicotinoid Imidacloprid Can exceed 1,000 days[7][8]Variable, can be prolonged.High water solubility leading to leaching; can accumulate with repeated use.[7][8][9]

Expert Insights: The data clearly illustrates the wide range of persistence among different pesticide classes. Neonicotinoids, for instance, can be exceptionally persistent in soil, raising concerns about long-term accumulation and chronic exposure for non-target organisms.[7][8] In contrast, some pyrethroids degrade rapidly in the water column but can become more persistent when bound to sediment.[1] Organophosphates like this compound and Chlorpyrifos exhibit moderate persistence, with their degradation rates being highly dependent on environmental factors like pH and microbial activity.[2][10][11]

Mechanisms of Degradation: A Comparative Overview

The environmental persistence of a pesticide is intrinsically linked to its degradation pathways. The primary mechanisms of degradation for most pesticides are hydrolysis, photolysis, and microbial degradation.

  • Hydrolysis: The breakdown of a chemical by reaction with water. For many organophosphates, including this compound, hydrolysis is a significant degradation pathway, and its rate is often pH-dependent.[2]

  • Photolysis: Degradation caused by light, particularly ultraviolet (UV) radiation from the sun. This is a major degradation pathway for pesticides present on plant surfaces or in the upper layers of water bodies.[6]

  • Microbial Degradation: The breakdown of pesticides by microorganisms such as bacteria and fungi in the soil and water.[12][13] This is often the most significant pathway for the degradation of pesticides in soil.[12]

The relative importance of these pathways varies between pesticide classes. For example, pyrethrins are known to be rapidly degraded by sunlight.[6] In contrast, the persistence of some organophosphates in soil is often determined by the rate of microbial degradation, which can be influenced by factors such as soil type, temperature, and moisture.[10][11]

Below is a conceptual diagram illustrating the primary degradation pathways for a pesticide like this compound in the environment.

This compound This compound in Environment Hydrolysis Hydrolysis (Water) This compound->Hydrolysis Photolysis Photolysis (Sunlight) This compound->Photolysis Microbial_Degradation Microbial Degradation (Soil & Water) This compound->Microbial_Degradation Degradation_Products Less Toxic Degradation Products Hydrolysis->Degradation_Products Photolysis->Degradation_Products Microbial_Degradation->Degradation_Products

Caption: Primary environmental degradation pathways for pesticides.

Experimental Protocols for Assessing Pesticide Persistence

To ensure the generation of reliable and comparable data on pesticide persistence, standardized experimental protocols are crucial.[14] Organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) have established detailed guidelines for such studies.[14][15][16][17]

Protocol: Aerobic Soil Degradation Study (Based on OECD Guideline 307)

This protocol outlines the key steps for a laboratory study to determine the rate of aerobic degradation of a pesticide in soil.

Objective: To determine the degradation rate and half-life of a test substance in soil under aerobic conditions and to identify and quantify major degradation products.

Methodology:

  • Soil Selection and Preparation:

    • Select at least three different soil types with varying textures, organic carbon content, and pH.[18]

    • Collect soil from the top 20 cm of the profile, removing stones and plant debris.[18]

    • Sieve the soil and adjust the moisture content to 40-60% of its maximum water holding capacity.

    • Pre-incubate the soil for 7-14 days at the test temperature to allow microbial activity to stabilize.

  • Application of Test Substance:

    • Apply the test substance (preferably radiolabeled for accurate mass balance) to the soil samples.[19] The application rate should be relevant to the intended field use.

    • Thoroughly mix the treated soil to ensure uniform distribution.

  • Incubation:

    • Incubate the soil samples in the dark at a constant temperature (e.g., 20°C).

    • Maintain aerobic conditions by ensuring a continuous supply of air.

    • Trap volatile degradation products, such as CO2, using appropriate adsorbents.[19]

  • Sampling and Analysis:

    • Collect triplicate soil samples at appropriate time intervals.

    • Extract the pesticide and its degradation products from the soil using a suitable solvent.

    • Analyze the extracts using appropriate analytical techniques (e.g., HPLC, GC-MS) to quantify the parent compound and its metabolites.[19]

    • Quantify the trapped volatile compounds.

  • Data Analysis:

    • Calculate the concentration of the parent pesticide and its degradation products at each sampling point.

    • Determine the degradation kinetics and calculate the half-life (DT50) of the parent compound.

    • Establish a mass balance to account for the applied radioactivity.

The following diagram visualizes the experimental workflow for a soil degradation study.

start Start soil_prep Soil Preparation (Sieving, Moisture Adjustment) start->soil_prep pre_incubation Pre-incubation soil_prep->pre_incubation application Application of Test Substance pre_incubation->application incubation Incubation (Controlled Temperature & Aeration) application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis Analytical Quantification (HPLC, GC-MS) extraction->analysis data_analysis Data Analysis (Half-life Calculation) analysis->data_analysis end End data_analysis->end

Caption: Workflow for a laboratory soil degradation study.

Bioaccumulation Potential

A pesticide's persistence is a key factor in its potential to bioaccumulate in organisms.[20] Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding environment.[21] Chemicals that are persistent and lipophilic (fat-soluble) are more likely to bioaccumulate.[22]

This compound has been shown to have some potential for bioconcentration in aquatic organisms.[2] However, like most organophosphates, it has a relatively short biological half-life in mammals and is not expected to significantly bioaccumulate in them.[3] In contrast, some persistent organic pollutants can accumulate in the food chain, reaching high concentrations in top predators.[23][24]

Conclusion

This guide provides a comparative assessment of the environmental persistence of this compound relative to other major pesticide classes. This compound exhibits moderate persistence in soil and water, with its degradation being significantly influenced by environmental factors such as pH. In comparison, neonicotinoids can be highly persistent, while pyrethroids show variable persistence depending on the environmental compartment.

The choice of pesticide should always consider its environmental fate and potential for long-term ecological impact. The standardized protocols outlined here are essential for generating the robust data needed for accurate risk assessments. By understanding the relative persistence and degradation mechanisms of different pesticides, researchers and environmental professionals can make more informed decisions to mitigate the environmental risks associated with pesticide use.

References

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A Senior Application Scientist's Guide to Validating Biomarkers of Dicapthon Exposure

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of biomarkers for Dicapthon exposure. As an organophosphate insecticide, this compound poses potential health risks, making robust and reliable biomarker validation critical for both clinical diagnostics and occupational safety monitoring.[1] This document moves beyond a simple recitation of protocols to offer an in-depth comparison of key biomarkers and the analytical methodologies used to quantify them, grounded in established regulatory principles.

The Imperative for Rigorous Biomarker Validation in Organophosphate Exposure

This compound, like other organophosphate pesticides, primarily exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and a range of adverse health effects. The validation of biomarkers for this compound exposure is therefore not merely an analytical exercise but a critical component of public health protection and regulatory science.

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on biomarker validation, emphasizing a "fit-for-purpose" approach.[2][3][4][5][6][7] This means the rigor of the validation process should be appropriate for the intended use of the biomarker, whether for exploratory research, as a safety biomarker in clinical trials, or as a diagnostic tool.

Core Biomarkers of this compound Exposure: A Comparative Analysis

Two primary classes of biomarkers are central to assessing this compound exposure: the direct measurement of its biological effect through cholinesterase activity and the quantification of its metabolites in biological matrices.

Cholinesterase Activity: A Biomarker of Effect

The inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a well-established biomarker of effect for organophosphate exposure.

  • Acetylcholinesterase (AChE): Found primarily in red blood cells and at neuromuscular junctions, AChE is the direct target of organophosphates. Its inhibition is a direct indicator of the toxicological impact of this compound.

  • Butyrylcholinesterase (BChE): Present in plasma, BChE is also inhibited by organophosphates. While not the primary target, its activity can serve as a surrogate marker of exposure.

The validation of cholinesterase activity assays is crucial for their reliable use. Key validation parameters, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI), include accuracy, precision, linearity, and the determination of the limit of detection (LOD) and limit of quantitation (LOQ).[8][9][10][11][12]

This compound Metabolites: Biomarkers of Exposure

The detection of this compound metabolites in biological fluids like urine provides a direct measure of exposure. This compound undergoes metabolic transformation in the body, leading to the formation of several key metabolites.[1]

  • This compound Oxon: This is the activated, more potent form of this compound that directly inhibits cholinesterase.

  • 2-chloro-4-nitrophenol: A phenolic metabolite resulting from the breakdown of this compound.[1]

  • Dialkyl Phosphates (DAPs): As with many organophosphates, this compound metabolism results in the formation of nonspecific dialkyl phosphate metabolites, such as dimethylphosphate (DMP) and dimethylthiophosphate (DMTP).[13][14][15][16]

The analysis of these metabolites offers a more specific confirmation of exposure to the parent compound compared to cholinesterase inhibition alone.

Comparative Overview of Analytical Methodologies

The choice of analytical method is critical for the accurate and sensitive quantification of this compound biomarkers. The following table provides a comparative overview of commonly employed techniques.

BiomarkerAnalytical MethodPrincipleAdvantagesDisadvantagesTypical LOD/LOQ
Cholinesterase Activity Colorimetric Assay (Ellman's Method)Measures the reaction of thiocholine (produced by cholinesterase activity) with DTNB to form a colored product.[17]High-throughput, cost-effective, widely available.Indirect measure of exposure, can be affected by other factors.Enzyme activity dependent.
This compound Metabolites Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile and thermally stable compounds followed by mass-based detection.[18][19][20][21]High sensitivity and specificity, well-established for pesticide analysis.Requires derivatization for non-volatile metabolites, can be time-consuming.Sub-µg/L to µg/L range.[18]
This compound Metabolites Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates compounds in the liquid phase followed by highly specific mass-based detection.[22][23][24][25][26]High specificity and sensitivity, suitable for a wide range of metabolites without derivatization.Higher initial instrument cost, potential for matrix effects.ng/mL to µg/L range.[23][24][25]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments discussed in this guide.

Protocol 1: Determination of Cholinesterase Activity in Human Plasma (Colorimetric Method)

This protocol is based on the widely used Ellman's method and is adapted from commercially available kits and literature.[17][27][28][29][30][31][32][33][34][35]

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Phosphate buffer (pH 7.4)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

  • Human plasma samples

  • Positive and negative controls

Procedure:

  • Sample Preparation: Centrifuge whole blood to separate plasma. Dilute plasma samples with phosphate buffer as determined by preliminary experiments to ensure the readings fall within the linear range of the assay. A 400-fold dilution is often a good starting point for BChE activity in human serum.[31]

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Blank: Phosphate buffer

    • Negative Control: Denatured enzyme or buffer

    • Positive Control: Purified cholinesterase standard

    • Samples: Diluted plasma samples

  • Reagent Addition: Add DTNB solution to all wells.

  • Initiation of Reaction: Add the substrate solution (ATCI for AChE or BTCI for BChE) to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a reader pre-set to 37°C and measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes).

  • Data Analysis: Calculate the rate of change in absorbance (ΔA/min) for each well. The cholinesterase activity is proportional to this rate.

Protocol 2: Analysis of this compound Metabolites in Urine by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of dialkyl phosphate metabolites from urine samples.[22][23][24][25]

Materials:

  • Urine samples

  • Internal standards (e.g., isotopically labeled DAPs)

  • Extraction solvent (e.g., acetonitrile or a mixture of diethyl ether and ethyl acetate)[24]

  • Centrifuge

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw urine samples to room temperature.

    • Spike samples with an internal standard solution.

    • Add the extraction solvent to the urine sample.

    • Vortex mix thoroughly.

    • Centrifuge to separate the organic and aqueous layers.

  • Extraction:

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the metabolites using a suitable C18 column with a gradient elution program.

    • Detect the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Data Analysis:

    • Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matrix-matched standard.

Visualizing the Workflow and Pathways

Dicapthon_Metabolism_and_Biomarker_Pathway cluster_Biomarkers Biomarkers of Exposure This compound This compound Dicapthon_Oxon This compound Oxon (Active Metabolite) This compound->Dicapthon_Oxon Metabolic Activation Metabolites Inactive Metabolites This compound->Metabolites Metabolic Detoxification Dicapthon_Oxon->Metabolites Inhibition Inhibition Dicapthon_Oxon->Inhibition Urine_Excretion Urinary Excretion Metabolites->Urine_Excretion Cholinesterase Acetylcholinesterase (AChE) Cholinesterase->Inhibition Cholinesterase_Activity Decreased AChE Activity Inhibition->Cholinesterase_Activity Metabolite_Levels Metabolite Levels (e.g., DAPs) Urine_Excretion->Metabolite_Levels

Biomarker_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Validation Phase 2: Analytical Validation cluster_Implementation Phase 3: Clinical/Field Implementation Define_COU Define Context of Use (COU) Select_Biomarker Select Candidate Biomarker(s) Define_COU->Select_Biomarker Develop_Assay Develop Analytical Method Select_Biomarker->Develop_Assay Accuracy Accuracy Develop_Assay->Accuracy Precision Precision (Repeatability & Reproducibility) Develop_Assay->Precision Sensitivity Sensitivity (LOD, LOQ) Develop_Assay->Sensitivity Specificity Specificity & Selectivity Develop_Assay->Specificity Linearity Linearity & Range Develop_Assay->Linearity Stability Analyte Stability Develop_Assay->Stability Reference_Intervals Establish Reference Intervals Accuracy->Reference_Intervals Precision->Reference_Intervals Sensitivity->Reference_Intervals Specificity->Reference_Intervals Linearity->Reference_Intervals Stability->Reference_Intervals Clinical_Utility Assess Clinical Utility Reference_Intervals->Clinical_Utility Monitoring Ongoing Monitoring & QC Clinical_Utility->Monitoring

Conclusion

The validation of biomarkers for this compound exposure is a multi-faceted process that requires a deep understanding of the compound's toxicology, robust analytical methodologies, and a firm grasp of regulatory expectations. By employing a fit-for-purpose validation strategy and selecting the appropriate biomarkers and analytical techniques, researchers can generate reliable data that is crucial for protecting human health. This guide provides a foundational framework to navigate this complex landscape, empowering scientists to conduct high-quality biomarker validation studies.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Dicapthon for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides an in-depth, technically grounded protocol for the proper disposal of Dicapthon, an organophosphate insecticide. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Understanding this compound: Essential Safety & Regulatory Context

This compound (CAS No. 2463-84-5) is an organothiophosphate insecticide.[1][2] Like other organophosphates, its mode of action is the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[3] This mechanism makes it effective against insects but also poses a significant toxicological risk to humans and other non-target organisms through inhalation, ingestion, or dermal contact.[4][5]

It is crucial to note that this compound's registration for use as a pesticide in the United States has been canceled.[6] This regulatory status underscores the importance of proper disposal for any remaining laboratory stocks. Once a registered pesticide is designated for disposal, its management falls under the purview of the Resource Conservation and Recovery Act (RCRA), the primary federal law in the U.S. governing the disposal of solid and hazardous waste.[7][8]

Table 1: Key Identifiers and Properties of this compound

PropertyValueSource(s)
CAS Number 2463-84-5[1][9]
Molecular Formula C8H9ClNO5PS[9][10]
IUPAC Name O-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate[2][4]
Synonyms AC-4124, ENT 17035, Isochlorthion, OMS-214[4][10]
Physical State White solid[5][6]
Toxicity Moderate toxicity to humans; Cholinesterase inhibitor[1][4][5]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory adherence. The following workflow provides a comprehensive overview from initial preparation to final disposal.

Dicapthon_Disposal_Workflow cluster_prep Phase 1: Pre-Disposal & Decontamination cluster_disposal Phase 2: Final Disposal A Step 1: Personal Protective Equipment (PPE) B Step 2: Segregate this compound Waste A->B Ensure Safety C Step 3: Chemical Decontamination (Alkaline Hydrolysis) B->C Prepare for Treatment D Step 4: Container Rinsing & Preparation C->D Neutralize & Clean E Step 5: Labeling & Documentation F Step 6: Arrange for Licensed Hazardous Waste Disposal E->F Regulatory Compliance G Step 7: Maintain Disposal Records F->G Complete the Cycle

Caption: A workflow diagram illustrating the key phases and steps for the safe and compliant disposal of this compound.

Phase 1: Pre-Disposal & Decontamination

This initial phase focuses on ensuring the safety of laboratory personnel and preparing the chemical waste for final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to wear appropriate PPE to prevent exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., neoprene) are essential.[11]

  • Eye Protection: Safety goggles or a face shield must be worn.[12]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[13]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[11][14]

Step 2: Segregate this compound Waste

All waste materials contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, absorbent paper), and empty containers, must be segregated as hazardous waste.[15][16] Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.

Step 3: Chemical Decontamination (Alkaline Hydrolysis)

For liquid formulations or residues, chemical decontamination through alkaline hydrolysis is a recognized method for breaking down organophosphate pesticides into less toxic compounds.[3][17][18] This process should only be carried out by trained personnel in a well-ventilated fume hood.

  • Principle: Alkaline hydrolysis accelerates the breakdown of the ester linkages in organophosphates.[17] The rate of hydrolysis increases with a higher pH.[19]

  • Procedure:

    • Prepare a decontamination solution. A 10% solution of sodium hydroxide (lye) or a slurry of calcium hydroxide (lime) can be effective for decomposing organophosphates.[20]

    • Carefully add the decontamination solution to the this compound waste. The reaction may be exothermic, so proceed with caution.

    • Allow the mixture to react for a sufficient period. The exact time will depend on the concentration and volume of the waste.

    • After the reaction is complete, the resulting solution should be neutralized before being containerized for disposal.

Step 4: Container Rinsing & Preparation

Empty containers that held this compound must be properly managed to remove residual pesticide.

  • Triple Rinsing: The standard procedure is to triple-rinse the empty container with a suitable solvent (e.g., water, if the formulation was water-based).[16][21]

  • Rinsate Collection: The rinsate from each rinse must be collected and treated as hazardous waste. It can be added to the chemically decontaminated waste from Step 3.[22]

  • Container Disposal: Once triple-rinsed, the container may be considered non-hazardous in some jurisdictions, but it is best practice to consult with your EHS office. The container should be punctured or otherwise rendered unusable to prevent reuse.[2]

Phase 2: Final Disposal

This phase involves the compliant removal of the prepared hazardous waste from the laboratory.

Step 5: Labeling & Documentation

Properly label the container holding the treated this compound waste. The label should include:

  • The words "Hazardous Waste."

  • The chemical name (this compound and any reactants used in decontamination).

  • The date the waste was first added to the container.[22]

  • Any applicable federal waste codes.

Step 6: Arrange for Licensed Hazardous Waste Disposal

This compound waste must be disposed of through a licensed hazardous waste management facility.[23]

  • Institutional EHS: Your primary point of contact should be your institution's Environmental Health and Safety (EHS) office. They will have established procedures for the collection and disposal of hazardous chemical waste.

  • "Clean Sweep" Programs: Some states offer "Clean Sweep" programs that provide a means for the collection and disposal of unwanted or canceled pesticides.[7][24] Your EHS office can provide information on whether such a program is available in your area.

  • Incineration: High-temperature incineration is an effective method for the complete destruction of organic pesticides.[25][26] Licensed hazardous waste facilities will have the necessary equipment to perform this safely and in compliance with environmental regulations.

  • Hazardous Waste Landfill: After treatment to reduce toxicity and leaching potential, the solidified waste may be disposed of in a specially designed hazardous waste landfill.[27][28]

Step 7: Maintain Disposal Records

Maintain meticulous records of the disposal of this compound waste, including the date of disposal, the name of the disposal company, and any manifests or other documentation provided.[28] These records are essential for regulatory compliance and demonstrating a commitment to responsible chemical management.

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By understanding the hazards associated with this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure that their work contributes to scientific advancement without compromising the well-being of their colleagues or the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.